1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h4-5,8H,1-3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKCHLGFMPFNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221320 | |
| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029413-45-3 | |
| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029413-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, a key heterocyclic building block in modern drug discovery. The synthesis is presented as a two-step sequence involving the regioselective N-alkylation of 4-nitropyrazole followed by catalytic reduction of the nitro group. This document offers detailed experimental protocols, mechanistic insights, safety considerations, and characterization data intended for researchers, chemists, and professionals in the field of pharmaceutical development.
Introduction and Strategic Overview
This compound is a valuable heterocyclic amine incorporating both a pyrazole nucleus and a tetrahydrofuran (oxolane) moiety. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, while the tetrahydrofurfuryl group can enhance solubility and modulate pharmacokinetic properties. The strategic disconnection for the synthesis of this target molecule logically proceeds through a 4-nitropyrazole intermediate. This approach is advantageous as the nitro group acts as a precursor to the desired amine functionality and deactivates the pyrazole ring towards unwanted side reactions during the initial alkylation step.
The overall synthetic pathway can be visualized as follows:
Caption: A two-step approach for the synthesis of the target amine.
This guide will dissect each of these steps, providing the scientific rationale behind the chosen methodologies and detailed, actionable protocols.
Step 1: Regioselective N-Alkylation of 4-Nitropyrazole
The initial step involves the formation of a carbon-nitrogen bond between the N1 position of the pyrazole ring and the methylene group of the tetrahydrofuran sidechain.
Mechanistic Rationale and Reagent Selection
The N-alkylation of pyrazole proceeds via a classic nucleophilic substitution mechanism. 4-Nitropyrazole, while being a relatively weak acid (pKa ≈ 9.5), can be deprotonated by a suitable base to form the corresponding pyrazolate anion. This anion is a potent nucleophile that readily attacks an electrophilic alkyl halide.
Choice of Base: The selection of the base is critical for efficient deprotonation without promoting side reactions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion.[1][2][3][4] It is often used as a 60% dispersion in mineral oil, which requires careful handling.
-
Cesium Carbonate (Cs₂CO₃): A milder inorganic base that has shown excellent efficacy in N-alkylation reactions.[5][6][7][8][9] Its high solubility in polar aprotic solvents like DMF and the "cesium effect," which enhances the nucleophilicity of the resulting anion, make it an attractive and often more manageable alternative to NaH.[5][6][7][8][9]
Choice of Alkylating Agent: 2-(Chloromethyl)oxolane is a suitable electrophile for this reaction. The corresponding bromide, 2-(bromomethyl)oxolane, could also be used and may exhibit higher reactivity, though the chloride is often more readily available and cost-effective.
Solvent Selection: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction. They effectively solvate the cations without interfering with the nucleophilic pyrazolate anion.
The regioselectivity of the alkylation (N1 vs. N2) is a key consideration for unsymmetrical pyrazoles. However, for 4-nitropyrazole, the two nitrogen atoms are equivalent, simplifying the outcome to the desired N1-substituted product.
Caption: Deprotonation followed by nucleophilic substitution.
Detailed Experimental Protocol: N-Alkylation
This protocol utilizes cesium carbonate for its operational simplicity and high efficiency.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Nitropyrazole | 113.08 | 10.0 | 1.13 g |
| 2-(Chloromethyl)oxolane | 120.58 | 11.0 | 1.22 mL (1.33 g) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 15.0 | 4.89 g |
| Anhydrous DMF | 73.09 | - | 20 mL |
| Ethyl Acetate (EtOAc) | - | - | ~150 mL |
| Deionized Water | - | - | ~100 mL |
| Brine (Saturated NaCl solution) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-nitropyrazole (1.13 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add 2-(chloromethyl)oxolane (1.22 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitropyrazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole as a pale yellow oil.
Expected Yield: 75-85%.
Characterization of Intermediate (1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole):
-
Molecular Formula: C₈H₁₁N₃O₃
-
Molecular Weight: 197.19 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the pyrazole protons (two singlets in the aromatic region), the methylene bridge protons (doublet), the methine proton of the oxolane ring (multiplet), and the oxolane methylene protons (multiplets).
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the pyrazole carbons, the methylene bridge carbon, and the four distinct carbons of the oxolane ring.
-
MS (ESI+): m/z = 198.08 [M+H]⁺.
Step 2: Reduction of the Nitro Group
The final step is the chemoselective reduction of the aromatic nitro group to the primary amine, yielding the target compound.
Mechanistic Rationale and Method Selection
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the most common and efficient method.
Method Selection:
-
Catalytic Hydrogenation (H₂ gas): This classic method involves reacting the substrate with hydrogen gas under pressure in the presence of a heterogeneous catalyst, typically Palladium on Carbon (Pd/C).[10] It is highly efficient but requires specialized pressure equipment and careful handling of flammable H₂ gas.[11][12][13][14][15]
-
Catalytic Transfer Hydrogenation (CTH): This method offers a safer and more convenient alternative by using a hydrogen donor in situ, avoiding the need for high-pressure hydrogen gas.[16][17][18][19] Common hydrogen donors include ammonium formate, formic acid, or hydrazine.[16][17][18][19] The reaction is still catalyzed by Pd/C. Ammonium formate is particularly effective, decomposing on the catalyst surface to generate hydrogen, ammonia, and carbon dioxide.[16][18]
For laboratory-scale synthesis where specialized high-pressure reactors may not be available, Catalytic Transfer Hydrogenation with ammonium formate is the recommended method due to its operational simplicity and high yields.
Caption: A typical workflow for Catalytic Transfer Hydrogenation.
Detailed Experimental Protocol: Catalytic Transfer Hydrogenation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole | 197.19 | 5.0 | 0.99 g |
| Ammonium Formate (HCO₂NH₄) | 63.06 | 25.0 | 1.58 g |
| Palladium on Carbon (10 wt% Pd/C, 50% wet) | - | ~10 mol% | ~0.10 g |
| Methanol (MeOH) | - | - | 25 mL |
| Celite® | - | - | As needed |
| Dichloromethane (DCM) | - | - | ~100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole (0.99 g, 5.0 mmol) and ammonium formate (1.58 g, 25.0 mmol).
-
Solvent Addition: Add methanol (25 mL) and stir until the solids are dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (0.10 g) to the solution. Note: Handle Pd/C with care, as it can be pyrophoric. It is best added under a stream of nitrogen.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2 x 15 mL). Caution: The used catalyst on the Celite pad can be pyrophoric. Do not allow it to dry in the air. Quench it with water immediately after filtration.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Work-up: Redissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining ammonium salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, e.g., 2% to 10% MeOH) to give this compound as a solid or viscous oil.
Expected Yield: 80-95%.
Characterization of Final Product (this compound):
-
Molecular Formula: C₈H₁₃N₃O
-
Molecular Weight: 167.21 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the pyrazole protons (two singlets, shifted upfield compared to the nitro intermediate), the amino protons (a broad singlet), the methylene bridge protons, the oxolane methine proton, and the oxolane methylene protons.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the pyrazole carbons (C4 will be significantly shifted upfield due to the electron-donating amine group), the methylene bridge carbon, and the oxolane carbons.
-
MS (ESI+): m/z = 168.11 [M+H]⁺.
-
IR (KBr, cm⁻¹): Expect characteristic N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.
Safety and Handling
Reagent Safety:
-
2-(Chloromethyl)oxolane: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[20][21][22][23][24] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[22] Keep away from ignition sources.
-
Sodium Hydride (if used): Reacts violently with water to produce flammable hydrogen gas. Corrosive. Handle under an inert atmosphere.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when it is saturated with hydrogen and finely divided.[13] Handle in a wet state and do not allow the used catalyst to dry in the air.[12]
Procedural Safety:
-
Catalytic Hydrogenation: This reaction class carries inherent risks of fire and explosion due to the use of flammable solvents and hydrogen gas with a pyrophoric catalyst.[12][13][14]
-
Always perform hydrogenations in a well-ventilated fume hood.[11][14]
-
Ensure all glassware is free of cracks.
-
Before introducing hydrogen (if using H₂ gas), the system must be thoroughly purged with an inert gas like nitrogen to remove all oxygen.[11][12]
-
When filtering the catalyst, the filter cake must not be allowed to go dry on the filter paper. Quench the used catalyst immediately with water.[13]
-
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving N-alkylation of 4-nitropyrazole and subsequent reduction. The use of cesium carbonate in the alkylation step provides a safe and effective method, while catalytic transfer hydrogenation with ammonium formate offers a convenient and high-yielding protocol for the nitro group reduction, avoiding the complexities of high-pressure hydrogenation. By following the detailed procedures and safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for applications in pharmaceutical and materials science research.
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An In-Depth Technical Guide to 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine (CAS Number: 1029413-45-3)
Disclaimer: This document provides a comprehensive technical guide for the synthesis, characterization, and potential application of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. As of the latest literature review, specific experimental data for this compound (CAS 1029413-45-3) is not extensively published. Therefore, this guide is presented as a strategic roadmap for researchers, leveraging established principles in pyrazole chemistry and kinase inhibitor drug discovery. The protocols and data herein are representative and intended to guide experimental design.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for versatile substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors, which play a crucial role in oncology by targeting aberrant cell signaling pathways.[2][6][7]
This guide focuses on this compound, a molecule that combines the established pyrazole core with a tetrahydrofurfuryl group at the N1 position. This substituent introduces a flexible, polar, and three-dimensional element that can be advantageous for forming specific interactions within protein binding pockets. The 4-amino group serves as a key pharmacophoric feature and a versatile handle for further chemical modifications.
Part 1: Synthesis and Characterization
A robust and reproducible synthetic route is paramount for any drug discovery program. The proposed synthesis of this compound is a multi-step process designed for efficiency and scalability.
Proposed Synthetic Pathway
The synthesis begins with the N-alkylation of a protected 4-nitropyrazole followed by reduction of the nitro group. This strategy ensures regioselective alkylation at the N1 position and provides a reliable method for introducing the key amino functionality.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole
-
To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of pyrazole) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-(bromomethyl)tetrahydrofuran (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol.
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Analytical Characterization Workflow
Confirmation of the structure and assessment of purity are critical. A standard workflow involving NMR, Mass Spectrometry, and HPLC is recommended.
Caption: Standard workflow for analytical characterization.
Representative Analytical Data
The following tables summarize the expected analytical data for the target compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1029413-45-3 | [8] |
| Molecular Formula | C₈H₁₃N₃O | [9] |
| Molecular Weight | 167.21 g/mol | [10] |
| Predicted XlogP | -0.1 |[9] |
Table 2: Representative Spectroscopic Data
| Technique | Expected Data |
|---|---|
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the tetrahydrofurfuryl methylene and methine protons, the tetrahydrofuran ring protons, and the amine protons. |
| ¹³C NMR | Resonances for the three distinct pyrazole carbons and the five carbons of the oxolane-2-ylmethyl substituent. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 168.1131. Observed m/z should be within 5 ppm of the calculated value. |
| HPLC | A single major peak with >95% purity when monitored at 254 nm. |
Part 2: Biological Evaluation as a Potential Kinase Inhibitor
The 4-aminopyrazole motif is a well-established pharmacophore in kinase inhibitors, often acting as a hinge-binding element.[7] The combination of this motif with the N1-tetrahydrofurfuryl substituent makes this compound an interesting candidate for screening against a panel of protein kinases implicated in cancer.[6][11]
Rationale for Kinase Inhibition
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells. Dysregulation of kinase activity is a hallmark of many cancers. Small molecule inhibitors that compete with ATP for binding to the kinase active site are a major class of anticancer drugs. The 4-aminopyrazole core can mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain.
Caption: Hypothesized binding mode in a kinase active site.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Kinase of interest (e.g., a panel of cancer-relevant kinases)
-
Substrate for the kinase (protein or peptide)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM.
-
In a 384-well plate, add the kinase and substrate in the appropriate kinase buffer.
-
Add the test compound or control to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the synthesis, characterization, and initial biological evaluation of this compound. While specific literature on this compound is sparse, its structural features suggest it is a promising candidate for investigation, particularly as a kinase inhibitor. The proposed synthetic route is based on well-established chemical transformations, and the analytical and biological protocols represent industry-standard practices.[12][13] Successful synthesis and characterization would pave the way for screening against a broad kinase panel, potentially identifying novel leads for drug discovery programs in oncology and other therapeutic areas where kinase signaling is implicated.
References
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El-Gamal, M. I., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]
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Shaaban, O. G., & Abdel-Aziz, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759. [Link]
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El-Gamal, M. I., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed, PMID: 30477238. [Link]
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Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]
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ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4983. [Link]
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Khusnutdinov, E. K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10329–10340. [Link]
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PubChemLite. 1-[(oxolan-2-yl)methyl]-1h-pyrazol-4-amine. [Link]
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Journal of Chemical Research. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
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Fichez, J., Busca, P., & Prestat, G. (2016). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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Burgart, Y. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 664. [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1931-1951. [Link]
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ResearchGate. The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). [Link]
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ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
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Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
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Al-Zahrani, F. A., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6296. [Link]
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de Oliveira, C. S. A., et al. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 28(14), 5364. [Link]
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PubChem. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-8324176-B2. [Link]
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Slanina, T., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Organic & Biomolecular Chemistry, 9(12), 4340-4342. [Link]
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Google Patents. ( 12 ) United States Patent. [Link]
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A Technical Guide to the Spectral Analysis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. Furthermore, it details robust, field-proven protocols for the acquisition and interpretation of this data, ensuring scientific integrity and fostering a deeper understanding of the compound's structural elucidation.
Introduction
This compound (PubChem CID: 43185727) is a heterocyclic compound featuring a pyrazole nucleus, an oxolane (tetrahydrofuran) ring, and a primary amine group.[1][2] The pyrazole moiety is a well-established pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4][5][6] The structural characterization of such novel molecules is paramount for advancing drug discovery and development programs. This guide serves as a foundational resource for the spectral analysis of this compound, offering predicted data based on established principles and spectral data of related pyrazole derivatives, alongside detailed methodologies for experimental verification.
Predicted Spectral Data
The following sections detail the anticipated spectral data for this compound. These predictions are derived from the analysis of its chemical structure and a review of spectral data for analogous pyrazole derivatives.[5][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
¹H NMR (Proton NMR) Predicted Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3, H-5 (Pyrazole) | 7.0 - 7.5 | s, s | - | The two protons on the pyrazole ring are expected to appear as singlets in this region. |
| -NH₂ (Amine) | 3.0 - 5.0 | br s | - | The chemical shift of amine protons can vary and the peak is often broad due to hydrogen bonding and exchange. |
| -CH₂- (Methylene bridge) | 4.0 - 4.3 | d | 5 - 7 | This doublet arises from coupling with the adjacent methine proton of the oxolane ring. |
| -CH- (Oxolane, C2) | 4.1 - 4.5 | m | - | This methine proton will likely appear as a multiplet due to coupling with the methylene bridge protons and the C3 protons of the oxolane ring. |
| -CH₂- (Oxolane, C5) | 3.6 - 3.9 | m | - | The two protons at this position are diastereotopic and will likely appear as a multiplet. |
| -CH₂- (Oxolane, C3, C4) | 1.7 - 2.1 | m | - | The remaining methylene protons of the oxolane ring will appear as complex multiplets in the aliphatic region. |
¹³C NMR (Carbon NMR) Predicted Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 (Pyrazole, C-NH₂) | 135 - 145 | The carbon bearing the amine group is expected to be significantly deshielded. |
| C-3, C-5 (Pyrazole) | 120 - 130 | Chemical shifts for the other pyrazole ring carbons. |
| C-2 (Oxolane) | 75 - 85 | The methine carbon of the oxolane ring attached to the methylene bridge. |
| C-5 (Oxolane) | 65 - 75 | The methylene carbon of the oxolane ring adjacent to the oxygen atom. |
| -CH₂- (Methylene bridge) | 50 - 60 | The carbon of the methylene bridge connecting the two rings. |
| C-3, C-4 (Oxolane) | 25 - 35 | The remaining methylene carbons of the oxolane ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Notes |
| [M+H]⁺ | 168.1132 | The protonated molecular ion is expected to be the base peak in electrospray ionization (ESI) positive mode.[2] |
| [M+Na]⁺ | 190.0951 | Adduct with sodium is also commonly observed.[2] |
| Fragments | 96, 83, 71 | Common fragmentation pathways for N-alkylated pyrazoles involve cleavage of the alkyl chain. The fragment at m/z 83 would correspond to the protonated 4-aminopyrazole moiety. The fragment at m/z 71 corresponds to the oxolan-2-ylmethyl cation. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3200 - 3500 | Medium, Broad | Primary amines typically show two bands in this region.[9] |
| C-H Stretch (Aromatic/Heteroaromatic) | 3000 - 3100 | Medium | Associated with the C-H bonds of the pyrazole ring.[10] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Associated with the C-H bonds of the oxolane ring and methylene bridge. |
| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium | Characteristic stretching vibration of the pyrazole ring.[3] |
| N-H Bend (Amine) | 1550 - 1650 | Medium | Bending vibration of the primary amine.[9] |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong | Characteristic asymmetric stretching of the ether linkage in the oxolane ring. |
Experimental Protocols
To obtain high-quality spectral data for this compound, the following detailed protocols are recommended.
NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Spectroscopy Workflow:
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Instrument Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is recommended for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
-
Mode: Positive ion mode is expected to yield the best results for this basic compound.
Infrared (IR) Spectroscopy Data Acquisition
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Solid Sample (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
IR Spectroscopy Workflow:
Caption: Workflow for IR Spectroscopy data acquisition and analysis.
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Conclusion
This technical guide provides a robust framework for the spectral analysis of this compound. The predicted NMR, MS, and IR data, in conjunction with the detailed experimental protocols, offer a comprehensive resource for researchers. Adherence to these methodologies will ensure the acquisition of high-quality, reliable data, facilitating the unambiguous structural confirmation of this novel compound and paving the way for its further investigation in the context of drug discovery and development.
References
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- SynHet. (n.d.). This compound.
- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
- PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF.
- PubChemLite. (n.d.). 1-[(oxolan-2-yl)methyl]-1h-pyrazol-4-amine.
- Supplementary Information. (n.d.).
- CDN. (n.d.). Infrared Spectroscopy.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
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An In-depth Technical Guide to the Presumed Mechanism of Action of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility and "privileged" structural status stem from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and van der Waals interactions.[1] This has led to the successful development of a multitude of pyrazole-containing drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties.[3][4] In the realm of oncology, the pyrazole scaffold has proven to be particularly fruitful, forming the core of numerous kinase inhibitors that have revolutionized cancer therapy.[5][6] This guide delves into the hypothesized mechanism of action of a specific pyrazole derivative, 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, leveraging the extensive knowledge of its chemical class to provide a comprehensive technical overview for the research and drug development community.
Introduction to this compound
1.1. Chemical Structure and Properties
This compound is a small molecule featuring a central pyrazole ring substituted at the N1 position with an oxolanylmethyl (also known as tetrahydrofurfuryl) group and at the C4 position with an amine group. The oxolane moiety introduces a flexible, polar, and chiral center, potentially influencing the compound's solubility, metabolic stability, and interactions with biological targets. The 4-amino group is a key feature, as it can act as a hydrogen bond donor, a common interaction motif in the binding of ligands to protein targets.
1.2. The Rationale for Investigation
While specific biological activity data for this compound is not extensively published in peer-reviewed literature, its structural features strongly suggest a potential role as a modulator of protein kinase activity. The broader family of 4-amino pyrazole derivatives has been a fertile ground for the discovery of potent kinase inhibitors.[7] This guide, therefore, puts forth a hypothesized mechanism of action centered on kinase inhibition, supported by a wealth of data from analogous compounds.
Hypothesized Mechanism of Action: A Kinase Inhibitor in the Making
Based on the extensive precedent set by structurally related pyrazole derivatives, it is hypothesized that This compound functions as a competitive inhibitor of one or more protein kinases, likely by targeting the ATP-binding pocket.
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6]
2.1. The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a bioisostere of other aromatic systems and can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[1] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, forming key interactions with the hinge region of the kinase domain, a critical determinant of inhibitor binding.[4]
2.2. Potential Kinase Targets
The specific kinase or kinases targeted by this compound remain to be elucidated. However, based on the activities of other pyrazole derivatives, potential targets could include:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Numerous pyrazole-based CDK inhibitors have been developed.[8]
-
Aurora Kinases: These are involved in mitotic progression, and their inhibition can induce mitotic catastrophe and cell death in cancer cells.[6]
-
Janus Kinases (JAKs): These are crucial for cytokine signaling pathways that are often dysregulated in inflammatory diseases and hematological malignancies.
-
Receptor Tyrosine Kinases (RTKs): This family includes targets like EGFR, VEGFR, and PDGFR, which are often overexpressed or mutated in various cancers.
2.3. The Role of the N1- and C4-Substituents
The N1-oxolan-2-ylmethyl group likely occupies the solvent-exposed region of the ATP-binding pocket. Its flexibility and polarity could be tailored to enhance solubility and fine-tune interactions with the target kinase. The C4-amino group is positioned to form crucial hydrogen bonds with the kinase hinge region, a common feature of many potent kinase inhibitors.
Below is a conceptual diagram illustrating the hypothesized binding mode of this compound within a generic kinase ATP-binding pocket.
Caption: Hypothesized binding of the compound in a kinase ATP pocket.
Experimental Validation of the Hypothesized Mechanism
A rigorous and systematic approach is required to validate the hypothesized mechanism of action. The following sections outline key experimental protocols.
3.1. In Vitro Kinase Inhibition Assays
The first step is to screen the compound against a panel of purified kinases to identify potential targets and determine its inhibitory potency (IC50).
3.1.1. Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP (at 2X final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| Kinase A | Experimental Value | Experimental Value |
| Kinase B | Experimental Value | Experimental Value |
| Kinase C | Experimental Value | Experimental Value |
3.2. Cell-Based Assays for Anticancer Activity
If the compound shows potent inhibition of a cancer-relevant kinase, the next step is to evaluate its effects on cancer cells.
3.2.1. Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line(s) of interest (e.g., those known to be dependent on the identified target kinase)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours. Include a vehicle control (DMSO).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by non-linear regression.
Data Presentation:
| Cell Line | This compound GI50 (µM) | Doxorubicin GI50 (µM) (Control) |
| Cell Line X | Experimental Value | Experimental Value |
| Cell Line Y | Experimental Value | Experimental Value |
| Cell Line Z | Experimental Value | Experimental Value |
3.3. Target Engagement and Downstream Signaling
To confirm that the compound acts on its intended target within the cell, further experiments are necessary.
3.3.1. Protocol: Western Blot Analysis of Phospho-Proteins
This technique measures the phosphorylation status of the direct substrate of the target kinase, providing evidence of target engagement and inhibition of downstream signaling.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Concluding Remarks and Future Directions
While the precise mechanism of action of this compound is yet to be definitively established, its chemical structure, viewed through the lens of extensive research on the pyrazole scaffold, strongly points towards a role as a kinase inhibitor. The experimental framework outlined in this guide provides a clear and robust path for elucidating its biological targets, cellular effects, and therapeutic potential. Further investigations, including co-crystallization studies with target kinases, comprehensive selectivity profiling, and in vivo efficacy studies, will be crucial in fully characterizing this promising compound and its potential for future drug development.
References
-
Harras, M. F., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(9), 2895. [Link]
-
Yousuf, M., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(1). [Link]
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The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and a Guide to Its Biological Targets
Foreword: The Enduring Versatility of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a testament to the power of privileged structures in medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique physicochemical properties, has enabled the development of a vast and diverse arsenal of therapeutic agents.[3][4] Pyrazole-containing drugs have made a significant impact across numerous therapeutic areas, including inflammation, oncology, infectious diseases, and neurological disorders.[5][6] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the key biological targets of pyrazole derivatives. We will delve into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for the identification and validation of these targets. Our focus will be on providing not just a catalog of targets, but a deeper understanding of the scientific rationale that drives the design and application of pyrazole-based therapeutics.
I. The Pyrazole Core: A Chameleon in Drug Design
The pyrazole ring's success in drug discovery can be attributed to its ability to act as a versatile pharmacophore, engaging in a variety of interactions with biological macromolecules. Its N-1 atom can serve as a hydrogen bond donor, akin to the NH of pyrrole, while the N-2 atom acts as a hydrogen bond acceptor, similar to the nitrogen in pyridine.[2] This dual nature allows for intricate and specific binding to protein targets. Furthermore, the pyrazole ring can function as a bioisostere for other aromatic systems, such as benzene, offering advantages in modulating physicochemical properties like lipophilicity and solubility, which are critical for pharmacokinetic profiles.[2]
II. Key Biological Target Classes of Pyrazole Derivatives
The promiscuity of the pyrazole scaffold is evident in the wide array of protein families it can effectively modulate. This section will explore some of the most significant biological targets, highlighting key examples of pyrazole-based drugs and investigational compounds.
A. Protein Kinases: Taming the Cellular Signaling Network
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[7][8]
A notable example is Crizotinib , an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of certain types of non-small cell lung cancer.[9] Another prominent pyrazole-containing kinase inhibitor is Ruxolitinib , which targets Janus kinases (JAK1 and JAK2) and is approved for the treatment of myelofibrosis and polycythemia vera.[8] The pyrazole moiety in these inhibitors often forms crucial hydrogen bond interactions with the hinge region of the kinase domain, a key determinant of binding affinity and selectivity.[8]
The PI3K/Akt/mTOR signaling pathway, frequently overactive in cancer, is another key area where pyrazole derivatives have shown promise.[10] Akt inhibitors containing the pyrazole core have been developed to disrupt this pro-survival pathway.[7] Furthermore, pyrazole-based compounds have been designed to target other important kinases such as Aurora kinases, which are involved in mitosis, and mitogen-activated protein kinases (MAPKs).[7][8]
Table 1: Prominent Pyrazole-Based Kinase Inhibitors and their Targets
| Inhibitor | Primary Kinase Target(s) | Therapeutic Area |
| Crizotinib | ALK, c-Met | Oncology (NSCLC) |
| Ruxolitinib | JAK1, JAK2 | Oncology (Myelofibrosis), Inflammation |
| Entrectinib | TRKA/B/C, ROS1, ALK | Oncology |
| Erdafitinib | FGFR1-4 | Oncology (Urothelial Carcinoma) |
| Pirtobrutinib | BTK | Oncology (Mantle Cell Lymphoma) |
This table is not exhaustive but highlights key examples.
Signaling Pathway Visualization: The JAK-STAT Pathway and Ruxolitinib Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
B. Cyclooxygenases (COX): Modulating the Inflammatory Cascade
The discovery of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammation and pain.[11][12] The prototypical example is Celecoxib , a diaryl-substituted pyrazole that selectively inhibits COX-2, the inducible isoform of the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[13] This selectivity spares the constitutive COX-1 isoform, which is involved in maintaining the integrity of the gastrointestinal mucosa, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[12][13]
The design of selective COX-2 inhibitors was guided by structural differences in the active sites of COX-1 and COX-2. The larger and more accommodating active site of COX-2 allows for the binding of bulkier molecules like Celecoxib, a feature exploited in the rational design of these pyrazole derivatives.[11]
C. G-Protein Coupled Receptors (GPCRs): A Diverse Target Landscape
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[14] Pyrazole derivatives have been successfully developed to modulate the activity of various GPCRs. A prominent example is Rimonabant , a cannabinoid receptor 1 (CB1) inverse agonist, which was developed for the treatment of obesity. Although later withdrawn from the market due to psychiatric side effects, it demonstrated the potential of pyrazole-based compounds to target GPCRs.
D. Ion Channels: Regulating the Flow of Ions
Ion channels are pore-forming membrane proteins that control the flow of ions across cellular membranes, playing critical roles in neuronal excitability, muscle contraction, and other physiological processes.[15][16] Pyrazole derivatives have emerged as modulators of various ion channels. For instance, certain pyrazole compounds have been identified as openers of K(v)7 potassium channels, which are involved in regulating neuronal excitability.[17] Modulation of these channels represents a potential therapeutic strategy for conditions like epilepsy and neuropathic pain.[17] Other pyrazole derivatives have been shown to selectively block transient receptor potential cation (TRPC) channels and Orai channels, which are involved in calcium signaling.[18]
E. Nuclear Receptors: Influencing Gene Transcription
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules. Pyrazole derivatives have been designed to target these receptors. For example, tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some compounds showing selectivity for the ERα subtype.[19][20] Such selective modulators are valuable tools for dissecting the distinct biological roles of ER subtypes and hold potential for the development of novel therapies for hormone-dependent cancers and other conditions.[21] More recently, a pyrazole-based compound has been investigated as a potent and selective inhibitor of the retinoic acid receptor alpha (RARα) for non-hormonal male contraception.[22]
III. Methodologies for Target Identification and Validation
The identification and validation of the biological targets of novel pyrazole derivatives are critical steps in the drug discovery process. A variety of experimental techniques are employed to elucidate the mechanism of action of these compounds.
A. Affinity-Based Approaches
Affinity chromatography is a classic and widely used method for target identification.[23][24] This technique involves immobilizing the pyrazole derivative (the "bait") onto a solid support, such as agarose beads.[25] A cell lysate or protein mixture is then passed over the support, and proteins that bind to the immobilized compound are captured. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.[24]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: A generalized workflow for target identification using affinity chromatography.
Detailed Protocol: Affinity Chromatography
-
Immobilization of the Pyrazole Derivative:
-
Synthesize a derivative of the pyrazole compound containing a reactive functional group (e.g., a carboxylic acid or an amine) that allows for covalent attachment to the solid support.
-
Couple the derivative to activated agarose beads (e.g., NHS-activated or epoxy-activated) according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the pyrazole-conjugated beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with unconjugated beads or beads conjugated with an inactive analog of the pyrazole compound.
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize them by staining (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.
-
B. Label-Free Approaches
A significant limitation of affinity-based methods is the requirement for chemical modification of the small molecule, which can sometimes alter its binding properties. Label-free methods circumvent this issue.
Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free technique that relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[23][24][25] In a typical DARTS experiment, a cell lysate is treated with the pyrazole compound and then subjected to limited proteolysis with a protease like pronase or thermolysin. The target protein, stabilized by the bound compound, will be protected from degradation, while unbound proteins will be digested. The remaining intact proteins can then be identified by mass spectrometry.[25]
Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)
Caption: The workflow for the DARTS method of target identification.
Detailed Protocol: DARTS
-
Preparation of Cell Lysate:
-
Prepare a cell lysate as described for affinity chromatography, ensuring the buffer is compatible with the chosen protease.
-
-
Compound Treatment:
-
Aliquot the cell lysate into two tubes. To one tube, add the pyrazole derivative to the desired final concentration. To the other, add the vehicle (e.g., DMSO) as a negative control.
-
Incubate for a defined period (e.g., 1 hour) at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase) to both the compound-treated and vehicle-treated lysates. The optimal protease concentration and incubation time should be determined empirically.
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature.
-
-
Quenching and Analysis:
-
Stop the proteolysis by adding a protease inhibitor or by adding SDS-PAGE sample buffer and boiling the samples.
-
Analyze the samples by SDS-PAGE and Coomassie staining to visualize the overall protein degradation pattern.
-
To identify specific protected proteins, perform Western blotting with antibodies against candidate targets or conduct a more global analysis using mass spectrometry.
-
IV. Future Perspectives and Conclusion
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. As our understanding of complex biological pathways deepens, so too will the opportunities for designing highly selective and potent pyrazole-based modulators of novel targets. The integration of computational methods, such as molecular docking and machine learning, with traditional and modern experimental techniques for target deconvolution will undoubtedly accelerate the discovery and development of the next generation of pyrazole-containing drugs.[26][27] This guide has provided a comprehensive overview of the major biological targets of pyrazole derivatives and the methodologies used to identify them. It is our hope that this information will serve as a valuable resource for researchers in their quest to harness the full therapeutic potential of this remarkable heterocyclic motif.
V. References
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The Aminopyrazole Core: A Technical Guide to Discovery and Development
Abstract
The aminopyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the discovery and development of aminopyrazole-based compounds. We will dissect the fundamental chemical properties that make this scaffold so attractive, detail common and advanced synthetic strategies, and explore the diverse mechanisms of action and biological targets that have been successfully modulated. Through a detailed case study, this guide illuminates the journey from a screening hit to a clinical candidate, offering field-proven insights into experimental design, structure-activity relationship (SAR) optimization, and key analytical protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.
The Aminopyrazole Scaffold: A Privileged Framework in Drug Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[3] The addition of an amino group transforms it into the aminopyrazole scaffold, a framework that offers a unique combination of properties highly advantageous for drug design.[4][5]
Key Physicochemical & Structural Advantages:
-
Hydrogen Bonding Capability: The pyrazole ring nitrogens and the exocyclic amino group provide a rich array of hydrogen bond donors and acceptors. This allows for strong and specific interactions with biological targets, particularly the hinge regions of protein kinases.[6]
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazole core provides a rigid scaffold, which helps to minimize the entropic penalty upon binding to a target protein, often leading to higher affinity.
-
Tunable Electronics: The position of the amino group (3-amino, 4-amino, or 5-aminopyrazole) significantly influences the electronic properties of the ring, allowing chemists to fine-tune pKa and reactivity.[7]
-
Synthetic Tractability: The aminopyrazole core is readily accessible through various established synthetic routes, making it amenable to the creation of large, diverse chemical libraries for screening and optimization.[8]
These properties have enabled the development of aminopyrazole-containing drugs across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
Discovery and Synthesis Strategies
The synthesis of the aminopyrazole core is a well-established field, with several robust methods available to medicinal chemists. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.
Foundational Synthetic Routes
One of the most common and versatile methods for synthesizing 3(5)-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. This reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: A nucleophilic attack by the hydrazine on the carbonyl group of the β-ketonitrile forms a hydrazone intermediate.
-
Intramolecular Cyclization: Subsequent addition of the second hydrazine nitrogen atom onto the nitrile carbon atom initiates cyclization, leading to the formation of the aromatic aminopyrazole ring.
Another major route involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.
A General Protocol for 3-Aminopyrazole Synthesis
The following protocol outlines a representative synthesis based on the β-ketonitrile condensation method.
Objective: To synthesize a model 3-aminopyrazole from a β-ketonitrile and hydrazine hydrate.
Materials:
-
β-ketonitrile (e.g., benzoylacetonitrile)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Causality Insight: Hydrazine hydrate is the source of the N-N bond in the pyrazole ring. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial hydrazone formation.
-
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the starting material is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
-
Self-Validating System: The purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C) to verify the structure and Mass Spectrometry to confirm the molecular weight. Melting point analysis can provide an additional measure of purity.
-
Biological Targets and Mechanisms of Action
The aminopyrazole scaffold has proven to be a versatile binder for a wide array of biological targets. Its ability to form key hydrogen bonds makes it particularly effective as an ATP-competitive inhibitor of protein kinases.[9]
Key Protein Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Aminopyrazole-based compounds have been developed as potent inhibitors of CDKs, which are crucial regulators of the cell cycle.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in numerous cancers. Aminopyrazole derivatives have been designed to inhibit both wild-type and mutant forms of FGFRs.[10]
-
Mitogen-Activated Protein Kinase (MAPK) p38: As key regulators of inflammatory responses, p38 MAP kinases are significant targets for anti-inflammatory drug discovery, with 5-aminopyrazoles being deeply studied for this purpose.[2][11]
-
Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib is a 5-aminopyrazole derivative that acts as a reversible BTK inhibitor for treating mantle cell lymphoma.[2][11]
Illustrative Signaling Pathway: CDK Inhibition
The diagram below illustrates the central role of the Cyclin D/CDK4/6-Rb pathway in cell cycle progression and how aminopyrazole-based inhibitors can block this process.
Caption: Inhibition of the Cyclin D-CDK4/6 complex by an aminopyrazole drug.
This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for the S-phase and thereby halting cell cycle progression.
Structure-Activity Relationship (SAR) and Lead Optimization
The journey from a "hit" compound identified in a screen to a "lead" and ultimately a clinical candidate involves a meticulous process of chemical modification and biological testing. The aminopyrazole scaffold is highly amenable to this process, allowing for systematic exploration of the chemical space around the core.
The Drug Discovery Workflow
The process follows a logical, iterative cycle of design, synthesis, and testing.
Caption: Iterative cycle of lead optimization in drug discovery.
Hypothetical SAR Table for an Aminopyrazole Kinase Inhibitor
The following table illustrates how systematic modifications to an aminopyrazole core can impact biological activity. Let's consider a generic 3-aminopyrazole scaffold targeting a hypothetical kinase.
| Compound ID | R1 (at N1) | R2 (at C4) | R3 (at C5) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| AP-01 | H | Phenyl | Methyl | 5,200 | > 50 |
| AP-02 | Isopropyl | Phenyl | Methyl | 850 | 25.1 |
| AP-03 | Cyclopropyl | Phenyl | Methyl | 450 | 12.5 |
| AP-04 | Cyclopropyl | 4-Fluorophenyl | Methyl | 120 | 3.2 |
| AP-05 | Cyclopropyl | 4-Fluorophenyl | Trifluoromethyl | 25 | 0.4 |
| AP-06 | Cyclopropyl | 4-Morpholinophenyl | Trifluoromethyl | 15 | 0.2 |
-
SAR Insights:
-
R1 Position: Alkyl substitution at the N1 position (AP-02, AP-03) improves potency over the unsubstituted analog (AP-01), likely by filling a small hydrophobic pocket. A cyclopropyl group provides the best fit.
-
R2 Position: Adding an electron-withdrawing fluorine to the phenyl ring at C4 (AP-04) enhances potency, possibly through favorable electronic interactions or improved conformation. Introducing a larger, polar morpholino group (AP-06) further improves potency and often enhances pharmacokinetic properties like solubility.
-
R3 Position: Switching the C5 methyl group to a more electron-withdrawing trifluoromethyl group (AP-05) dramatically increases potency, suggesting a key interaction in the active site that is sensitive to electronic effects.
-
Conclusion
The aminopyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[4] Its inherent structural and chemical properties provide an ideal foundation for interacting with a diverse range of biological targets, especially protein kinases.[7][9] A deep understanding of the synthetic methodologies, combined with a rational, iterative approach to structure-based design and SAR analysis, has solidified the aminopyrazole core as a privileged and indispensable tool in the modern drug discovery arsenal. Future innovations will likely focus on novel substitutions to tackle drug resistance, improve kinase selectivity, and optimize drug-like properties.
References
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Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available from: [Link]
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Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]
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Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
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Tudor, C., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
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Singh, R., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. Available from: [Link]
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Gellis, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available from: [Link]
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Alamshany, Z. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. Available from: [Link]
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Weisberg, E., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed Central. Available from: [Link]
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ResearchGate. Recent developments in aminopyrazole chemistry | Request PDF. Available from: [Link]
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ResearchGate. Recent developments in aminopyrazole chemistry. Available from: [Link]
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Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. Available from: [Link]
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structural characterization of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Structural Characterization of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound featuring a pyrazole nucleus linked to a tetrahydrofuran moiety. As with many pyrazole derivatives, this molecule holds potential significance in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold.[1][2] A comprehensive structural characterization is paramount for its unambiguous identification, quality control, and for understanding its structure-activity relationships. This guide provides an in-depth overview of the essential analytical techniques and methodologies for the definitive structural elucidation of this compound. While experimental data for this specific molecule is not widely published, this paper establishes a robust framework for its characterization based on well-established principles and data from analogous structures.
Introduction and Molecular Overview
This compound possesses a unique combination of a planar, aromatic pyrazole ring and a flexible, non-aromatic oxolane (tetrahydrofuran) ring. The pyrazole core is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[2] The amine substituent at the 4-position of the pyrazole ring provides a site for further functionalization or can act as a key hydrogen bonding group. The oxolane moiety can influence the molecule's solubility, metabolic stability, and conformational properties.
A foundational step in the study of this molecule is the confirmation of its basic physicochemical properties, which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O | PubChem[3] |
| Molecular Weight | 167.21 g/mol | PubChem[4] |
| Monoisotopic Mass | 167.105862 g/mol | PubChem[3] |
| CAS Number | 1029413-45-3 | SynHet[5] |
Analytical Methodologies for Structural Characterization
A multi-technique approach is essential for the unambiguous . The following sections detail the application of key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework of the molecule.
Expertise & Experience: The "Why" Behind the Experiment
¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this molecule, it will be crucial for confirming the substitution pattern on the pyrazole ring and the integrity of the oxolane ring. ¹³C NMR, in turn, identifies all unique carbon atoms, providing a complete carbon backbone of the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz)
Based on known chemical shifts for pyrazole and tetrahydrofuran derivatives, the following proton signals are anticipated:[6][7][8][9]
| Protons (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (pyrazole) | ~7.5 | s | - | 1H |
| H-5 (pyrazole) | ~7.3 | s | - | 1H |
| H-6 (CH₂) | ~4.1 | d | ~6.0 | 2H |
| H-7 (CH) | ~4.2 | m | - | 1H |
| H-8, H-11 (CH₂) | ~3.8 (H-8a), ~3.7 (H-8b), ~1.9 (H-11a), ~1.8 (H-11b) | m | - | 4H |
| H-9, H-10 (CH₂) | ~1.9-2.1 | m | - | 4H |
| NH₂ | ~3.5 | br s | - | 2H |
Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz)
The expected chemical shifts for the carbon atoms are as follows:[6][7][8]
| Carbons (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~135 |
| C-4 (pyrazole) | ~120 |
| C-5 (pyrazole) | ~128 |
| C-6 (CH₂) | ~55 |
| C-7 (CH) | ~78 |
| C-8 (CH₂) | ~68 |
| C-9, C-10 (CH₂) | ~25-30 |
| C-11 (CH₂) | ~25-30 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 or 500 MHz spectrometer.[8]
-
Acquire the spectrum with a spectral width of ~15 ppm.
-
Employ a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a corresponding frequency (e.g., 100 or 125 MHz).
-
Use a spectral width of ~220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the peaks in the ¹H spectrum and assign chemical shifts relative to TMS.
Visualization of Molecular Structure for NMR
Figure 1: Labeled structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides a highly accurate mass measurement, which can confirm the molecular formula.
Expertise & Experience: The "Why" Behind the Experiment
While nominal mass spectrometry confirms the molecular weight, HRMS provides an exact mass to within a few parts per million. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing unequivocal confirmation of the molecular formula.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of the target molecule, calculated based on its molecular formula.[3]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 168.11315 |
| [M+Na]⁺ | 190.09509 |
| [M+K]⁺ | 206.06903 |
| [M-H]⁻ | 166.09859 |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Compare the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretical mass calculated from the molecular formula (C₈H₁₃N₃O). A mass accuracy of <5 ppm is typically required for confirmation.
Visualization of a Potential Fragmentation Pathway
Figure 2: A plausible ESI-MS/MS fragmentation pathway.
Single-Crystal X-ray Crystallography
This technique provides the absolute, three-dimensional atomic arrangement of a molecule in the solid state. It is the gold standard for structural determination.
Expertise & Experience: The "Why" Behind the Experiment
While NMR and MS provide information about connectivity and composition, X-ray crystallography reveals the precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the crystal lattice.[1] This level of detail is invaluable for understanding the molecule's conformation and how it interacts with its environment, which is critical for drug design.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Selection and Mounting: Select a well-formed, single crystal and mount it on a goniometer head.[1]
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations.[1]
-
Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the final atomic positions and thermal parameters.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. The data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[10]
Visualization of the Crystallography Workflow
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A Technical Guide to the Preliminary In-Vitro Screening of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Amine
The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The novel compound, 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, integrates this versatile heterocyclic core with an oxolane (tetrahydrofuran) moiety, a structural feature present in various biologically active molecules, and a primary amine group which can be crucial for molecular interactions. This unique combination of functional groups warrants a systematic investigation into its potential therapeutic value.
This in-depth technical guide provides a comprehensive framework for the preliminary in-vitro screening of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered screening cascade to efficiently assess its cytotoxic, anticancer, and antimicrobial profiles. The methodologies described herein are grounded in established protocols, emphasizing scientific integrity and providing a solid foundation for further preclinical development.
Part 1: Foundational Cytotoxicity Assessment
A fundamental first step in the evaluation of any novel chemical entity is to determine its intrinsic cytotoxicity.[5][6] This initial screen provides a crucial therapeutic window, informing the concentration range for subsequent, more specific bioassays. A compound with high cytotoxicity against both cancerous and non-cancerous cell lines may have limited therapeutic potential, whereas selective toxicity towards cancer cells is a desirable characteristic.[7][8]
Cell Line Selection: A Rationale-Driven Approach
The choice of cell lines is critical for obtaining meaningful and translatable data. For a preliminary screen, a panel should include both cancerous and non-cancerous cell lines to assess for selective cytotoxicity.
-
Cancer Cell Lines: A diverse panel representing different cancer types is recommended. For this initial screen, we propose:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
HeLa (Cervical Adenocarcinoma): A robust and widely used cell line.[9]
-
A549 (Lung Carcinoma): Representative of a common and aggressive cancer type.
-
-
Non-Cancerous Cell Line:
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][7][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate the selected cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24 and 48 hours. Include vehicle-only controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%.[5]
Data Presentation: Summarizing Cytotoxicity
The IC₅₀ values should be presented in a clear and concise table for easy comparison across cell lines and time points.
| Cell Line | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h |
| MCF-7 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value |
Visualization: Cytotoxicity Screening Workflow
Sources
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- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for the Biological Evaluation of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Abstract
The pyrazole nucleus is a well-established pharmacophore in modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological characterization of the novel compound, 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. The protocols herein are designed as a tiered screening cascade, starting with broad assessments of cytotoxicity and progressing to more defined mechanistic studies. These methodologies are grounded in established practices for evaluating pyrazole-based compounds and are designed to be self-validating through the inclusion of appropriate controls and detailed data analysis workflows.
Introduction: The Pyrazole Scaffold as a Privileged Structure
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs and investigational agents.[5][6] Its structural and electronic properties allow it to serve as a versatile scaffold, engaging in various non-covalent interactions with biological macromolecules.[7] The aminopyrazole moiety, in particular, is a key building block for ligands targeting enzymes like kinases and cyclooxygenases.[7][8][9]
The subject of this guide, this compound (PubChem CID: 43185727), is a novel entity for which the biological activity is not yet characterized.[10][11] The appended oxolane (tetrahydrofuran) group may influence its solubility, cell permeability, and target engagement profile.[12] This document outlines a logical, multi-tiered experimental workflow to elucidate its biological potential, beginning with broad cellular viability assays and proceeding to assays aimed at identifying a potential mechanism of action.
Compound Management: Safety, Storage, and Solution Preparation
Proper handling and preparation of the test compound are critical for generating reproducible and reliable data.
2.1. Safety and Handling While specific toxicity data for this compound is unavailable, related aminopyrazole compounds are known to be harmful if swallowed and can cause skin and eye irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of powder.
-
Waste Disposal: Dispose of all compound-containing waste according to institutional and local regulations for chemical waste.
2.2. Storage and Stability
-
Solid Compound: Store the solid form of this compound at 2-8°C, protected from light and moisture.
-
Stock Solutions: High-concentration stock solutions (e.g., 10-50 mM) in an anhydrous solvent like DMSO can be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
2.3. Preparation of Stock Solutions The solubility of the compound should be experimentally determined. However, a general starting point is provided below.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of organic molecules. |
| Stock Concentration | 10 mM to 50 mM | Provides a concentrated stock for serial dilutions into aqueous assay media. |
| Procedure | 1. Weigh the desired amount of solid compound. 2. Add the calculated volume of anhydrous DMSO to achieve the target concentration. 3. Vortex and/or gently warm (not exceeding 37°C) to facilitate dissolution. 4. Centrifuge briefly to pellet any undissolved particulates. 5. Aliquot into low-binding tubes and store at -20°C or -80°C. | Ensures a homogenous, particulate-free stock solution and preserves stability. |
| Final Assay Conc. | ≤ 0.5% DMSO | High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity. |
Tier 1: Antiproliferative Activity Screening
The first step in characterizing a novel compound with potential anticancer activity is to assess its effect on cell proliferation or viability across a panel of cancer cell lines.[15][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.
Protocol 3.1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
Selected cancer cell lines (see Table 2 for suggestions)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 20 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control (e.g., Doxorubicin or Cisplatin)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend in complete medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. A typical starting range is 0.1 µM to 100 µM.
-
Also prepare dilutions for the positive control. Include "vehicle control" wells containing the highest concentration of DMSO used (e.g., 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
| Table 2: Suggested Cancer Cell Lines for Initial Screening | | :--- | :--- | :--- | | Cancer Type | Cell Line | Rationale / Common Target | | Breast Cancer | MCF-7, MDA-MB-231 | Represents hormone-positive and triple-negative subtypes.[16] | | Lung Cancer | A549, NCI-H520 | Commonly used models for non-small cell lung cancer.[8][16] | | Colon Cancer | HCT-116 | A well-characterized colorectal cancer line.[16] | | Gastric Cancer | KATO III | FGFR amplification model, relevant for pyrazole inhibitors.[8] | | Hematologic | U937 (Lymphoma) | Model for hematological malignancies.[17] |
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Caption: Workflow for Tier 1 antiproliferative screening.
Tier 2: Target-Based Assays (Example: Kinase Inhibition)
Many pyrazole derivatives are known to function as kinase inhibitors, a major class of anticancer drugs.[8][9] If the compound demonstrates potent antiproliferative activity, a logical next step is to screen it against a panel of kinases or perform a detailed enzymatic assay against a suspected target.
Protocol 4.1: Generic In Vitro Biochemical Kinase Assay
Principle: This protocol describes a luminescent assay (e.g., ADP-Glo™ Kinase Assay, Promega) that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.
Materials:
-
Active kinase enzyme and its specific substrate (e.g., recombinant CDK2/Cyclin E1 and a peptide substrate)
-
Kinase assay buffer
-
ATP at a concentration near its Kₘ for the specific kinase
-
Test compound and a known inhibitor (positive control, e.g., Staurosporine)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Low-volume 384-well white plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare a 10-point serial dilution of this compound in kinase buffer.
-
Kinase Reaction:
-
In a 384-well plate, add:
-
1 µL of compound dilution (or vehicle/positive control).
-
2 µL of kinase/substrate mix.
-
2 µL of ATP solution to start the reaction.
-
-
The final reaction volume is 5 µL.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to high (no enzyme) and low (vehicle) controls.
-
Plot % Inhibition against the log of compound concentration and perform a non-linear regression to determine the IC₅₀ value.
Caption: Inhibition of a generic kinase cascade by a pyrazole compound.
Tier 3: Cellular Mechanism of Action Studies
If the compound is a potent antiproliferative agent, it is crucial to determine how it affects cancer cells. Key investigations include analyzing its impact on cell cycle progression and its ability to induce programmed cell death (apoptosis).[9][16]
Protocol 5.1: Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) to quantify the DNA content of individual cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be determined.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify cell cycle arrest at a specific phase.
Protocol 5.2: Apoptosis Detection by Annexin V/PI Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS with high affinity. Co-staining with PI, which only enters cells with compromised membranes, allows for the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described for cell cycle analysis.
-
Harvesting: Collect all cells, including the supernatant.
-
Staining:
-
Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Acquisition: Analyze immediately on a flow cytometer.
Data Analysis: Create quadrant plots of Annexin V vs. PI fluorescence. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion
This application note provides a structured, multi-tiered approach for the initial biological profiling of this compound. By systematically progressing from broad antiproliferative screening to more specific mechanistic and target-based assays, researchers can efficiently characterize the compound's activity and generate a robust dataset to guide further drug development efforts. The diverse biological activities reported for the pyrazole scaffold suggest that such systematic evaluation is a worthwhile endeavor.[1][2][18][19]
References
- Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
- Karrouchi, K., et al. (2021).
- Mahesh, P., et al. (2023).
- Mhlongo, N. N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
- Thummathorn, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Soares, M. B. P., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central.
- Abdellatif, K. R. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central.
- SynHet. (n.d.). This compound. SynHet.
- Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Smolecule. (n.d.). 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride. Smolecule.
- PubChem. (n.d.). 1H-pyrazol-4-amine.
- PubChem. (n.d.). 1-(oxan-2-yl)-1H-pyrazol-4-amine.
- Dolotko, O., et al. (2009). (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine.
- Biadala, A., et al. (2009).
- Bekhit, A. A., et al. (2009). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent.
- PubChemLite. (n.d.). 1-[(oxolan-2-yl)methyl]-1h-pyrazol-4-amine. Université du Luxembourg.
- ChemicalBook. (n.d.). This compound Product Description. ChemicalBook.
- Smolecule. (n.d.). n-((1-Methyl-1h-pyrazol-4-yl)methyl)heptan-4-amine. Smolecule.
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Mahesh, P., et al. (2023).
- Ansari, A., et al. (2020).
- Gomha, S. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
- Singh, R. B., & Singh, J. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Kumar, K. A., et al. (2013).
- PubChem. (n.d.). N-(oxolan-2-ylmethyl)-2-pyrazol-1-ylbenzamide.
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- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine in Medicinal Chemistry
Foreword
Welcome to a detailed technical guide on the applications of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. This document is crafted for researchers, scientists, and professionals in drug development. Our focus is to provide not just procedural steps but a deeper understanding of the scientific rationale behind the use of this versatile chemical scaffold. We will explore its synthesis, potential therapeutic applications, and the methodologies to evaluate its biological activity, all grounded in established scientific principles and literature.
Part 1: Application Notes - The Strategic Value of this compound
The 4-Aminopyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows for diverse interactions with biological targets.[2] The 4-amino substitution on this ring is particularly significant as it provides a key vector for further chemical modification and a crucial interaction point, often a hydrogen bond donor, for binding to target proteins like kinases.[1][3]
The pyrazole nucleus is a versatile bioisostere for other aromatic rings, offering advantages in modulating physicochemical properties such as lipophilicity and metabolic stability.[2] Derivatives of the pyrazole family have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6]
The 1-(oxolan-2-ylmethyl) Substituent: A Tool for Enhancing Drug-Like Properties
The substituent at the N1 position of the pyrazole ring plays a critical role in defining the compound's overall biological profile and pharmacokinetic properties. The "1-(oxolan-2-ylmethyl)" group, also known as a tetrahydrofurfuryl group, introduces several advantageous features:
-
Improved Solubility and Pharmacokinetics: The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, can enhance aqueous solubility and modulate lipophilicity, which are critical for good absorption, distribution, metabolism, and excretion (ADME) profiles.[7] The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially forming additional interactions with biological targets or improving solubility.[7] There are 13 FDA-approved drugs containing the THF nucleus, highlighting its importance in drug design.[8][9][10]
-
Vector for Further Derivatization: The methylene linker provides flexibility and a point for further structural modifications to optimize binding affinity and selectivity.
-
Metabolic Stability: The cyclic ether structure of THF can be more metabolically stable compared to linear alkyl ethers, potentially leading to a longer half-life in vivo.[7]
The combination of the proven 4-aminopyrazole core with the property-enhancing 1-(oxolan-2-ylmethyl) substituent makes this compound a highly valuable starting material and fragment for the development of novel therapeutics.
Diagram 1: Structural Features of this compound
Caption: Key structural components of the title compound.
Potential Therapeutic Applications
Based on the extensive literature on pyrazole derivatives, this compound is a promising scaffold for developing drugs in several therapeutic areas:
-
Oncology (Kinase Inhibition): The 4-aminopyrazole moiety is a well-established hinge-binding motif in numerous kinase inhibitors.[1][11] By elaborating on the 4-amino group, novel inhibitors targeting various kinases (e.g., CDKs, Aurora kinases, JAKs) implicated in cancer can be designed.[11][12] The THF group can be oriented to occupy adjacent pockets in the ATP-binding site, potentially improving potency and selectivity.
-
Inflammation and Autoimmune Diseases: Pyrazole derivatives, such as the COX-2 inhibitor Celecoxib, are known for their anti-inflammatory properties.[4] Compounds derived from this scaffold could be developed as inhibitors of key inflammatory mediators like p38 MAPK, or as modulators of cytokine signaling pathways.[4]
-
Infectious Diseases: The pyrazole nucleus has been incorporated into various antimicrobial and antifungal agents.[5][6] Derivatives of this compound could be explored for their potential against a range of pathogens.
Part 2: Experimental Protocols
Synthesis of this compound
This protocol describes a plausible multi-step synthesis starting from commercially available materials, based on established pyrazole synthesis methodologies.
Diagram 2: Synthetic Pathway
Caption: A general workflow for the synthesis of the title compound.
Protocol 2.1.1: N-Alkylation of 1H-Pyrazol-4-amine
Objective: To synthesize this compound via N-alkylation of 1H-pyrazol-4-amine.
Materials:
-
1H-Pyrazol-4-amine
-
2-(Bromomethyl)tetrahydrofuran
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1H-pyrazol-4-amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-(bromomethyl)tetrahydrofuran (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Self-Validation:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
The expected ¹H NMR spectrum should show characteristic peaks for the pyrazole ring protons, the aminopyrazole NH₂, and the protons of the oxolan-2-ylmethyl group.
In Vitro Kinase Inhibition Assay
This protocol provides a general method to screen derivatives of this compound for their inhibitory activity against a target protein kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound stock solution (e.g., in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound dilutions. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of kinase activity for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Kinase X | 50 |
| Derivative 2 | Kinase X | 150 |
| Staurosporine | Kinase X | 5 |
Diagram 3: Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13]
Objective: To evaluate the ability of test compounds to suppress inflammatory responses in a cellular model.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound stock solution (in DMSO)
-
Griess Reagent
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the vehicle control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated group, normalizing for cell viability.
Part 3: References
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. Available at: [Link]
-
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents | World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. - R Discovery. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]
-
The Role of THF in Pharmaceutical Synthesis and Research. Available at: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine as a Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, a novel pyrazole-containing compound, as a potential kinase inhibitor. These application notes detail a systematic approach, from initial biochemical characterization to cellular and in vivo validation, to elucidate the compound's mechanism of action and therapeutic potential. The protocols provided are designed to be robust and self-validating, grounded in established methodologies for kinase inhibitor discovery.[6]
Introduction: The Rationale for Investigating this compound
The landscape of kinase drug discovery has evolved significantly since the landmark approval of imatinib, with over 80 kinase inhibitors now FDA-approved.[6][7] A substantial portion of these inhibitors feature heterocyclic scaffolds, with the pyrazole ring being a recurring and highly successful motif.[3][4] Pyrazole derivatives have been successfully developed as inhibitors for a range of kinases, including Aurora kinases, Janus kinases (JAKs), and FMS-like tyrosine kinase 3 (FLT3), highlighting the versatility of this chemical core.[8][9]
This compound (hereafter referred to as Compound X) incorporates this key pyrazole structure. Its unique substitution with an oxolane (tetrahydrofuran) group may confer favorable pharmacokinetic properties, such as improved solubility and membrane permeability.[10] Given the established precedent for pyrazole-based kinase inhibitors, a thorough investigation into the biological activity of Compound X is warranted. This guide outlines a strategic workflow to characterize its potential as a kinase inhibitor, starting with broad screening and progressing to detailed mechanistic and in vivo studies.
Biochemical Characterization: Potency, Selectivity, and Mechanism of Action
The initial step in evaluating a potential kinase inhibitor is to determine its activity against purified enzymes.[6] This biochemical approach provides fundamental data on potency (typically as an IC50 value), selectivity across the kinome, and the mechanism of inhibition.
Primary Kinase Activity Assay (IC50 Determination)
A robust, high-throughput biochemical assay is essential for determining the concentration at which Compound X inhibits 50% of a target kinase's activity (IC50). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a widely used format due to their sensitivity, homogeneity, and reduced interference from compound fluorescence.[11][12]
Protocol 2.1.1: TR-FRET Kinase Activity Assay
This protocol is a general template and should be optimized for the specific kinase of interest.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound X Dilution Series: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute this series into the Assay Buffer to achieve the desired final assay concentrations with a consistent final DMSO concentration (typically ≤1%).
-
Kinase Solution: Dilute the purified recombinant kinase to a working concentration (e.g., 2X the final desired concentration) in Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Solution: Prepare a solution containing the kinase-specific peptide substrate and ATP at their respective Km values (or as determined during assay development) in Assay Buffer. This solution should also be at a 2X final concentration.
-
Detection Reagents: Prepare the Eu-labeled anti-phospho-substrate antibody and the acceptor fluorophore (e.g., APC-streptavidin if using a biotinylated substrate) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted Compound X or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the appropriate wells.
-
Add 5 µL of the Kinase Solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Solution to all wells.
-
Incubate for 60 minutes at room temperature (or as optimized).
-
Stop the reaction by adding 10 µL of the TR-FRET detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[11]
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the TR-FRET ratio against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinome Selectivity Profiling
To be a viable drug candidate, a kinase inhibitor should exhibit a degree of selectivity to minimize off-target effects.[6] Compound X should be screened against a broad panel of kinases (e.g., the 468-kinase panel offered by Reaction Biology or similar services) at a fixed concentration (e.g., 1 µM). Hits from this primary screen should be followed up with full IC50 determinations.
Table 1: Hypothetical Kinase Selectivity Profile of Compound X
| Kinase Target | IC50 (nM) | Kinase Family |
| Aurora B | 15 | Serine/Threonine |
| Aurora A | 250 | Serine/Threonine |
| FLT3 | >10,000 | Tyrosine |
| JAK2 | 1,500 | Tyrosine |
| CDK2 | >10,000 | Serine/Threonine |
| ABL1 | 8,000 | Tyrosine |
| ABL1 (T315I) | 7,500 | Tyrosine |
| VEGFR2 | >10,000 | Tyrosine |
This table presents hypothetical data for illustrative purposes.
Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target is crucial.[6] MoA studies determine if the inhibitor is competitive with ATP, the substrate, or binds to an allosteric site. This is typically achieved by measuring the inhibitor's IC50 at varying concentrations of ATP.
Protocol 2.3.1: ATP-Competition Assay
-
Follow the general procedure outlined in Protocol 2.1.1.
-
Set up multiple parallel experiments. In each experiment, use a different, fixed concentration of ATP in the "Substrate/ATP Solution." A typical range would be from 0.1x Km to 10x Km of ATP for the target kinase.
-
Determine the IC50 value for Compound X at each ATP concentration.
-
Data Analysis:
-
If the IC50 of Compound X increases linearly with increasing ATP concentration, the inhibitor is ATP-competitive.
-
If the IC50 remains constant, the inhibitor is non-competitive with respect to ATP.
-
If the IC50 changes but the relationship is non-linear, the mechanism may be mixed or uncompetitive.
-
Cellular Activity and Target Engagement
While biochemical assays are fundamental, it is essential to confirm that the inhibitor can enter cells, engage its target, and exert a biological effect in a physiological context.[13][14][15]
Cellular Target Engagement & Pathway Modulation
A key validation step is to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase within a cellular context.[16] Assuming our hypothetical primary target for Compound X is Aurora B, a key substrate is Histone H3 at Serine 10 (pHH3).
Protocol 3.1.1: Western Blot for Phospho-Histone H3
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X (e.g., 0, 10, 50, 100, 500, 2000 nM) for a defined period (e.g., 2-4 hours). Include a positive control inhibitor if available.
-
To enrich for mitotic cells where Aurora B is active, a mitotic arresting agent like nocodazole can be added prior to inhibitor treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for total Histone H3 or a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal.
-
Plot the normalized signal against Compound X concentration to determine the cellular EC50 for target inhibition.
-
Caption: Hypothetical signaling pathway of Aurora B and inhibition by Compound X.
Anti-Proliferative Activity
A direct consequence of inhibiting kinases involved in cell cycle regulation, such as Aurora B, is the suppression of cell proliferation.[8]
Protocol 3.2.1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed HCT116 cells in a 96-well, white-walled plate at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Compound X to the wells. Include wells with media only (blank) and cells with DMSO vehicle (100% viability control).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically equal to the volume of cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the blank reading, normalize the data to the vehicle control, and plot the percentage of viability against the logarithm of Compound X concentration.
-
Fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
-
Table 2: Hypothetical Cellular Activity of Compound X
| Cell Line | Assay Type | Endpoint | EC50 / GI50 (nM) |
| HCT116 | Western Blot | pHH3 (Ser10) Inhibition | 45 |
| HCT116 | CellTiter-Glo® | Growth Inhibition | 60 |
| K562 | CellTiter-Glo® | Growth Inhibition | > 5,000 |
This table presents hypothetical data for illustrative purposes, suggesting selectivity for a specific cancer cell type.
In Vivo Efficacy Assessment
The ultimate preclinical test for a potential cancer therapeutic is its ability to inhibit tumor growth in an animal model.[17][18] Mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.[17]
Human Tumor Xenograft Model
Protocol 4.1.1: In Vivo Efficacy Study
Ethical Note: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and under an approved animal care and use committee (IACUC) protocol.
-
Cell Implantation:
-
Subcutaneously implant HCT116 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Tumor Volume ≈ (Length x Width²)/2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., formulated in 0.5% methylcellulose, 0.2% Tween 80).
-
Group 2: Compound X, Dose 1 (e.g., 25 mg/kg).
-
Group 3: Compound X, Dose 2 (e.g., 50 mg/kg).
-
Group 4: Positive control drug (e.g., a known Aurora B inhibitor).
-
-
Drug Administration:
-
Administer the vehicle or compounds via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection, on a defined schedule (e.g., once daily for 21 days).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the vehicle group reach a maximum allowed size, or after a fixed duration.
-
Euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for pHH3).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
This document outlines a comprehensive, albeit hypothetical, workflow for the characterization of this compound as a novel kinase inhibitor. By following this structured approach—from biochemical potency and selectivity, through cellular target engagement and anti-proliferative effects, to in vivo efficacy—researchers can build a robust data package to support its further development. Positive results from these studies would warrant more advanced preclinical investigations, including formal pharmacokinetic and toxicology studies, in preparation for potential clinical evaluation. The established success of the pyrazole scaffold provides a strong rationale for investigating novel analogues like Compound X for the next generation of targeted therapies.
References
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Reaction Biology. In Vivo Kinase Activity Models. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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Mandhair, H. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Mandhair, H. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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Force, T. et al. (2007). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PubMed Central. [Link]
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Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. [Link]
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Parang, K. & Sun, G. (2004). Design strategies for protein kinase inhibitors. PubMed. [Link]
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ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]
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Attwood, M. M. et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Attwood, M. M. et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
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Bieber, K. et al. (2026). A human immune system mouse model for preclinical evaluation of therapies in pemphigoid disease. bioRxiv. [Link]
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PubChem. High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]
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Howard, S. et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. [Link]
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Ghorab, M. M. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Wang, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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Wang, Y. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
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Kumar, A. et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Ghaferah, H. et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Cluster Science. [Link]
- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
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ResearchGate. Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Link]
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Kumar, N. et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]
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RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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PubChem. 1H-pyrazol-4-amine. [Link]
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Application Note & Protocols: A Strategic Approach to the Synthesis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine Derivatives for Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs like Celecoxib and Sildenafil.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine and its derivatives. This scaffold combines the versatile 4-aminopyrazole core—a key building block for creating diverse compound libraries—with an N-1 oxolane (tetrahydrofuran) substituent designed to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[3][4][5][6] We present a robust, multi-step synthetic strategy, complete with detailed, self-validating protocols, characterization data, and expert insights into troubleshooting. Furthermore, we explore the strategic application of this core structure in drug discovery campaigns, particularly in the development of kinase inhibitors and other targeted therapies.
Introduction: The Strategic Value of the Pyrazole Scaffold
Heterocyclic compounds form the bedrock of contemporary drug discovery, with nitrogen-containing rings being of paramount importance.[1] Among these, the pyrazole ring is a five-membered aromatic heterocycle that has demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][7][8] Its versatility stems from its unique electronic distribution and the capacity for substitution at multiple positions, allowing for precise tuning of steric and electronic properties to achieve desired interactions with biological targets.[7][9]
The 4-aminopyrazole moiety, in particular, serves as an invaluable synthetic handle. The primary amine at the C-4 position is a versatile nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and reductive amination. This allows for the rapid generation of large, diverse chemical libraries from a common core structure, a cornerstone of modern hit-to-lead optimization campaigns.
This guide focuses specifically on derivatives bearing a 1-(oxolan-2-ylmethyl) substituent. The inclusion of the saturated oxolane ring is a deliberate medicinal chemistry tactic aimed at improving the "drug-likeness" of the molecule. This group can increase polarity and aqueous solubility, disrupt planarity, and introduce a hydrogen bond acceptor (the ether oxygen), all of which can lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Our objective is to provide researchers with a detailed, reliable, and logically grounded protocol for synthesizing these high-value compounds, thereby accelerating discovery programs.
Overall Synthetic Strategy & Workflow
The synthesis of this compound is most reliably achieved through a three-step sequence starting from the commercially available 1H-pyrazole. The chosen strategy prioritizes robust and high-yielding reactions that are scalable and utilize common laboratory reagents. The core logic is to first install the synthetically challenging amino group in a protected form (as a nitro group), perform the N-alkylation, and finally deprotect (reduce) the nitro group to reveal the target primary amine. This sequence avoids potential side reactions associated with alkylating a pyrazole already bearing a free amino group.
The key transformations are:
-
Electrophilic Nitration: Introduction of a nitro group at the C-4 position of the pyrazole ring.
-
N-Alkylation: Attachment of the (oxolan-2-ylmethyl) side chain at the N-1 position.
-
Nitro Group Reduction: Conversion of the 4-nitro group to the 4-amino group.
Caption: High-level workflow for the three-step synthesis of the target amine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole
-
Principle & Rationale: This reaction is a classic electrophilic aromatic substitution. A mixed acid nitrating system (sulfuric and nitric acid) is employed. The concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures to control the exotherm and prevent over-nitration. This method is a standard and reliable way to introduce a nitro group onto the pyrazole ring, which can later be reduced to an amine.[10][11]
-
Materials & Equipment:
-
1H-Pyrazole (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice, Deionized Water, Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, Buchner funnel
-
-
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in a large ice/salt bath.
-
Acid Mixture: Carefully add 50 mL of concentrated H₂SO₄ to the flask and cool to 0°C.
-
Substrate Addition: While maintaining the temperature between 0-5°C, slowly add 1H-pyrazole (e.g., 6.8 g, 100 mmol) in small portions. Stir until fully dissolved.
-
Nitration: In a dropping funnel, place 10 mL of fuming HNO₃. Add the nitric acid dropwise to the stirred pyrazole solution over 30-45 minutes. Crucial: Monitor the internal temperature closely and ensure it does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Quenching (Self-Validation): The reaction is quenched by pouring the acidic mixture slowly and carefully over a large beaker containing ~200 g of crushed ice with vigorous stirring. A precipitate should form. This step is highly exothermic; perform it in a fume hood with caution.
-
Neutralization: Slowly neutralize the cold aqueous mixture by adding solid NaHCO₃ in portions until the pH is ~7. Vigorous gas evolution (CO₂) will occur.
-
Isolation: Collect the resulting white to pale yellow solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the solid cake with cold deionized water (3 x 50 mL) and then dry it under vacuum to a constant weight.
-
-
In-Process Control: The reaction can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexane). The product spot should be significantly less polar (higher Rf) than the starting pyrazole.
Protocol 2: Synthesis of 1-(Oxolan-2-ylmethyl)-4-nitro-1H-pyrazole
-
Principle & Rationale: This is a standard N-alkylation of a heterocyclic amine. The N-1 proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., potassium carbonate) to generate the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)oxolane in an Sₙ2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of reaction. The presence of two nitrogen atoms in the pyrazole ring can lead to a mixture of N-1 and N-2 alkylated isomers; however, for unsymmetrically substituted pyrazoles, the alkylation ratio is influenced by sterics and electronics, often favoring one isomer.[12]
-
Materials & Equipment:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
2-(Chloromethyl)oxolane (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)
-
Acetonitrile (CH₃CN, anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
-
Step-by-Step Procedure:
-
Setup: To a dry 250 mL round-bottom flask, add 4-nitro-1H-pyrazole (e.g., 11.3 g, 100 mmol), anhydrous K₂CO₃ (20.7 g, 150 mmol), and 150 mL of anhydrous acetonitrile.
-
Reagent Addition: Add 2-(chloromethyl)oxolane (e.g., 13.3 g, 110 mmol) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane). The starting material spot should disappear and be replaced by a new, higher Rf product spot over 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).
-
Isolation: Combine the product-containing fractions and evaporate the solvent to yield the pure product, typically as a pale yellow oil or low-melting solid.
-
Protocol 3: Synthesis of this compound
-
Principle & Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean, efficient, and high-yielding method. The reaction proceeds on the surface of the catalyst where H₂ is activated. An alternative for laboratories not equipped for hydrogenation is reduction using a metal salt in acidic media, such as tin(II) chloride (SnCl₂). SnCl₂ is a classic and effective reagent for this transformation.
-
Materials & Equipment (Method A: Hydrogenation):
-
1-(Oxolan-2-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Filtration aid (e.g., Celite®)
-
-
Step-by-Step Procedure (Method A):
-
Setup: Dissolve the nitro-pyrazole (e.g., 9.85 g, 50 mmol) in 100 mL of methanol in a suitable flask.
-
Catalyst: Carefully add 10% Pd/C catalyst (~0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitoring (Self-Validation): The reaction progress can be monitored by TLC. The product is significantly more polar (lower Rf) than the starting material. The reaction is typically complete within 2-4 hours.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, often as an oil or waxy solid that may darken on exposure to air.
-
Characterization and Data Summary
Thorough characterization is essential to confirm the structure and purity of the final compound and key intermediates.
| Compound | Technique | Expected Data |
| 4-Nitro-1H-pyrazole | ¹H NMR (DMSO-d₆) | δ ~14.0 (br s, 1H, NH), ~8.8 (s, 1H, Ar-H), ~8.2 (s, 1H, Ar-H) |
| MS (ESI+) | m/z: 114.0 [M+H]⁺ | |
| 1-(Oxolan-2-ylmethyl)-4-nitro-1H-pyrazole | ¹H NMR (CDCl₃) | δ ~8.1 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~4.3 (m, 1H, O-CH), ~4.2 (d, 2H, N-CH₂), ~3.8 (m, 2H, O-CH₂), ~2.0-1.6 (m, 4H, CH₂) |
| MS (ESI+) | m/z: 198.1 [M+H]⁺ | |
| This compound | ¹H NMR (CDCl₃) | δ ~7.1 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~4.2 (m, 1H, O-CH), ~4.0 (d, 2H, N-CH₂), ~3.8 (m, 2H, O-CH₂), ~3.0 (br s, 2H, NH₂), ~2.0-1.6 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~138, ~125, ~105 (Ar-C), ~77 (O-CH), ~68 (O-CH₂), ~58 (N-CH₂), ~30, ~25 (CH₂) | |
| HRMS (ESI+) | Calculated for C₈H₁₄N₃O⁺ [M+H]⁺: 168.1131; Found: 168.1133 | |
| HPLC | Purity: >95% (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) |
Application in Drug Discovery: A Gateway to Chemical Diversity
The synthesized this compound is not an end in itself, but rather a high-value starting point for library synthesis. The 4-amino group is a powerful handle for diversification.
-
Bioisosterism: In drug design, the pyrazole ring is often used as a bioisostere for other aromatic systems like phenyl or imidazole rings.[12][13][14] This substitution can improve metabolic stability, alter lipophilicity, and introduce new hydrogen bonding patterns, potentially enhancing target affinity and selectivity.[15]
-
Targeted Library Synthesis: The amine can be readily acylated with a diverse set of acid chlorides or activated carboxylic acids, sulfonated with sulfonyl chlorides, or used in reductive amination with aldehydes and ketones. This allows for systematic exploration of the chemical space around the core scaffold to build structure-activity relationships (SAR). Many kinase inhibitors, for example, feature a heterocyclic core with an amide or sulfonamide side chain that interacts with the hinge region of the ATP binding pocket.[3][5][6]
Caption: Strategy for generating a diverse compound library from the core amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration (Step 1) | Reaction temperature too high, causing decomposition. | Maintain strict temperature control (0-5°C). Ensure slow, dropwise addition of HNO₃. |
| Incomplete reaction. | Allow reaction to stir longer at room temperature after initial cooling period. | |
| Mixture of isomers in alkylation (Step 2) | Inherent reactivity of the 4-nitropyrazole anion. | While difficult to avoid completely, purification by column chromatography is effective. Using a bulkier base or different solvent can sometimes alter the isomer ratio. |
| Incomplete reduction (Step 3) | Catalyst poisoned or inactive. | Use fresh Pd/C catalyst. Ensure the solvent is of high purity. For difficult reductions, increase catalyst loading or H₂ pressure. |
| Starting material insoluble. | Switch to a different solvent system (e.g., ethanol, THF, or a mixture). | |
| Final product is dark/unstable | Oxidation of the aromatic amine. | The 4-aminopyrazole can be sensitive to air. Store the final product under an inert atmosphere (N₂ or Ar) and in a freezer. Handle quickly during work-up. |
Conclusion
This application note provides a validated and robust multi-step synthesis for this compound, a highly valuable scaffold for drug discovery. By following the detailed protocols and leveraging the provided rationale, researchers can reliably produce this key intermediate. The strategic combination of the pharmacologically privileged 4-aminopyrazole core with a pharmacokinetic-enhancing side chain makes this molecule an ideal starting point for the development of diverse chemical libraries aimed at a wide range of biological targets.
References
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- Anonymous. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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- Anonymous. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
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Application Notes and Protocols for Solubilizing 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine for Cell-Based Assays
Introduction
The successful execution of cell-based assays hinges on the effective and consistent delivery of test compounds to the cellular environment. For novel small molecules like 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, establishing a robust solubilization protocol is a critical first step that directly impacts data quality, reproducibility, and the accurate determination of biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical steps for solubilizing this compound, ensuring its bioavailability in in vitro systems. We will delve into the rationale behind solvent selection, provide detailed protocols for stock solution preparation and dilution, and explore advanced strategies for challenging solubilization scenarios.
Physicochemical Profile and Solubility Considerations
A thorough understanding of a compound's physicochemical properties is paramount to developing an effective solubilization strategy. While experimental data for this compound is limited, we can infer key characteristics from its structure.
-
Structure: this compound (MW: 167.21 g/mol ) possesses a pyrazole core, a primary amine, and an oxolane (tetrahydrofuran) moiety.
-
Polarity: The presence of nitrogen and oxygen atoms, particularly the primary amine, suggests the molecule has polar characteristics. The predicted XlogP value is -0.1, indicating a hydrophilic nature.[1]
-
pKa: The pyrazole ring and the primary amine are ionizable groups. The primary amine is basic and will be protonated at physiological pH, which should enhance aqueous solubility. The pyrazole ring has both acidic and basic properties.
-
Solvent Selection Rationale: Given its predicted hydrophilicity, initial attempts could be made with aqueous buffers. However, for creating high-concentration stock solutions, an organic solvent is generally preferred to ensure complete dissolution and prevent microbial growth. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its broad dissolving power and compatibility with most cell-based assays at low final concentrations.[2]
Data Summary: Physicochemical Properties
| Property | Value/Prediction | Source | Implication for Solubilization |
| Molecular Formula | C₈H₁₃N₃O | [3] | - |
| Molecular Weight | 167.21 g/mol | [4] | Necessary for calculating molar concentrations. |
| Predicted XlogP | -0.1 | [1] | Suggests good intrinsic aqueous solubility. |
| Key Functional Groups | Primary amine, pyrazole, oxolane | - | Potential for ionization and hydrogen bonding, influencing solubility. |
Primary Solubilization Protocol: DMSO-Based Stock Solutions
The use of Dimethyl Sulfoxide (DMSO) is the industry-standard approach for preparing high-concentration stock solutions of small molecules for high-throughput screening and cell-based assays.[2][5] This protocol outlines a self-validating system to ensure compound integrity and accurate dosing.
Experimental Workflow for DMSO Stock Preparation
Caption: Recommended workflow for preparing working solutions.
Step-by-Step Methodology
-
Intermediate Dilutions in DMSO:
-
Prepare a series of intermediate dilutions from your high-concentration stock using 100% DMSO. For example, to create a 1 mM intermediate stock from a 10 mM primary stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
-
Final Dilution into Assay Medium:
-
Determine the final desired concentration of the compound in your assay.
-
Calculate the volume of the appropriate intermediate stock needed. The goal is to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. [6] * Example: To achieve a final concentration of 10 µM in 1 mL of medium:
-
Using the 1 mM intermediate stock (100x the final concentration): Add 10 µL of the 1 mM stock to 990 µL of medium. The final DMSO concentration will be 1%. This may be too high for some cell lines. [7] * A better approach: Create a 200 µM intermediate stock in DMSO. Add 5 µL of this stock to 995 µL of medium for a final concentration of 1 µM and a final DMSO concentration of 0.5%.
-
-
Always add the DMSO stock to the assay medium and mix immediately and thoroughly to prevent localized high concentrations that can cause precipitation. [8]
-
-
Essential Controls:
-
Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the compound-treated cells. [6]This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Advanced Solubilization Strategies
If this compound precipitates out of solution upon dilution in aqueous media despite following the best practices with DMSO, alternative formulation strategies may be necessary.
Co-Solvent Systems: Pluronic F-68
Pluronic F-68 is a non-ionic surfactant that can enhance the solubility of hydrophobic compounds and protect cells from shear stress in suspension cultures. [9]It is generally well-tolerated by cells at concentrations typically used in cell culture (0.05% to 0.2%). [10] Protocol:
-
Prepare a sterile, aqueous stock solution of Pluronic F-68 (e.g., 10% w/v).
-
Supplement the cell culture medium with Pluronic F-68 to a final concentration of 0.05-0.1%.
-
Prepare the working solution of the compound by diluting the DMSO stock into the Pluronic F-68-containing medium.
-
It is essential to run a vehicle control with both DMSO and Pluronic F-68 at the same final concentrations.
Encapsulation: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability. [11][12]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Protocol:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM).
-
Add the DMSO stock solution of this compound to the HP-β-CD solution while vortexing. The molar ratio of compound to cyclodextrin often needs to be optimized (e.g., 1:1 to 1:10).
-
Allow the mixture to equilibrate (e.g., by shaking or sonicating) to facilitate the formation of the inclusion complex.
-
This aqueous, complexed solution can then be further diluted into the cell culture medium.
-
A vehicle control containing the same concentration of HP-β-CD and DMSO is mandatory.
Solubilization Strategy Decision Tree
Caption: Decision tree for selecting a solubilization strategy.
Conclusion
The successful solubilization of this compound for cell-based assays is an achievable goal through a systematic and informed approach. The primary strategy should involve the use of DMSO to create a high-concentration stock solution, followed by careful serial dilution to prepare working solutions with a final DMSO concentration below 0.5%. Should solubility challenges arise, the use of co-solvents like Pluronic F-68 or encapsulation with cyclodextrins offers viable alternatives. Adherence to these protocols, including the diligent use of vehicle controls, will ensure the generation of reliable and reproducible data in your research and drug discovery endeavors.
References
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Wang, J., et al. (2020). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Molecules, 25(23), 5643. [Link]
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Mitchell, M. J., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Trends in Pharmacological Sciences, 41(2), 123-136. [Link]
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Craciunescu, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1027. [Link]
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Malerba, P., et al. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 21(9), 1215. [Link]
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Protocols.io. (2021). DMSO stock preparation. [Link]
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Zhang, X., et al. (2024). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. International Journal of Molecular Sciences, 25(6), 3349. [Link]
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Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Protocol Online. (2009). DMSO usage in cell culture. [Link]
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Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 42(5), 253-266. [Link]
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Contreras-García, A., et al. (2011). Effect of Pluronic F-68, 5% CO2 Atmosphere, HEPES, and Antibiotic-Antimycotic on Suspension Adapted 293 Cells. The Open Biotechnology Journal, 5, 25-31. [Link]
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Cruz, H. J., et al. (2010). Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions. Biotechnology Progress, 26(4), 1127-1136. [Link]
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PubChem. (n.d.). 1-(oxan-2-yl)-1H-pyrazol-4-amine. Retrieved from [Link]
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Laflin, P., et al. (2013). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 18(6), 647-662. [Link]
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Samith, V. D., et al. (2013). Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. Journal of Applied Polymer Science, 130(4), 2531-2537. [Link]
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Al-Shdefat, R., et al. (2024). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. [Link]
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Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
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Angene Chemical. (n.d.). 3,5-dimethyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1H-pyrazole-4-carboxamide. Retrieved from [Link]
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STAR Protocols. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. [Link]
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El-Gazzar, M. G., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(49), 34653-34666. [Link]
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AccelaChem. (n.d.). 4-nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-methylphenyl)-1H-pyrazol-4-amine. Retrieved from [Link]
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Application Notes and Protocols for the Use of Pyrazole Compounds as Chemical Probes
Introduction: The Pyrazole Scaffold as a Privileged Tool in Chemical Biology
In the landscape of chemical biology and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as one of the most versatile and impactful privileged scaffolds.[1][2][3] Its remarkable synthetic tractability and ability to form key hydrogen bonds and other non-covalent interactions have led to its incorporation into a vast array of biologically active molecules, including clinically approved drugs like Celecoxib and Sunitinib.[2][4]
Beyond therapeutics, the pyrazole core is a cornerstone in the design of chemical probes—highly selective small molecules used to study and manipulate biological systems. These probes are indispensable tools for validating drug targets, elucidating signaling pathways, and visualizing cellular processes in real-time. This guide provides an in-depth exploration of the design, application, and experimental protocols for using pyrazole-based chemical probes, with a focus on their roles as kinase inhibitors and fluorescent biosensors.
Section 1: Pyrazole-Based Probes for Kinase Inhibition
Protein kinases, which regulate a vast number of cellular processes by phosphorylating other proteins, are a major class of drug targets, particularly in oncology.[3] The ATP-binding site of kinases presents a druggable pocket, and the pyrazole scaffold has proven exceptionally effective at targeting this site.
Expertise & Rationale: Why Pyrazoles Excel as Kinase Inhibitors
The efficacy of the pyrazole core in kinase inhibitors stems from its structural and electronic properties. The two nitrogen atoms of the pyrazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors. This allows them to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for most ATP-competitive inhibitors. This interaction mimics the binding of the adenine portion of ATP itself, providing a strong foundation for affinity and selectivity.[5] By modifying the substituents at other positions on the pyrazole ring, researchers can extend the molecule into other regions of the ATP pocket to achieve high potency and selectivity for a specific kinase.[5][6]
Application Protocol 1: In Vitro Kinase Inhibition Assay using a Pyrazole-Based Probe
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based chemical probe against a target kinase using a luminescence-based ATP detection assay. The principle is that as the kinase consumes ATP, the amount of remaining ATP decreases. A luciferase-based reagent is added that produces light in direct proportion to the ATP concentration. An effective inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.
Core Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Materials
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
Pyrazole-based inhibitor probe
-
Adenosine-5'-triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (for dissolving the probe)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the pyrazole probe in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range that will span the expected IC50. For an initial screen, a top concentration of 100 µM is common.
-
-
Assay Plate Setup:
-
Add 1 µL of each probe dilution (or DMSO for controls) to the appropriate wells of a 384-well plate.
-
Negative Control (0% Inhibition): Wells containing DMSO only.
-
Positive Control (100% Inhibition): Wells containing a known potent inhibitor for the target kinase or simply no kinase.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of the kinase should be determined empirically but is typically in the low nanomolar range.
-
Add 10 µL of the 2X kinase/substrate mix to each well containing the probe.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the probe to bind to the kinase.
-
Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Km of the kinase for ATP (often 10-100 µM).
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 21 µL.
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the negative control wells).
-
-
Signal Detection:
-
Following the manufacturer's protocol for the ATP detection kit, add the specified volume of detection reagent to stop the kinase reaction and measure the remaining ATP.
-
Typically, this involves adding a reagent that both lyses cells (if applicable) and contains luciferase/luciferin.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each probe concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Probe - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot the % Inhibition against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Analysis of Pyrazole-Based Kinase Probes
The table below summarizes fictional IC50 data for a series of pyrazole-based probes against three different kinases, illustrating how structural modifications can impact potency and selectivity.
| Probe ID | R1 Group | R2 Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| PZ-001 | -H | -Phenyl | 550 | >10,000 | 1,200 |
| PZ-002 | -CH3 | -Phenyl | 250 | 8,500 | 900 |
| PZ-003 | -H | -4-Pyridyl | 15 | 2,100 | 450 |
| PZ-004 | -H | -3-Aminophenyl | 8 | 500 | 150 |
This data is for illustrative purposes only.
This structured data clearly shows that changing the R2 group from a simple phenyl (PZ-001) to a hydrogen-bond-accepting pyridyl (PZ-003) or a donating aminophenyl (PZ-004) group dramatically increases potency for Kinase A, while also influencing selectivity against Kinases B and C.
Section 2: Fluorescent Pyrazole Probes for Bioimaging
The inherent photophysical properties of certain pyrazole derivatives, combined with their synthetic versatility, make them excellent scaffolds for fluorescent probes.[7][8] These probes can be designed to respond to specific environmental changes or the presence of analytes, enabling real-time visualization of dynamic processes within living cells.[9]
Expertise & Rationale: Designing "Turn-On" Fluorescent Probes
A common strategy in probe design is to create a "turn-on" sensor, which is non-fluorescent or weakly fluorescent in its basal state but becomes brightly fluorescent upon interaction with its target. This design maximizes the signal-to-noise ratio. For pyrazole-based probes, this can be achieved through several mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): A pyrazole derivative is functionalized with a chelating group that binds a specific metal ion (e.g., Zn2+, Cu2+). In the unbound state, photoinduced electron transfer (PeT) from the chelator quenches the fluorescence of the pyrazole fluorophore. Upon ion binding, PeT is suppressed, and fluorescence is "turned on."[9]
-
Reaction-Based Probes: The probe contains a pyrazole fluorophore masked with a reactive group. This group is cleaved upon reaction with a specific analyte (e.g., a reactive oxygen species), releasing the highly fluorescent pyrazole core.
Caption: Mechanism of a "turn-on" fluorescent probe.
Application Protocol 2: Live-Cell Imaging of Intracellular Zinc using a Pyrazole-Based Probe
This protocol provides a method for visualizing changes in intracellular labile zinc (Zn2+) concentrations in cultured mammalian cells using a hypothetical CHEF-type pyrazole probe, "Pyra-Zinc 1."
Materials
-
Cultured mammalian cells (e.g., HeLa or HEK293)
-
Glass-bottom imaging dishes or plates
-
Pyra-Zinc 1 probe
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Zinc sulfate (ZnSO4) for positive control
-
TPEN (a zinc chelator) for negative control
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)
Step-by-Step Methodology
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment. They should be at 70-80% confluency on the day of imaging.
-
On the day of the experiment, remove the culture medium and wash the cells twice with warm HBSS.
-
-
Probe Loading:
-
Prepare a 1-10 µM working solution of Pyra-Zinc 1 in HBSS from a DMSO stock. The optimal concentration should be determined empirically to maximize signal while minimizing toxicity.
-
Add the Pyra-Zinc 1 solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the probe-containing solution and wash the cells three times with warm HBSS to remove any extracellular probe.
-
Add fresh, warm HBSS to the dish for imaging.
-
-
Imaging and Controls:
-
Place the dish on the stage of a fluorescence microscope.
-
Acquire a baseline fluorescence image using the appropriate excitation/emission wavelengths for Pyra-Zinc 1.
-
Positive Control: To confirm the probe is responsive, add a small volume of concentrated ZnSO4 solution to the dish (final concentration 10-50 µM) and acquire images over time. A significant increase in fluorescence intensity is expected.
-
Negative Control: To confirm the signal is zinc-dependent, add TPEN (final concentration 20-100 µM) to a zinc-stimulated well. A decrease in fluorescence intensity should be observed.
-
-
Data Analysis:
-
Using imaging software (e.g., ImageJ/Fiji), define regions of interest (ROIs) over individual cells.
-
Measure the mean fluorescence intensity within each ROI before and after stimulation.
-
Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Trustworthiness and Validation:
-
Toxicity: Always perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the probe concentration and incubation time are not cytotoxic.[9]
-
Specificity: Test the probe's response to other biologically relevant metal ions (e.g., Ca2+, Mg2+, Fe2+) to confirm its selectivity for the target ion.
-
Localization: Co-stain with organelle-specific dyes to determine the subcellular localization of the probe and the analyte signal.
References
-
Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. [Link]
-
ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
Alarcón-Espósito, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. [Link]
-
Hoeflich, A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Sławiński, J., et al. (2019). Fluorescent probes for G-protein-coupled receptor drug discovery. Expert Opinion on Drug Discovery. [Link]
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Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition. [Link]
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Gerlach, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
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Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Application Notes & Protocols: Modern Strategies for the Synthesis of Pyrazole Compounds
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile pharmacophore, enhancing the physicochemical properties and biological activity of molecules.[1] This has led to the successful development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib , the kinase inhibitor Ruxolitinib , and the erectile dysfunction treatment Sildenafil .[4][5] Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals and the development of functional materials like dyes and fluorescent probes.[3][6]
Given their importance, the development of efficient, scalable, and regioselective synthetic routes to functionalized pyrazoles remains a critical objective for organic chemists.[7] This guide provides an in-depth overview of the most robust and widely employed protocols for pyrazole synthesis, explaining the mechanistic underpinnings of each method and offering detailed, field-proven experimental procedures for their practical implementation.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazole ring is primarily achieved through cyclocondensation and cycloaddition reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final product.
Caption: Overview of major synthetic pathways to pyrazole compounds.
The Knorr Pyrazole Synthesis: The Classic Approach
The most traditional and enduring method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[8][9] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10]
Mechanism and Regioselectivity
The reaction proceeds via the initial formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4][10][11]
Caption: Stepwise mechanism of the Knorr Pyrazole Synthesis.
A critical challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines, which can lead to the formation of a mixture of two regioisomers.[12][13] The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[13]
-
Electronic Effects : Under acidic conditions, the reaction typically initiates at the more electrophilic carbonyl carbon. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[13]
-
Steric Effects : Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[13]
-
Solvent and pH : Reaction conditions are paramount. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of a single isomer, often reversing the selectivity observed in standard solvents like ethanol.[14][15] This is a powerful tool for directing the reaction outcome.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole
This protocol illustrates a regioselective Knorr synthesis using a fluorinated dicarbonyl compound.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (TFPD)
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (1.54 g, 10 mmol).
-
Add ethanol (30 mL) and stir until the diketone is fully dissolved.
-
Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the solution at room temperature.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.[16]
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (50 mL) with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Expected Outcome:
-
Yield: 85-95%
-
Regioselectivity: The reaction generally favors the isomer where the phenyl group is adjacent to the less sterically hindered methyl-substituted carbon, and the more nucleophilic nitrogen of phenylhydrazine attacks the more electrophilic carbonyl adjacent to the CF₃ group.
Synthesis from α,β-Unsaturated Carbonyl Systems
An alternative cyclocondensation approach utilizes α,β-unsaturated aldehydes or ketones (chalcones, enones) as the three-carbon backbone.[8][12] This method typically proceeds in two stages: a Michael addition of the hydrazine followed by cyclization to form a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[8][17]
Protocol 2: Two-Step Synthesis of 3,5-Diaryl-1H-pyrazole from a Chalcone
This protocol demonstrates the synthesis via a pyrazoline intermediate.
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydrazine Hydrate
-
Ethanol (solvent)
-
Iodine (oxidizing agent) or exposure to air over time.[18]
Step A: Synthesis of the Pyrazoline Intermediate
-
Dissolve the chalcone (2.08 g, 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The solution may become colorless as the chalcone chromophore is consumed.
-
Cool the reaction to room temperature. A white or pale-yellow solid (the pyrazoline) should precipitate.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. The pyrazoline can be carried to the next step without further purification.
Step B: Oxidation to the Pyrazole
-
Suspend the crude pyrazoline (from Step A) in glacial acetic acid (20 mL).
-
Add a catalytic amount of iodine (I₂) (approx. 0.25 g, 1 mmol).
-
Heat the mixture to 100 °C for 1 hour. The solution will turn dark brown.
-
Cool the mixture and pour it into a beaker containing 100 mL of cold water.
-
Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color disappears.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to yield pure 3,5-diphenyl-1H-pyrazole.
1,3-Dipolar Cycloaddition: A Modern and Versatile Route
The [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene is a powerful, atom-economical method for constructing the pyrazole core.[6][19] This approach offers access to substitution patterns that can be challenging to obtain via classical condensation methods.
A significant advantage of modern protocols is the in situ generation of potentially hazardous diazo compounds, enhancing the safety and practicality of the method.[6][20]
Mechanism of [3+2] Cycloaddition
The reaction involves the concerted or stepwise addition of the diazo compound across the triple bond of the alkyne. With terminal alkynes, the reaction is often highly regioselective, though the specific isomer formed can depend on the electronic nature of the substituents on both reactants.[6]
Caption: Workflow for pyrazole synthesis via in situ generated diazo compounds.
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Pyrazole
This protocol describes the synthesis of a 3,5-disubstituted pyrazole via the in situ generation of a diazo compound from an aldehyde.[6]
Materials:
-
Benzaldehyde
-
Tosylhydrazide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Phenylacetylene
-
Tetrahydrofuran (THF), anhydrous
Procedure: Caution: Sodium hydride reacts violently with water. This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
In a flame-dried, three-neck flask under an inert atmosphere, combine benzaldehyde (1.06 g, 10 mmol) and tosylhydrazide (1.86 g, 10 mmol) in anhydrous THF (50 mL).
-
Stir the mixture at room temperature for 1 hour to form the tosylhydrazone. Formation can be monitored by TLC.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.88 g, 22 mmol, 2.2 equivalents) portion-wise over 15 minutes. Vigorous hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution will typically turn a deep red or orange, indicating the formation of the diazo compound.
-
Add phenylacetylene (1.02 g, 10 mmol) to the reaction mixture.
-
Heat the reaction to reflux (approx. 65 °C) and maintain for 3-4 hours, or until TLC analysis shows complete consumption of the starting materials.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 3,5-diphenyl-1H-pyrazole.
Summary of Key Reaction Parameters
| Synthesis Method | Key Reactants | Catalyst / Conditions | Key Advantages | Major Challenges |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid (e.g., Acetic Acid) | Readily available starting materials, high yields.[8][16] | Regioisomeric mixtures with unsymmetrical substrates.[12][13] |
| From α,β-Unsaturated Systems | Enone/Chalcone, Hydrazine | Reflux, then Oxidation (I₂, DDQ, air) | Access to different substitution patterns. | Requires a separate oxidation step.[8][17] |
| 1,3-Dipolar Cycloaddition | Diazo Compound, Alkyne | Heat or Catalyst-free, often requires base.[21] | High atom economy, excellent functional group tolerance, access to complex pyrazoles.[19][22] | Handling of potentially explosive diazo compounds (mitigated by in situ generation).[6] |
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
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Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
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Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. [Link]
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A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]
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Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry (RSC Publishing). [Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journals. [Link]
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Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. [Link]
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Application Notes and Protocols for In Vivo Studies of Pyrazole Derivatives
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] This versatile five-membered heterocyclic ring is a privileged scaffold, lending itself to modifications that yield potent anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4][5][6] Marketed drugs such as Celecoxib, a selective COX-2 inhibitor for inflammation and pain, underscore the clinical significance of this chemical class.[7][8] The development of novel pyrazole-based therapeutics is an active area of research, with many derivatives showing promise in preclinical in vivo studies.[9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies involving pyrazole derivatives. We will delve into critical aspects of experimental design, present detailed protocols for efficacy evaluation, and discuss the interpretation of results, all while grounding our recommendations in established scientific literature.
Part 1: Foundational Considerations for In Vivo Efficacy Studies
The successful in vivo evaluation of pyrazole derivatives hinges on meticulous planning and a deep understanding of the compound's physicochemical properties and the biological system under investigation. Key considerations include the selection of an appropriate animal model, determination of the optimal dose and administration route, and the establishment of robust endpoints to measure efficacy and toxicity.
A significant hurdle in the in vivo assessment of many pyrazole compounds is their poor aqueous solubility.[11] This necessitates the development of suitable formulations to ensure adequate bioavailability. Common strategies involve the use of co-solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), or complexation with cyclodextrins.[11] It is imperative to conduct preliminary formulation studies to identify a vehicle that solubilizes the compound without causing adverse effects in the animal model.
Part 2: Experimental Protocols for Efficacy Evaluation
The following protocols are representative examples of in vivo studies for assessing the anti-inflammatory and anticancer activities of pyrazole derivatives.
Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This widely used model is a reliable method for evaluating the acute anti-inflammatory effects of novel compounds.[12][13]
Materials:
-
Pyrazole test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Male Wistar rats or Swiss albino mice
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Pyrazole Test Compound (at various doses)
-
Reference Drug
-
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for assessing anti-inflammatory activity.
Protocol 2: Xenograft Tumor Model for Anticancer Efficacy
This model is the gold standard for evaluating the in vivo anticancer potential of novel therapeutic agents.[9][10]
Materials:
-
Pyrazole test compound
-
Vehicle
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Treatment: Administer the pyrazole test compound, vehicle, or a positive control drug (e.g., Doxorubicin) according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Part 3: Data Presentation and Interpretation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Comparative In Vivo Anticancer Efficacy of Pyrazole Derivatives
| Compound | Cancer Model | Dose & Route | Tumor Growth Inhibition (%) | Reference |
| Compound 6 | Orthotopic murine mammary tumor | 5 mg/kg | Significant | [9] |
| Compound 25 | Multiple cancer cell lines (in vitro) | - | IC50: 3.17-6.77 µM | [9] |
| Compound 43 | MCF7 breast cancer (in vitro) | - | IC50: 0.25 µM | [9] |
| Compound 59 | HepG2 hepatocellular carcinoma (in vitro) | - | IC50: 2 µM | [9] |
| Celecoxib | HuH7 hepatocellular carcinoma xenograft | - | Decreased tumor frequency and weight | [15] |
Part 4: Unraveling the Mechanism of Action: A Focus on Signaling Pathways
Understanding the molecular mechanism by which a pyrazole derivative exerts its therapeutic effect is crucial for its further development. Many pyrazole compounds target key signaling pathways involved in inflammation and cancer.[16][17]
A well-studied example is Celecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7][18] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[7] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[19][20]
Signaling Pathway of Celecoxib's Anti-inflammatory Action
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Beyond COX-2 inhibition, some pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways, including those involving PI3K/AKT and MAPK/ERK.[16][20]
Conclusion
The pyrazole scaffold remains a highly attractive starting point for the development of novel therapeutics. The successful translation of these compounds from the bench to the clinic relies on rigorous in vivo validation. The protocols and guidelines presented here provide a framework for conducting robust preclinical studies to evaluate the efficacy and elucidate the mechanism of action of promising pyrazole derivatives.
References
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target identification for novel pyrazole compounds
Application Notes & Protocols
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] Consequently, the discovery of novel pyrazole-containing compounds is a vibrant area of research. A critical step in the development of these new chemical entities is the identification of their molecular target(s), which is essential for understanding their mechanism of action, optimizing therapeutic efficacy, and ensuring safety.[4][5] This guide provides a comprehensive, multi-pronged strategy for the robust identification and validation of protein targets for novel pyrazole compounds, integrating biochemical, biophysical, and genetic approaches. We offer detailed protocols and expert insights to navigate the complexities of target deconvolution, from initial hypothesis generation to final validation.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[6] This structure serves as a versatile pharmacophore, present in drugs like the anti-inflammatory agent Celecoxib, the kinase inhibitor Ruxolitinib, and the antipsychotic CDPPB.[7][8][9] The diverse pharmacology of pyrazole derivatives stems from their ability to engage a wide array of biological targets through various molecular interactions, such as hydrogen bonding and π-π stacking.[8][10]
Identifying the specific protein(s) a novel pyrazole compound interacts with to elicit a cellular phenotype is a paramount challenge.[11] A validated target provides a clear rationale for further investment and development, minimizing the risk of late-stage failures in clinical trials.[12][13][14] This document outlines a logical workflow designed to move from a bioactive pyrazole compound with an unknown mechanism to a fully validated drug-target pair.
The Strategic Workflow for Target Identification
A successful target identification campaign relies on the convergence of evidence from orthogonal methods. No single technique is foolproof; therefore, we propose a phased approach that combines direct-binding assays with functional genomics to build a compelling case for a specific target.
Caption: Overall strategy for pyrazole target identification.
Phase 1: Hypothesis Generation
Before embarking on complex experiments, it is crucial to gather preliminary data.
-
Phenotypic Screening: Characterize the compound's effect in relevant cell-based assays (e.g., anti-proliferation, cytokine inhibition, etc.). This defines the biological context and provides an assay for subsequent validation steps.[4]
-
In Silico Analysis: Use computational tools to predict potential targets based on structural similarity to known ligands. Analyze the Structure-Activity Relationship (SAR) of the pyrazole series to identify functional groups essential for activity, which can inform the design of chemical probes.[15]
Phase 2: Direct Target Engagement and Identification
This phase employs methods to directly identify proteins that physically interact with the pyrazole compound. Proteomics, particularly mass spectrometry, is central to these techniques for identifying the bound proteins.[16][17][18]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a classic and powerful method for isolating binding partners from a complex protein mixture, such as a cell lysate.[11][15][19] It involves immobilizing the pyrazole compound (the "bait") on a solid support to "pull down" interacting proteins (the "prey").
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol 1: Pyrazole Affinity Chromatography
A. Materials
-
Novel Pyrazole Compound
-
Linker-modified pyrazole analog suitable for conjugation (e.g., with a terminal amine or carboxylic acid)
-
NHS-activated Biotin or NHS-activated Agarose Beads
-
Streptavidin-coated magnetic beads (if using biotinylated probe)
-
Cell line of interest and appropriate culture reagents
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (Lysis buffer with lower detergent, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 0.1 M Glycine pH 2.5, or SDS-PAGE sample buffer)
-
Mass Spectrometer (e.g., Orbitrap)
B. Methodology
-
Probe Synthesis: Synthesize a derivative of your pyrazole compound with a linker at a position known to be non-essential for its biological activity. Covalently attach an affinity tag like biotin.[11]
-
Scientist's Note: SAR data is critical here. Attaching the linker to a crucial part of the pharmacophore will prevent it from binding its target.
-
-
Immobilization: If using a biotinylated probe, incubate it with streptavidin-coated beads to immobilize the bait. If using activated beads, follow the manufacturer's protocol to covalently attach the linker-modified pyrazole.
-
Lysate Preparation: Culture and harvest cells. Lyse the cells on ice using Lysis Buffer. Centrifuge to pellet debris and collect the supernatant (proteome). Determine protein concentration (e.g., via BCA assay).
-
Affinity Pull-down: Incubate the immobilized probe with the cell lysate (e.g., 1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation.
-
Scientist's Note: Include a crucial control: incubate a separate aliquot of lysate with beads that have no compound or are coupled to an inactive analog. This helps distinguish true binders from proteins that non-specifically stick to the beads or linker.
-
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with a high concentration of the free pyrazole compound, or by denaturation using a low pH buffer or SDS-PAGE sample buffer.
-
Protein Identification: Analyze the eluate using LC-MS/MS. Proteins that are significantly enriched in the active compound pull-down compared to the negative control are considered primary target candidates.[19]
Cellular Thermal Shift Assay (CETSA)
CETSA is an indispensable tool for confirming direct target engagement in a physiological context (i.e., within intact cells or cell lysates).[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[22]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: CETSA for Target Engagement
A. Materials
-
Candidate target protein antibody (for Western Blot)
-
Cell line of interest
-
Novel Pyrazole Compound and DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer with protease inhibitors
-
Equipment: PCR machine or water baths, centrifuge, Western Blot or Mass Spectrometry equipment.
B. Methodology
-
Cell Treatment: Treat intact cells with the pyrazole compound at a relevant concentration (e.g., 10x EC50) and a vehicle control (DMSO) for a set time (e.g., 1 hour).
-
Heating: After treatment, harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[23]
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of the candidate target protein remaining in the soluble fraction using Western Blot or proteomics.[23]
-
Analysis: Plot the percentage of soluble protein against temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and confirms engagement.[24][25]
Table 1: Example CETSA Data Analysis
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Pyrazole) |
| 46 | 100% | 100% |
| 49 | 95% | 100% |
| 52 | 81% | 98% |
| 55 (Tagg Vehicle) | 50% | 92% |
| 58 | 22% | 78% |
| 61 (Tagg Pyrazole) | 5% | 50% |
| 64 | 2% | 18% |
This table illustrates a hypothetical thermal shift, where the aggregation temperature (Tagg) for the target protein increases from 55°C to 61°C upon binding the pyrazole compound.
Specialized Approaches: Kinase Profiling
Many pyrazole-containing drugs are kinase inhibitors.[9] If a kinase is a suspected target, specialized platforms like KiNativ® can be employed. This method uses ATP-biotin probes to profile the activity of hundreds of native kinases in a cell lysate simultaneously, providing a quantitative measure of inhibitor binding.[26][27][28]
Phase 3: Genetic Approaches for Target Validation
Genetic methods provide powerful, unbiased evidence for target identification by linking a gene to the compound's phenotype.[5]
CRISPR-Cas9 Screens
CRISPR-based screens are a transformative tool for target discovery.[29][30] A genome-wide knockout library can be used to identify genes whose loss-of-function confers resistance to a cytotoxic pyrazole compound. The gene that is consistently mutated in the resistant cell population is very likely the drug's direct target or a critical component of the target pathway.[31][32]
Protocol 3: CRISPR Knockout Screen for Drug Resistance
A. Materials
-
Cas9-expressing cell line
-
Genome-scale lentiviral sgRNA library
-
Lentivirus packaging plasmids and reagents
-
Novel Pyrazole Compound
-
Next-Generation Sequencing (NGS) platform
B. Methodology
-
Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Selection: Select for transduced cells (e.g., with puromycin).
-
Compound Treatment: Split the cell population. Treat one arm with the pyrazole compound at a concentration that kills most cells (e.g., LC80-90). Culture the other arm as an untreated control.
-
Resistance Outgrowth: Maintain drug pressure over several passages, allowing cells with resistance-conferring mutations to grow out.
-
Genomic DNA Extraction: Harvest genomic DNA from both the final resistant population and the initial (pre-treatment) cell population.
-
NGS and Analysis: Amplify the sgRNA-encoding regions from the genomic DNA and sequence them using NGS. Bioinformatic analysis is used to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these enriched sgRNAs are the top candidates for mediating the drug's effect.[33]
Phase 4: Comprehensive Target Validation
The final phase involves rigorously confirming that the candidate protein identified in the previous phases is indeed the biologically relevant target.[4][12][13]
-
Biochemical Assays: If the target is an enzyme, test whether the pyrazole compound inhibits its activity in a purified, cell-free system. Determine the IC50 and binding kinetics.
-
Recombinant Protein Binding: Confirm direct binding between the compound and recombinant purified target protein using methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Cellular Target Engagement: Use CETSA to confirm the compound engages the target in cells.[20]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete the target protein in cells. The cells should become resistant to the pyrazole compound, phenocopying the results of the resistance screen.
-
Mutation Analysis: If a specific binding site is hypothesized, mutate key amino acid residues in the target protein. The mutated protein should no longer bind the compound, rendering cells expressing this mutant resistant to the drug.
Table 2: Summary of Key Target Identification Methods
| Method | Principle | Key Advantage | Key Limitation |
| Affinity Chromatography-MS | Physical pull-down of binding partners using an immobilized compound.[15] | Directly identifies binding proteins from a complex mixture. | Can generate false positives; requires chemical modification of the compound.[11] |
| CETSA | Ligand binding increases a protein's thermal stability.[22] | Confirms target engagement in a native cellular environment; label-free. | Requires a specific antibody or MS protocol; not a discovery tool on its own. |
| CRISPR Screens | Identifies genes that, when knocked out, cause resistance/sensitivity to a compound.[30] | Unbiased, genome-wide, and functional; provides strong genetic evidence.[29] | Technically complex; identifies pathway members, not just the direct target. |
Conclusion
The journey from a novel bioactive pyrazole compound to a clinically viable drug candidate is contingent on a thorough understanding of its mechanism of action. The integrated workflow presented here provides a robust framework for achieving this. By combining direct biochemical approaches like affinity chromatography with in-cell biophysical methods like CETSA and unbiased functional genomics like CRISPR screens, researchers can confidently identify and validate the molecular targets of novel pyrazoles. This multi-faceted approach not only builds a compelling, data-driven case for a specific drug-target interaction but also lays the essential groundwork for successful preclinical and clinical development.
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Application Note: A High-Throughput Screening Framework for 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine and its Analogs
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine scaffold in high-throughput screening (HTS) campaigns. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide details the physicochemical properties of the title compound, provides a rationale for its selection in screening campaigns, and presents detailed protocols for both a primary biochemical screen targeting protein kinases and a secondary cell-based assay for assessing cytotoxicity. The methodologies are designed to be robust, reproducible, and amenable to the automated workflows typical of HTS.[4][5]
Introduction to the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms that has become a cornerstone of modern drug discovery.[6][7] Its remarkable versatility stems from its synthetic tractability and its ability to engage in various non-covalent interactions, such as hydrogen bonding, through its proton-donating and proton-accepting nitrogen atoms.[2] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][6][8]
A particularly successful application of the pyrazole scaffold has been in the development of protein kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[9][10] The pyrazole core can act as a bioisostere for other hinge-binding motifs, effectively competing with endogenous ATP and inhibiting kinase activity.[2] This guide uses This compound as a representative chemical starting point for building a screening library and establishing an HTS campaign aimed at identifying novel kinase inhibitors.
Physicochemical Profile and HTS Considerations
Before initiating an HTS campaign, it is crucial to understand the physicochemical properties of the core scaffold. These properties influence solubility, cell permeability, and potential for non-specific interactions.
| Property | Value / Description | Source / Method |
| IUPAC Name | 1-(oxolan-2-ylmethyl)pyrazol-4-amine | SynHet[11] |
| CAS Number | 1029413-45-3 | SynHet[11] |
| Molecular Formula | C₈H₁₃N₃O | Vulcanchem[12] |
| Molecular Weight | 167.21 g/mol | Vulcanchem[12] |
| Topological Polar Surface Area (TPSA) | 57.06 Ų | Inferred from similar structures[13] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (2x pyrazole N, 1x oxolane O) | Structural Analysis |
| Predicted LogP | 0.1 - 0.5 | Inferred from similar structures[13] |
| Structural Features | The molecule combines a rigid pyrazole core with a flexible oxolane (tetrahydrofuran) side chain. The primary amine at the 4-position serves as a key vector for library diversification through reactions like amide or sulfonamide formation.[12][14] | Structural Analysis |
HTS Library Design Rationale: The this compound scaffold is an ideal starting point for a diversity-oriented synthesis approach. The primary amine provides a reactive handle for creating a library of amides, sulfonamides, or ureas, allowing for systematic exploration of the chemical space around the pyrazole core to identify structure-activity relationships (SAR).[15]
Caption: Library diversification strategy.
HTS Assay Development: A Kinase-Centric Approach
Given the prevalence of pyrazole-based kinase inhibitors, a robust and universal kinase assay is the logical choice for a primary screen.[10][16] Fluorescence-based methods are preferred in HTS for their sensitivity, simplicity, and lack of radioactive waste.[9] Among these, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a superior signal-to-background ratio and reduced interference from compound autofluorescence.[17][18]
The workflow involves a primary biochemical screen to identify direct inhibitors, followed by a cell-based counter-screen to eliminate cytotoxic compounds and confirm on-target activity in a more biologically relevant context.[19][20]
Caption: High-level HTS workflow.
Protocol 1: Primary Biochemical Kinase Inhibition HTS (TR-FRET)
This protocol describes a universal, homogeneous TR-FRET assay to detect kinase inhibitors by quantifying the amount of ADP produced, a universal product of kinase reactions.[10][17]
Principle: The assay uses an anti-ADP antibody labeled with a Europium (Eu) chelate (donor) and an ADP tracer labeled with an Alexa Fluor® derivative (acceptor). Kinase-produced ADP displaces the tracer from the antibody, disrupting FRET and causing a decrease in the TR-FRET signal.
Materials:
-
Kinase substrate (peptide or protein)
-
ATP
-
Adapta® Universal Kinase Assay Kit (or similar TR-FRET ADP detection system)
-
Compound library plates (384-well, compounds in DMSO)
-
Assay plates (low-volume, 384-well, white, solid bottom)
-
Microplate dispenser and reader capable of TR-FRET detection
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 2X Kinase/Substrate Solution in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). The final concentration of kinase should be determined empirically to yield ~30-50% ATP conversion in the reaction time.
-
Prepare 4X ATP Solution in kinase buffer. The concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Prepare 4X Compound Plates: Using an acoustic dispenser or pin tool, transfer ~20-50 nL of compound from the master library plates into the assay plates. This results in a typical final screening concentration of 10 µM.
-
Prepare 2X ADP Detection Solution containing the Eu-labeled antibody and ADP tracer according to the manufacturer's instructions.
-
-
Assay Execution (Automated Workflow):
-
Step 1 (Kinase Reaction Initiation):
-
To the compound-containing assay plates, add 2.5 µL/well of the 4X ATP solution.
-
Immediately add 2.5 µL/well of the 2X Kinase/Substrate solution to start the reaction. The total reaction volume is now 5 µL.
-
-
Step 2 (Incubation):
-
Briefly centrifuge the plates (1 min at 1000 rpm) to ensure proper mixing.
-
Incubate at room temperature for 60 minutes. The incubation time should be optimized to remain within the linear range of the kinase reaction.
-
-
Step 3 (Detection):
-
Add 5 µL/well of the 2X ADP Detection Solution to stop the kinase reaction and initiate the detection process.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Step 4 (Plate Reading):
-
Read the plates on a TR-FRET enabled microplate reader (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 615 nm for the donor).
-
-
-
Data Analysis and Quality Control:
-
Calculate TR-FRET Ratio: Emission (665 nm) / Emission (615 nm).
-
Normalize Data: Convert the ratio to percent inhibition relative to controls on each plate.
-
High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (no compound).
-
Low Control (100% Inhibition): Wells containing kinase, substrate, DMSO, and a known potent inhibitor (or no ATP).
-
-
Assess Plate Quality: Calculate the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent for HTS.[4][5]
-
Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
-
Where σ is the standard deviation and μ is the mean of the positive (high) and negative (low) controls.
-
-
Hit Selection: Identify compounds that exhibit inhibition greater than three standard deviations from the mean of the sample field (e.g., >50% inhibition).
-
Protocol 2: Secondary Cell-Based Viability/Toxicity Assay
This protocol is essential to triage hits from the primary screen by identifying compounds that cause inhibition due to non-specific cytotoxicity. An ATP-based luminescent assay is a highly sensitive method to quantify the number of viable, metabolically active cells.[19][22]
Principle: The assay reagent lyses cells to release ATP. In the presence of luciferase and its substrate (luciferin), the amount of ATP is directly proportional to the luminescent signal produced, which reflects the number of viable cells.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., HCT-116, A549)[21][23]
-
Cell culture medium, FBS, and antibiotics
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
Hit compounds from the primary screen, plated for dose-response analysis
-
Assay plates (384-well, white, solid bottom, tissue-culture treated)
-
Microplate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 1,000-5,000 cells/well) in 20 µL of culture medium. Cell density should be optimized to ensure logarithmic growth over the assay period.
-
Using a microplate dispenser, seed 20 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds.
-
Add 50-100 nL of compound solution to the appropriate wells. Include DMSO-only wells as the vehicle control (100% viability) and a potent cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is critical for reagent stability and consistent enzyme kinetics.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read the luminescence on a microplate reader.
-
Normalize the data to the vehicle (DMSO) controls and plot the dose-response curves to determine the CC₅₀ (50% cytotoxic concentration) for each compound.
-
Hit Prioritization: True hits from the primary screen should have a potent biochemical IC₅₀ and a significantly weaker (or non-existent) cytotoxic CC₅₀, indicating a favorable therapeutic window.
-
Caption: Logic for hit validation.
Conclusion
The this compound scaffold represents a valuable starting point for discovering novel bioactive compounds, particularly protein kinase inhibitors. By employing a systematic HTS campaign that combines a sensitive primary biochemical assay with a crucial cell-based secondary screen, researchers can efficiently identify potent and selective "hits" from large compound libraries. The detailed protocols and workflows provided herein offer a robust and validated framework for initiating such a drug discovery program, paving the way for the development of next-generation therapeutics.
References
-
Title: Fluorescence assays for high-throughput screening of protein kinases. Source: Combinatorial Chemistry & High Throughput Screening, 2003. URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Molecules, 2022. URL: [Link]
-
Title: Quality control and data correction in high-throughput screening. Source: Proceedings of the International Conference on Information Technology, 2005. URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Source: SLAS Discovery, 2017. URL: [Link]
-
Title: High-throughput screening. Source: Wikipedia. URL: [Link]
-
Title: A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Source: NIH. URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Source: Semantic Scholar. URL: [Link]
-
Title: What Is the Best Kinase Assay? Source: BellBrook Labs. URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI. URL: [Link]
-
Title: Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Source: Current Topics in Medicinal Chemistry, 2006. URL: [Link]
-
Title: High-Throughput Screening Data Analysis. Source: Basicmedical Key. URL: [Link]
-
Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Source: Bio-protocol. URL: [Link]
-
Title: Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. Source: Bentham Science Publishers. URL: [Link]
-
Title: PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Source: ResearchGate. URL: [Link]
-
Title: Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease. Source: ScienceOpen. URL: [Link]
-
Title: Pyrazole Scaffold: A Remarkable Tool in Drug Development. Source: International Journal of Pharmaceutical Sciences Review and Research, 2022. URL: [Link]
-
Title: Physico-chemical properties of the designed pyrazole derivatives. Source: ResearchGate. URL: [Link]
-
Title: How to Maximize Efficiency in Cell-Based High-Throughput Screening? Source: Creative Bioarray. URL: [Link]
-
Title: Cell-based assays in high-throughput mode (HTS). Source: BioTechnologia, 2016. URL: [Link]
-
Title: Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Source: ResearchGate. URL: [Link]
-
Title: High-throughput screening assays for the identification of chemical probes. Source: ResearchGate. URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Source: Medium. URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: Biomedicines, 2022. URL: [Link]
-
Title: Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Source: The Pharma Innovation Journal, 2020. URL: [Link]
-
Title: HTS Assay Method Guidelines. Source: Scribd. URL: [Link]
-
Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research, 2013. URL: [Link]
-
Title: HTS Assay Validation. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI. URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules, 2021. URL: [Link]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Source: ACS Omega, 2023. URL: [Link]
-
Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Source: ACS Omega, 2021. URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Source: Future Medicinal Chemistry, 2023. URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry, 2022. URL: [Link]
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- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. This compound [synhet.com]
- 12. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]
- 13. chemscene.com [chemscene.com]
- 14. Buy 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride [smolecule.com]
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- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Drug Discovery HTS Assay Types & Definitions | Thermo Fisher Scientific - HK [thermofisher.com]
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- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotechnologia-journal.org [biotechnologia-journal.org]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Introduction
Welcome to the technical support center for the synthesis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. This valuable building block is frequently utilized in the development of pharmaceutical agents, and achieving a high-yield, reproducible synthesis is crucial for advancing research and development timelines. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and overcome common challenges. Our approach is based on the most robust and widely adopted two-step synthesis, starting from commercially available 4-nitropyrazole.
Synthetic Pathway Overview
The most common and reliable synthesis of this compound proceeds via a two-step sequence:
-
N-Alkylation: The pyrazole nitrogen of 4-nitropyrazole is alkylated using a suitable tetrahydrofurfuryl electrophile, such as 2-(chloromethyl)tetrahydrofuran or 2-(bromomethyl)tetrahydrofuran.
-
Nitro Group Reduction: The nitro group of the resulting 1-((tetrahydrofuran-2-yl)methyl)-4-nitro-1H-pyrazole intermediate is reduced to the target primary amine.
While seemingly straightforward, each of these steps presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will address these challenges systematically.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation of the underlying chemical principles and offers concrete steps for resolution.
Part 1: The N-Alkylation Step
Question 1: My N-alkylation of 4-nitropyrazole is slow or incomplete, resulting in a low yield of the alkylated intermediate. How can I improve the conversion?
Answer: This is a very common issue and can almost always be resolved by systematically evaluating the core components of the reaction: the base, the solvent, and the temperature.
-
Probable Cause 1: Insufficiently Strong or Soluble Base. The N-H proton of 4-nitropyrazole is acidic, but requires a suitable base for efficient deprotonation to generate the nucleophilic pyrazolide anion.
-
Solution: If you are using a mild base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. For a more potent option, consider using sodium hydride (NaH). NaH is a non-nucleophilic, irreversible base that will completely deprotonate the pyrazole.
-
Causality: The reaction rate is directly proportional to the concentration of the deprotonated pyrazole. A stronger base or a base with better solubility in the reaction solvent will increase this concentration, thereby accelerating the reaction.[1]
-
-
Probable Cause 2: Suboptimal Solvent Choice. The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.
-
Solution: Polar aprotic solvents are generally preferred for this type of Sₙ2 reaction. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the pyrazolide salt, leaving a "naked" and highly reactive anion.[1] If you are using a less polar solvent like acetonitrile (ACN) or tetrahydrofuran (THF), you may see lower reaction rates.
-
Causality: Polar aprotic solvents excel at solvating cations but not anions. This desolvation of the pyrazolide anion increases its nucleophilicity and kinetic energy, leading to a faster reaction rate.
-
-
Probable Cause 3: Inadequate Temperature.
-
Solution: If the reaction is sluggish at room temperature, gently heating the reaction mixture can significantly improve the rate. A starting point would be 50-60 °C. If using a stronger base like NaH, the reaction may proceed efficiently even at 0 °C to room temperature.
-
Causality: Increasing the temperature provides the necessary activation energy for the reaction to proceed at a faster rate, as described by the Arrhenius equation.
-
The following workflow can help guide your optimization efforts for the N-alkylation step.
Part 2: The Nitro Group Reduction Step
Question 2: The catalytic hydrogenation of my nitro-intermediate is incomplete, or I am seeing byproducts. What can I do to optimize this reduction?
Answer: Catalytic hydrogenation is a powerful technique, but its success is highly dependent on the catalyst, solvent, and reaction conditions.
-
Probable Cause 1: Catalyst Inactivity. The Palladium on Carbon (Pd/C) catalyst can lose activity over time or if exposed to contaminants.
-
Solution: Always use a fresh batch of Pd/C from a reputable supplier. Ensure your glassware is scrupulously clean and that your solvents are of high purity. Certain functional groups can act as catalyst poisons; ensure your intermediate is sufficiently pure before this step.
-
Causality: The catalytic surface of palladium is where the hydrogenation occurs. If these active sites are blocked by impurities or have been oxidized, the catalyst's efficiency will be drastically reduced.
-
-
Probable Cause 2: Insufficient Hydrogen Pressure or Inefficient Agitation. For the reaction to proceed, hydrogen gas must be effectively delivered to the catalyst surface where the substrate is adsorbed.
-
Solution: While this reduction can often be achieved with a balloon of hydrogen at atmospheric pressure, using a Parr shaker or a similar hydrogenation apparatus at a higher pressure (e.g., 50 psi) will significantly increase the reaction rate. Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.
-
Causality: The rate of hydrogenation is dependent on the concentration of hydrogen at the catalyst surface. Increasing the pressure increases this concentration, while efficient agitation ensures that the catalyst is constantly exposed to both the substrate and dissolved hydrogen.
-
-
Probable Cause 3: Ring Saturation Side Reaction. The tetrahydrofuran ring contains a C-O bond that can be susceptible to hydrogenolysis (cleavage by hydrogen) under harsh hydrogenation conditions, although this is less common.
-
Solution: If you suspect side reactions, consider using a milder reduction method. Catalytic Transfer Hydrogenation (CTH) is an excellent alternative.[2] This method uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of Pd/C, and often proceeds under milder conditions without the need for high-pressure hydrogen gas. Another option is chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media (e.g., Fe/NH₄Cl).[3]
-
Causality: CTH and chemical reductions have different mechanisms and reactivity profiles compared to direct catalytic hydrogenation. They can offer greater chemoselectivity, preserving sensitive functional groups while still effectively reducing the nitro group.[3]
-
| Method | Pro | Con |
| H₂, Pd/C | High efficiency, clean byproducts (H₂O). | Requires specialized pressure equipment, potential for side reactions. |
| Transfer Hydrogenation | Milder conditions, no high-pressure H₂ needed. | Requires stoichiometric hydrogen donor, which can complicate workup. |
| Fe / NH₄Cl | Inexpensive, robust, and highly selective for nitro groups. | Requires aqueous workup to remove iron salts, which can be cumbersome. |
| SnCl₂ | Mild and highly selective for nitro groups over many other functionalities.[3] | Generates tin-based waste streams that require proper disposal. |
Frequently Asked Questions (FAQs)
Q1: For the N-alkylation step, is it better to use 2-(chloromethyl)tetrahydrofuran or 2-(bromomethyl)tetrahydrofuran? A1: Alkyl bromides are generally more reactive than alkyl chlorides in Sₙ2 reactions because bromide is a better leaving group than chloride. If you are experiencing slow or incomplete alkylation with the chloro-derivative, switching to the bromo-derivative will likely increase the reaction rate. However, the chloro-derivative is often more commercially available and less expensive, so it is a reasonable starting point.
Q2: How can I effectively monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is an excellent technique for both steps.
-
For N-alkylation: Use a solvent system like 30-50% ethyl acetate in hexanes. The product, 1-((tetrahydrofuran-2-yl)methyl)-4-nitro-1H-pyrazole, will be more polar than the alkylating agent but less polar than the 4-nitropyrazole starting material.
-
For Nitro Reduction: Use a more polar solvent system, such as 5-10% methanol in dichloromethane. The product amine is significantly more polar than the nitro-intermediate and will have a much lower Rf value. Staining with a potassium permanganate dip can be helpful to visualize the product amine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.
Q3: My final product, this compound, is difficult to purify by silica gel chromatography. What are my options? A3: This is a common issue with amines, which can streak or irreversibly bind to acidic silica gel.
-
Option 1: Basic-Treated Silica: You can pre-treat your silica gel with a small amount of triethylamine (e.g., 1-2% in your eluent) to neutralize the acidic sites and improve chromatography.
-
Option 2: Salt Formation and Crystallization: A more robust method for purification is to form a salt of the amine.[4] Dissolve the crude amine in a suitable solvent like ethyl acetate or isopropanol and add one equivalent of an acid such as hydrochloric acid (as a solution in dioxane or ether) or p-toluenesulfonic acid. The resulting salt will often crystallize, providing a highly pure product after filtration. The freebase amine can be regenerated, if necessary, by partitioning the salt between a base (like aqueous sodium bicarbonate) and an organic solvent.
Q4: Are there any alternative synthetic routes to consider? A4: Yes, another viable route is the Mitsunobu reaction.[5] This approach would involve reacting 4-nitropyrazole directly with tetrahydrofurfuryl alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] This avoids the need to prepare an alkyl halide but introduces other challenges, such as the removal of triphenylphosphine oxide and reduced azodicarboxylate byproducts. This route is followed by the same nitro reduction step.
Experimental Protocols
Protocol 1: Synthesis of 1-((tetrahydrofuran-2-yl)methyl)-4-nitro-1H-pyrazole
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Navigating the Purification Challenges of Substituted Pyrazoles
Welcome to the technical support center dedicated to addressing the purification challenges of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily work with this important class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain purification strategies are chosen and how to troubleshoot them effectively.
Introduction: The Unique Purification Landscape of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, but their purification can be notoriously challenging. The introduction of various substituents dramatically alters the physicochemical properties of the pyrazole core, including polarity, solubility, pKa, and crystallinity.[1][2][3] This diversity necessitates a tailored approach to purification, as a method that works for one derivative may completely fail for another.
This guide is structured to provide direct, practical answers to the problems you are facing at the bench. We will explore the nuances of common purification techniques and offer logical, step-by-step troubleshooting advice grounded in chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the purification of substituted pyrazoles.
Q1: What are the primary methods for purifying substituted pyrazoles?
A1: The most common and effective methods for purifying substituted pyrazoles are column chromatography and recrystallization.[4] Liquid-liquid extraction also plays a crucial role in the initial work-up to remove inorganic salts and highly polar or non-polar impurities.[4] For volatile pyrazoles, distillation under reduced pressure can be a viable option.[5]
Q2: How do I select the best purification method for my specific substituted pyrazole?
A2: The optimal purification strategy is dictated by the physical state of your compound, its polarity, and the nature of the impurities. For solid compounds with relatively high purity (>90%), recrystallization is often the most efficient method to achieve high purity (>99%).[4] For liquid compounds, or solids with significant impurities or isomeric mixtures, column chromatography is generally the preferred method.[4] The separation of regioisomers or diastereomers typically requires column chromatography due to their similar physical properties.[6] For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is necessary.[7][8]
Q3: My substituted pyrazole seems to be degrading on the silica gel column. What can I do?
A3: Pyrazoles, being weakly basic, can interact with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, or degradation.[4][9] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[4][9]
-
Use an alternative stationary phase: Neutral alumina can be a good alternative for basic compounds.[9] Reversed-phase chromatography using C18-functionalized silica with polar mobile phases (e.g., acetonitrile/water) is another excellent option.[4]
Q4: I'm struggling with removing colored impurities from my pyrazole product. What are my options?
A4: Colored impurities, often arising from side reactions or the decomposition of starting materials like hydrazine, are a common issue.[6][10] Several techniques can be effective:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration through celite.[6]
-
Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt.[3][6] This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6][11]
-
Recrystallization: This is often effective for removing small amounts of colored impurities, which will ideally remain in the mother liquor.[6]
Q5: How can I improve the crystallization of my substituted pyrazole?
A5: If your pyrazole derivative is difficult to crystallize, consider the following:
-
Salt Formation: Converting the pyrazole into an acid addition salt can significantly improve its crystallinity.[5][12] This is achieved by reacting the pyrazole with an inorganic or organic acid.[12]
-
Solvent System Optimization: Use a binary solvent system for recrystallization. Dissolve your compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until turbidity is observed. Slow cooling should then induce crystallization.[13]
-
Seed Crystals: Adding a seed crystal from a previous successful batch can initiate crystallization.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of substituted pyrazoles.
Issue 1: Product "Oils Out" During Recrystallization
Symptoms: Instead of forming crystals upon cooling, your compound separates as an oil.
Probable Causes:
-
The solution is supersaturated.
-
The cooling rate is too fast.
-
The presence of impurities is inhibiting crystallization.
-
The melting point of your compound is below the boiling point of the solvent.
Solutions:
-
Re-dissolve and Cool Slowly: Add a small amount of additional solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool very slowly. Insulating the flask can help.[4]
-
Solvent Selection: Choose a solvent with a lower boiling point.[4]
-
Pre-purification: If impurities are suspected, first purify the compound by column chromatography to remove the substances inhibiting crystallization.[4]
-
Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If available, add a seed crystal.[4]
Issue 2: Poor Separation of Regioisomers by Column Chromatography
Symptoms: Two or more spots with very close Rf values are observed on TLC, and column chromatography fails to provide baseline separation. This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis.[6]
Probable Causes:
-
The regioisomers have very similar polarities.
-
The chosen solvent system is not optimal.
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems. A move to a less polar solvent system can sometimes improve separation. Consider using a mixture of three solvents to fine-tune the polarity.
-
Alternative Stationary Phase: Switch from silica gel to a different stationary phase. For example, if you are using normal phase chromatography, consider reversed-phase HPLC.[4]
-
Derivative Formation: If the regioisomers have a reactive functional group, consider forming a derivative to alter their polarity and improve separation. The derivative can then be cleaved post-purification.
-
Preparative HPLC: For very challenging separations, preparative HPLC offers higher resolution than flash chromatography.[4]
Issue 3: Removal of Residual Palladium Catalyst
Symptoms: Your final pyrazole product is contaminated with residual palladium from a cross-coupling reaction.
Probable Causes:
-
Palladium complexes can be soluble in organic solvents and co-elute with the product during chromatography.
Solutions:
-
Metal Scavengers: Use a solid-supported metal scavenger. These are functionalized resins or silica gels that selectively bind to and remove metal ions from solution.[14][15] Common scavengers for palladium include those with thiol or triaminotriazine (TMT) functionalities.[14][15]
-
Activated Carbon Treatment: While less selective, treatment with activated carbon can also reduce palladium levels.
-
Extraction with a Thiol-Containing Solution: Washing the organic solution of your product with an aqueous solution of a thiol-containing compound like sodium thioglycolate can help extract the palladium.
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques tailored for substituted pyrazoles.
Protocol 1: Column Chromatography for a Moderately Polar Substituted Pyrazole
Objective: To purify a crude substituted pyrazole from non-polar and highly polar impurities.
Materials:
-
Crude substituted pyrazole
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, if the pyrazole is basic)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
The ideal solvent system will give your desired product an Rf value of ~0.3 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane).[4]
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.[4]
-
Carefully add the sample to the top of the packed column.[4]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.[4]
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified substituted pyrazole.
-
Protocol 2: Recrystallization of a Solid Substituted Pyrazole
Objective: To obtain a highly pure, crystalline substituted pyrazole from a crude solid that is >90% pure.
Materials:
-
Crude solid substituted pyrazole
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water).[16]
-
Erlenmeyer flask
-
Hot plate
-
Pre-warmed funnel and fluted filter paper (optional)
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Methodology:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.[4]
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will have low solubility at room temperature and high solubility at its boiling point.
-
If the solid is insoluble, heat the test tube to the boiling point of the solvent and observe if it dissolves.
-
If it dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude substituted pyrazole in an Erlenmeyer flask.[4]
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[4]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or activated charcoal was used, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
-
Drying:
-
Dry the crystals under vacuum to remove all residual solvent.[4]
-
Visualizations
Workflow for Choosing a Purification Method
Caption: Decision tree for selecting the appropriate purification method for a substituted pyrazole.
Troubleshooting Workflow for Failed Recrystallization
Caption: A logical workflow for troubleshooting a failed recrystallization experiment.
Data Presentation
Table 1: Recommended Solvents for Crystallization Screening of Substituted Pyrazoles
| Solvent | Type | Boiling Point (°C) | Polarity | Common Applications |
| Ethanol | Protic | 78 | High | Good general solvent for many pyrazole derivatives.[16] |
| Isopropanol | Protic | 82 | High | Similar to ethanol, often used for cooling crystallization.[16] |
| Ethyl Acetate | Aprotic | 77 | Medium | Effective for compounds of intermediate polarity.[16] |
| Toluene | Aromatic | 111 | Low | Can be effective for less polar compounds or as a co-solvent.[16] |
| Acetone | Aprotic | 56 | High | Suitable for anti-solvent or evaporation methods. |
| Water | Protic | 100 | Very High | Potential as an anti-solvent.[16] |
Table 2: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Byproducts Removed |
| Direct Crystallization | 85% | 70% | Some colored impurities |
| Column Chromatography | >98% | 60% | Regioisomers, unreacted starting materials |
| Acid-Base Extraction followed by Crystallization | 95% | 65% | Non-basic impurities, colored byproducts |
| Recrystallization after Column Chromatography | >99.5% | 55% | Trace impurities |
References
- Technical Support Center: Purification of Trifluoromethyl
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Technical Support Center: Synthesis of N-Substituted Pyrazoles. Benchchem.
- Method for purifying pyrazoles.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
- dealing with poor solubility of pyrazole deriv
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Metal scavengers for organic purific
- Metal Scavengers. Sigma-Aldrich.
- Acid-Base Extraction.
- Troubleshooting the reaction mechanism of pyrazole form
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Metal Scavenger Guide. Sopachem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. sopachem.com [sopachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability challenges when working with this compound in solution. Given the absence of specific public stability data for this molecule, this center provides foundational knowledge based on its chemical moieties and offers robust protocols to empower you to determine its stability profile in your own experimental systems.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the anticipated behavior of this compound in solution, based on the general chemistry of its functional groups.
Q1: What are the primary functional groups in this molecule and how might they influence its stability?
A1: The molecule consists of three key components: a pyrazole ring, a primary amine group, and a tetrahydrofuran (THF) ring, also known as an oxolane ring.
-
Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle and is generally resistant to oxidation and reduction.[1][2] However, its stability can be influenced by the nature and position of substituents.[1][3]
-
Primary Amine Group: The 4-amino group makes the molecule basic. Amines are susceptible to oxidative degradation, which can be accelerated by factors like heat, light, and the presence of metal ions.[4][5]
-
Oxolane (THF) Moiety: The N-linked (oxolan-2-ylmethyl) group contains an ether linkage within the THF ring. Ethers can be prone to peroxide formation upon exposure to oxygen, especially when initiated by light. The THF ring itself can undergo photocatalytic degradation.[6]
Q2: What are the recommended general handling and storage conditions for this compound?
A2: Based on safety data sheets for similar chemical structures, general best practices should be followed. The solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8][9] Some vendors recommend freezer storage.[7] For solutions, especially for long-term storage, it is advisable to store them protected from light at low temperatures (e.g., 2-8°C or -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: What solvents should I consider for dissolving this compound?
A3: The choice of solvent can significantly impact stability.
-
Protic vs. Aprotic Solvents: The tautomeric equilibrium of pyrazole rings can be influenced by the solvent.[1][10] Polar aprotic solvents like DMSO can slow down certain proton exchange kinetics.[1]
-
Potential for Degradation: Avoid solvents known to contain or generate peroxides. If using ethers like THF or dioxane as a solvent, ensure they are fresh and tested for peroxides.
-
Initial Testing: For experimental work, common solvents like DMSO, DMF, or alcohols (methanol, ethanol) are often starting points. However, it is crucial to perform a preliminary solubility and short-term stability check in your chosen solvent before proceeding with extensive experiments.
Q4: Are there any known incompatibilities I should be aware of?
A4: Avoid strong oxidizing agents, as they can target the amine group and potentially the pyrazole ring.[2] Also, be cautious with strong acids, as they will protonate the amine group, forming a salt, which could affect its reactivity and solubility profile. The basic nature of the amine may make it incompatible with certain acidic reagents.
Troubleshooting Guide: Investigating Solution Instability
This section is designed for users encountering unexpected results, such as loss of compound potency, appearance of unknown peaks in chromatography, or changes in solution color, which may indicate compound degradation.
Scenario: "My experimental results are inconsistent. I suspect my stock solution of this compound is degrading over time."
This is a common issue when specific stability data is not available. The solution is to perform a systematic investigation to identify the degradation triggers. A forced degradation study is the standard approach to understand a molecule's stability profile.
Workflow for Investigating Compound Instability
Caption: Workflow for a forced degradation study.
Detailed Protocol: Forced Degradation Study
This protocol provides a framework to identify conditions under which this compound is unstable.
Objective: To determine the intrinsic stability of the molecule and identify its degradation pathways under various stress conditions.
1. Development of a Stability-Indicating Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard. An LC-MS method is highly recommended for identifying degradants.
-
Procedure:
-
Select a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with a buffer like ammonium acetate or formate).
-
Develop a gradient method that can separate the parent compound from potential impurities and degradation products.
-
The method is "stability-indicating" if it can resolve the parent peak from all degradation product peaks. This can be confirmed by analyzing stressed samples and ensuring peak purity.
-
2. Preparation of Samples for Stress Testing
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each condition, a separate sample vial is prepared as described in the table below. Include a control sample stored under ideal conditions (e.g., 2-8°C, protected from light).
3. Stress Conditions and Rationale
| Stress Condition | Protocol Example | Rationale for this Molecule | Potential Degradation Pathway |
| Acidic Hydrolysis | Mix stock with 0.1 M HCl. Incubate at 60°C. | The amine group will be protonated. The ether linkage in the oxolane ring could be susceptible to acid-catalyzed cleavage. | Cleavage of the oxolane ring. |
| Basic Hydrolysis | Mix stock with 0.1 M NaOH. Incubate at 60°C. | The pyrazole ring has an acidic N-H proton in its tautomeric form, though this is substituted. The amine could catalyze certain reactions. | Potential for ring-opening or rearrangement reactions, though often less reactive than acid hydrolysis for ethers. |
| Oxidation | Mix stock with 3% H₂O₂. Store at room temperature in the dark. | The primary amine is a prime target for oxidation. The pyrazole ring is generally stable but can be oxidized under harsh conditions.[2] | Oxidation of the amine to nitroso, nitro, or other species. Formation of N-oxides. |
| Thermal Stress | Incubate a solution at 60°C in the dark. | To assess the general thermal lability of the molecule. Thermal degradation of amines is a known pathway.[11][12] | General decomposition, potentially involving the side chain or polymerization. |
| Photostability | Expose a solution to a calibrated light source (e.g., Xenon lamp, Option 2 in ICH Q1B) at room temp. | To assess sensitivity to light, which can catalyze oxidation, especially peroxide formation in the THF moiety.[6] | Photo-oxidation of the amine; degradation of the THF ring. |
4. Analysis and Data Interpretation
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by the stability-indicating HPLC method.
-
Data Summary: Record the percentage of the parent compound remaining compared to the T0 sample. A summary table is highly effective.
| Stress Condition | Time (hours) | % Parent Compound Remaining | # of Degradant Peaks | Major Degradant Peak (RT) |
| Control (4°C, dark) | 48 | 99.8% | 0 | N/A |
| 0.1 M HCl, 60°C | 24 | 85.2% | 2 | 3.5 min |
| 0.1 M NaOH, 60°C | 24 | 98.5% | 0 | N/A |
| 3% H₂O₂, RT | 8 | 45.1% | 3 | 4.1 min, 5.2 min |
| 60°C, dark | 48 | 95.3% | 1 | 6.0 min |
| Photolytic | 24 | 70.6% | 2 | 4.1 min |
This table is a hypothetical example of results.
-
Based on the hypothetical data above, the compound is most sensitive to oxidation and photodegradation , with moderate sensitivity to strong acid. It is relatively stable to base and thermal stress under these conditions.
-
Recommendations for Researchers:
-
Always prepare solutions fresh.
-
If storage is necessary, store solutions at low temperatures (2-8°C or -20°C) in amber vials under an inert atmosphere.
-
De-gas solvents before use to remove dissolved oxygen.
-
Avoid exposure of solutions to direct light.
-
When using this compound in acidic buffers, consider the potential for slow degradation over the course of a long experiment.
-
By following this structured approach, you can confidently determine the stability profile of this compound in your specific experimental context and take the necessary precautions to ensure the integrity of your results.
References
-
Capot Chemical. (2026, January 7). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Retrieved from [Link]
-
National Energy Technology Laboratory. Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. Retrieved from [Link]
-
MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. Retrieved from [Link]
-
Santos, M. A., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]
-
PubMed. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
PubChem. 1-(oxan-2-yl)-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. Retrieved from [Link]
-
ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]
-
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
PubChem. N-(oxolan-2-ylmethyl)-2-pyrazol-1-ylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Degradation Study of new solvents for CO2 capture in post-combustion. Retrieved from [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]
-
Analytical and Bioanalytical Electrochemistry. (2023, November 30). Corrosion Mitigation of Carbon Steel using Pyrazole Derivative. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. forcetechnology.com [forcetechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. biosynth.com [biosynth.com]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common side reactions and troubleshooting challenges during pyrazole synthesis. The following question-and-answer guides are structured to address specific experimental issues, explain the underlying chemical principles, and offer robust, actionable protocols.
Section 1: Regioselectivity Issues in the Knorr Synthesis
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2] However, a frequent and critical challenge arises when using unsymmetrical starting materials, leading to mixtures of regioisomers that are often difficult to separate.[3][4]
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is producing a mixture of two pyrazole isomers. Why is this happening and how can I control it?
A1: This is the most common side reaction in the Knorr synthesis and is a direct consequence of the two non-equivalent carbonyl groups on your diketone.[5] The substituted hydrazine has two nucleophilic nitrogen atoms, and the initial attack can occur at either carbonyl carbon. The subsequent cyclization traps the molecule into one of two possible regioisomeric pyrazoles.[3][6]
The regiochemical outcome is a delicate balance of three main factors:
-
Electronic Effects: The most electrophilic (electron-poor) carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups near one carbonyl will activate it, directing the initial attack to that site.[3]
-
Steric Effects: Large, bulky substituents near a carbonyl group will hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl.[3]
-
Reaction Conditions: This is often the most powerful tool for controlling regioselectivity. Parameters like solvent, temperature, and pH can dramatically influence which isomer is favored.[3] For instance, acidic conditions can alter the relative nucleophilicity of the two hydrazine nitrogens, sometimes reversing the selectivity seen under neutral conditions.[3][7]
Q2: I've heard that the choice of solvent is critical. Which solvents are recommended to improve regioselectivity?
A2: Yes, solvent choice is paramount. While traditional solvents like ethanol often yield isomeric mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[8][9] These solvents are highly polar yet non-coordinating, and their unique hydrogen-bonding properties can stabilize one transition state over the other, leading to the preferential formation of a single isomer.[9][10]
Troubleshooting Guide: Controlling Regioselectivity
| Parameter | Condition Favoring Isomer A | Condition Favoring Isomer B | Rationale & Causality |
| Solvent | Fluorinated Alcohols (TFE, HFIP)[9] | Protic Solvents (Ethanol, Acetic Acid) | Fluorinated alcohols can selectively stabilize one reaction intermediate through unique hydrogen bonding, enhancing selectivity.[9] |
| pH | Acidic (e.g., catalytic TFA, HCl)[3] | Neutral or Basic | pH affects the protonation state and nucleophilicity of the hydrazine nitrogens. The more basic nitrogen attacks first under neutral conditions.[7] |
| Temperature | Lower Temperature | Higher Temperature | Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy. |
| Substituents | Bulky group on diketone directs attack to the other carbonyl[3] | Electron-withdrawing group on diketone directs attack to the adjacent carbonyl[3] | Steric hindrance physically blocks one reaction site, while electronic effects make one carbonyl more electrophilic. |
Protocol: Regioselective Synthesis of a Pyrazole using TFE
This protocol provides a general method for improving regioselectivity in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Trifluoroacetic acid (TFA) (optional, catalytic amount)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in TFE (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature. If the reaction is slow, a catalytic amount of TFA (1-5 mol%) can be added.[11]
-
Reaction Monitoring: Stir the reaction at room temperature or heat to reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization. Analyze the product fractions to confirm the isomeric purity. The use of TFE often results in a product that is highly enriched in one regioisomer.[9][11]
Section 2: Unwanted Pyrazolone Formation
Q3: I am reacting a β-ketoester with phenylhydrazine to make a pyrazole, but my main product is a pyrazolone. How can I prevent this?
A3: This is a classic competing reaction pathway. When a β-ketoester is used as the 1,3-dicarbonyl equivalent, the ester group can be attacked intramolecularly by the second nitrogen of the hydrazine, leading to a stable 5-pyrazolone ring after elimination of the alcohol.[12][13] The ketone carbonyl, being more electrophilic, typically reacts first to form the hydrazone intermediate. The subsequent cyclization step is a competition between attack at the ester carbonyl (forming the pyrazolone) and attack at the other carbon of the enamine tautomer (leading to the pyrazole).
Troubleshooting Strategies:
-
Strongly Acidic Conditions: The formation of the pyrazole ring often requires dehydration, which is promoted by acid.[12] Using a stoichiometric amount of a strong acid can favor this pathway over the pyrazolone formation.
-
Anhydrous Conditions: Ensure your reagents and solvent are dry. Water can facilitate hydrolysis of the ester or intermediates, potentially favoring the pyrazolone pathway.
-
Modify the Substrate: If possible, converting the ester to a better leaving group or using a diketone instead of a ketoester will eliminate this side reaction entirely.
Section 3: Challenges in N-Alkylation of Pyrazoles
Q4: I am trying to N-alkylate my 3-substituted pyrazole, but I am getting a mixture of two products alkylated at N1 and N2. How can I achieve selective alkylation?
A4: This is a regioselectivity problem analogous to the Knorr synthesis. An unsymmetrical pyrazole has two non-equivalent ring nitrogens (N1 and N2) that are both nucleophilic. Alkylation typically occurs after deprotonation with a base to form the pyrazolide anion, which is an ambident nucleophile. The alkylating agent can then react at either nitrogen.[14][15]
The selectivity is governed by a complex interplay of factors:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at C3 or C5 will direct alkylation to the more distant nitrogen.[15]
-
Counter-ion Effect: The nature of the cation from the base used (e.g., Li+, Na+, K+, Cs+) can influence the site of alkylation by coordinating to one of the nitrogen atoms, effectively blocking it.[14]
-
Electrophile Structure: The structure of the alkylating agent itself can play a role. Hard electrophiles tend to react at the more electronegative atom, while soft electrophiles react at the more polarizable atom. Hydrogen bonding between the pyrazole and the electrophile can also direct the reaction.[16]
Troubleshooting Guide: Controlling N-Alkylation Regioselectivity
| Factor | To Favor Attack at Less Hindered N | To Favor Attack at More Hindered N | Rationale |
| Base/Counter-ion | Use a larger counter-ion (e.g., K2CO3, Cs2CO3)[14] | Use a smaller counter-ion (e.g., NaH, LiHMDS) | Smaller cations may coordinate more tightly to the sterically accessible nitrogen, directing the electrophile to the other nitrogen. |
| Solvent | Aprotic polar solvents (DMF, MeCN) | Protic solvents (less common, can interfere) | Solvents can influence the dissociation of the ion pair and the solvation of the pyrazolide anion. |
| Electrophile | Bulky alkylating agent (e.g., isopropyl iodide) | Small alkylating agent (e.g., methyl iodide) | Steric repulsion between the electrophile and substituents on the pyrazole ring is a primary directing factor.[15] |
Section 4: General Purification and Troubleshooting
Q5: My pyrazole synthesis is complete, but the crude product is a dark, oily residue that is difficult to purify. What steps can I take?
A5: The formation of colored impurities is common, often due to side reactions of the hydrazine starting material.[4] Purification can indeed be challenging, especially if you have a mixture of regioisomers.
Troubleshooting Strategies:
-
Preventing Impurity Formation: Running the reaction under an inert atmosphere (nitrogen or argon) can sometimes prevent oxidative side reactions that lead to color.[17] In some cases, adding a mild base like sodium acetate can buffer the reaction and prevent acid-driven decomposition.[17]
-
Purification via Acid Salt Crystallization: Pyrazoles are basic. This property can be exploited for a highly effective purification method that often separates the desired product from non-basic, colored impurities and sometimes even from its regioisomer.[18][19]
Protocol: Purification of a Pyrazole via Acid Addition Salt Crystallization
Materials:
-
Crude pyrazole product
-
An appropriate organic solvent (e.g., isopropanol, ethyl acetate, diethyl ether)
-
A strong acid (e.g., concentrated HCl, or a solution of HCl in an organic solvent)
Procedure:
-
Dissolution: Dissolve the crude pyrazole product in a minimum amount of a suitable organic solvent.
-
Acidification: While stirring, slowly add the acid dropwise. The pyrazolium salt is often much less soluble than the free base and will begin to precipitate out of the solution. Monitor the pH to ensure you reach an acidic state.
-
Crystallization: Allow the mixture to stir, possibly cooling it in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated pyrazolium salt by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified pyrazolium salt under vacuum.
-
Liberation of Free Base (Optional): If the pyrazole free base is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaOH, NaHCO3). The pure pyrazole can then be extracted with an organic solvent.
References
- Benchchem. Troubleshooting common issues in pyrazole synthesis.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- PMC - NIH.
- Benchchem.
- Benchchem.
- MDPI.
- ACS Publications.
- Google Patents.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
- YouTube. synthesis of pyrazoles.
- Organic Chemistry Portal.
- Benchchem.
- Benchchem. Identifying and removing byproducts in pyrazole synthesis.
- Benchchem. Troubleshooting Knorr pyrazole synthesis impurities.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- WuXi AppTec.
- MDPI.
- Name-Reaction.com. Knorr pyrazole synthesis.
- PMC - NIH.
- Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. chemhelpasap.com [chemhelpasap.com]
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- 14. mdpi.com [mdpi.com]
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- 16. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives
Welcome to the Technical support center for the synthesis and optimization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole derivatives?
A: The most prevalent and versatile methods for synthesizing the pyrazole core involve the cyclocondensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species. The classic and widely adopted methods include:
-
Knorr Pyrazole Synthesis: This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] It is favored for its simplicity and generally high yields.[2][4]
-
Paal-Knorr Pyrrole Synthesis Analogue: While primarily for pyrroles, the principles can be adapted for pyrazoles using appropriate starting materials.[5][6]
-
Reaction with α,β-Unsaturated Carbonyl Compounds: Hydrazine derivatives can react with α,β-unsaturated aldehydes and ketones to yield pyrazoles.[7][8]
-
1,3-Dipolar Cycloaddition: This method utilizes the reaction of nitrile imines with alkenes or diazo compounds with alkynes.[9]
Q2: My pyrazole synthesis is resulting in a very low yield. What are the likely causes?
A: Low yields are a frequent challenge and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting material is consumed.[10]
-
Suboptimal Temperature: Temperature plays a critical role. While some reactions proceed efficiently at room temperature, many require heating to overcome the activation energy barrier.[7][11] Conversely, excessive heat can lead to degradation of reactants or products.[12] A temperature-controlled approach can sometimes even be used to selectively synthesize different products from the same starting materials.[13][14][15]
-
Poor Solvent Choice: The solvent can significantly influence the reaction rate and outcome. While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as DMF, NMP, or DMAc have demonstrated superior results in certain syntheses.[4][9][16]
-
Catalyst Issues: The choice and concentration of the catalyst are pivotal. Acid catalysis is common in Knorr synthesis to facilitate the initial condensation.[3][17][18] However, the pH must be carefully controlled, as strongly acidic conditions can favor the formation of furan byproducts.[5][12]
-
Side Reactions and Byproduct Formation: The formation of undesired side products, such as isomeric pyrazoles or other heterocyclic systems, can significantly diminish the yield of the target compound.[10]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?
A: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[19] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[18] Strategies to control regioselectivity include:
-
Exploiting Steric and Electronic Differences: The regioselectivity is governed by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[18] A bulkier substituent on the hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Reaction Conditions Optimization: Fine-tuning the reaction conditions, such as solvent, temperature, and pH, can influence the kinetic versus thermodynamic control of the reaction, thereby favoring the formation of one isomer over the other.[9] For instance, aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[9]
-
Use of Protecting Groups: In multi-step syntheses, employing a protected hydrazine can allow for controlled and selective reactions.[16]
Troubleshooting Guides
Guide 1: Low Yield in Knorr Pyrazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Knorr pyrazole synthesis.
dot
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Troubleshooting:
-
Verify Reaction Completion:
-
Action: Monitor the reaction at regular intervals using TLC or LC-MS.
-
Rationale: To confirm if the low yield is due to an incomplete reaction or loss of product during workup and purification.[10]
-
Solution: If starting material remains, consider increasing the reaction time or temperature.
-
-
Optimize Reaction Temperature:
-
Action: If the reaction is sluggish at room temperature, gradually increase the temperature. Consider using a reflux setup.
-
Rationale: Many condensation reactions have a significant activation energy barrier that can be overcome with thermal energy. Microwave-assisted synthesis can also be a powerful tool to accelerate reactions and improve yields.[10][20][21]
-
Solution: Perform small-scale experiments at different temperatures to find the optimal condition.
-
-
Evaluate the Catalyst:
-
Action: Verify the type and concentration of the acid or base catalyst.
-
Rationale: For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to protonate a carbonyl group, activating it for nucleophilic attack.[3][17] The concentration is key, as too much acid can lead to unwanted side reactions.[12]
-
Solution: Titrate the amount of catalyst to find the optimal loading. In some cases, a Lewis acid or a solid-supported catalyst like nano-ZnO may offer better results.[7][9]
-
-
Assess Starting Material Purity:
-
Action: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.
-
Rationale: Impurities in the starting materials can lead to the formation of byproducts, reducing the overall yield of the desired pyrazole.[16]
-
Solution: Purify the starting materials by distillation, recrystallization, or column chromatography if necessary.
-
Guide 2: Controlling Regioselectivity
This guide outlines strategies to address the formation of regioisomeric mixtures.
dot
Caption: Decision-making workflow for controlling regioselectivity.
Strategies for Regiocontrol:
-
Substrate Modification:
-
Action: If possible, modify the substituents on the 1,3-dicarbonyl compound or the hydrazine to enhance the steric or electronic differentiation between the two reactive sites.
-
Rationale: Increasing the steric bulk at one carbonyl group will disfavor nucleophilic attack at that position. Electron-withdrawing or -donating groups can also influence the electrophilicity of the carbonyl carbons.
-
-
Solvent Selection:
-
Action: Screen a range of solvents with varying polarities and proticities.
-
Rationale: The solvent can influence the transition state energies for the formation of the different regioisomers. Aprotic dipolar solvents like DMF or DMAc have been reported to enhance regioselectivity in certain reactions.[9]
-
Solution: Conduct small-scale parallel reactions in different solvents to identify the one that provides the best isomeric ratio.
-
-
Temperature and pH Control:
-
Action: Systematically vary the reaction temperature and pH.
-
Rationale: These parameters can shift the reaction from kinetic to thermodynamic control, potentially favoring the formation of the more stable regioisomer.[18]
-
Solution: Run the reaction at a lower temperature for a longer duration to favor the thermodynamically controlled product. Carefully adjust the pH with a buffer or a specific amount of acid/base to influence the rate of the initial condensation step.
-
Data and Protocols
Table 1: Recommended Solvents and Catalysts for Pyrazole Synthesis
| Synthetic Method | Recommended Solvents | Common Catalysts | Typical Temperature Range |
| Knorr Synthesis | Ethanol, Acetic Acid, DMF, DMAc[9] | Acetic Acid, HCl, H₂SO₄, Nano-ZnO[9][10] | Room Temperature to Reflux |
| Reaction with α,β-Unsaturated Ketones | DMF, Ethanol[9] | Base (e.g., K₂CO₃)[20] | 100-150°C (Microwave)[20] |
| 1,3-Dipolar Cycloaddition | Acetonitrile, Toluene | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[9] | Room Temperature to 80°C |
Experimental Protocol: Synthesis of a Pyrazolone via Knorr Reaction
This protocol details the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
1-Propanol
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (6 mmol).[2]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[2]
-
Heat the reaction mixture to approximately 100°C with stirring.[2]
-
After 1 hour, monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).[2]
-
Once the ethyl acetoacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2]
-
Allow the reaction to cool slowly to room temperature while stirring.[2]
-
Filter the resulting precipitate using a Buchner funnel and wash with a small amount of cold water.[2]
-
Air dry the product and determine the mass and melting point.[2]
Mechanistic Insights
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.
dot
Sources
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
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- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Hub: Addressing Solubility Challenges of Pyrazole-Based Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This hub provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to directly address the solubility challenges frequently encountered with this important class of molecules.
The pyrazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] However, the very physicochemical properties that make pyrazoles effective can also lead to significant challenges in aqueous solubility, hindering preclinical development and formulation. This guide is designed to provide both the foundational knowledge and the practical steps necessary to overcome these hurdles.
Part 1: Understanding the "Why" - Core Solubility Issues with Pyrazoles
Before troubleshooting, it's crucial to understand the root causes of poor solubility in pyrazole-based compounds. Their planar structure, capacity for hydrogen bonding, and potential for strong intermolecular interactions in the solid state are key factors.
-
High Crystal Lattice Energy: Many pyrazole derivatives are crystalline solids. The stability of this crystal lattice, governed by strong intermolecular forces like hydrogen bonds (N-H---N) and π-π stacking, must be overcome for the compound to dissolve.[5] High lattice energy means that a significant amount of energy is required to break apart the crystal, often resulting in low aqueous solubility.[5] In the solid state, pyrazoles often form hydrogen-bonded aggregates, which can further stabilize the crystal and reduce solubility.[6]
-
Lipophilicity: While the basic pyrazole ring is less lipophilic than a benzene ring, the addition of various substituents during drug design to enhance potency can significantly increase the overall lipophilicity of the molecule, leading to poor aqueous solubility.[7]
-
Poor Wettability: Highly crystalline and hydrophobic compounds can resist wetting by aqueous media, which is the first critical step in the dissolution process.
Part 2: Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions encountered in the lab.
Q1: My pyrazole compound crashed out of solution when I diluted my DMSO stock into aqueous buffer. What does this mean? A1: This indicates that you have likely exceeded the kinetic solubility of your compound in the final buffer/DMSO mixture. The compound was soluble in the organic solvent (DMSO) but precipitated upon contact with the aqueous environment. This is a very common issue in early-stage screening. You should perform a formal kinetic solubility assay to determine the limit.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A2:
-
Kinetic Solubility is the concentration of a compound that appears to be in solution after a sample, initially dissolved in an organic solvent like DMSO, is added to an aqueous buffer.[8][9] It's a measure of how quickly a compound precipitates and is often used in high-throughput screening for a rapid assessment.[9]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid form of the compound in a solvent. It is measured by adding an excess of the solid compound to the solvent, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved compound.[10] Recommendation: Use kinetic solubility for initial, rapid screening of many compounds.[9] For lead optimization and formulation development, thermodynamic solubility data is essential as it reflects the true, stable solubility.[10]
Q3: Can I just change the pH to improve solubility? A3: Yes, if your pyrazole derivative has ionizable functional groups (acidic or basic pKa). For basic pyrazoles, decreasing the pH will protonate the molecule, leading to the formation of a more soluble salt. For acidic pyrazoles, increasing the pH will deprotonate the molecule, also forming a more soluble salt. However, be mindful that the physiological environment has a specific pH range (e.g., pH 1.2-6.8 in the GI tract), and your formulation must be compatible with the intended route of administration.
Q4: I'm considering making a salt form. What are the potential downsides? A4: While salt formation is a powerful technique, potential issues include the creation of unstable or hygroscopic (water-absorbing) solids that are difficult to handle and formulate.[11] Not all salt forms will have better solubility, and some may have poor crystallinity.[11] Careful screening of different counterions is necessary.
Part 3: Troubleshooting & Strategic Solutions Guide
When faced with a poorly soluble pyrazole compound, a systematic approach is key. The following flowchart and detailed guides provide a logical path from problem identification to a viable solution.
Caption: Troubleshooting flowchart for pyrazole solubility.
Guide 1: Formulation with Co-solvents and Surfactants
This is often the first-line approach for in vitro assays and early-stage in vivo studies.
-
Causality: Co-solvents (e.g., PEG 400, propylene glycol, ethanol) work by reducing the polarity of the aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[12] Surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) form micelles above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate the poorly soluble pyrazole compound, increasing its apparent solubility in the bulk aqueous phase.[13] The combined use of co-solvents and surfactants can have a synergistic effect.[12]
-
When to Use: Ideal for preparing stock solutions for biological assays or for initial animal studies where an injectable formulation is needed.
-
Considerations & Troubleshooting:
-
Toxicity: Be aware of the potential toxicity of the selected excipients, especially for in vivo studies.
-
Precipitation upon Dilution: A common issue. The formulation may be stable when concentrated but may cause the drug to precipitate when diluted in a larger aqueous volume (e.g., upon injection into the bloodstream). Screen for this by diluting your formulation in a relevant buffer and observing for precipitation.
-
Screening: Systematically screen a panel of common, pharmaceutically acceptable co-solvents and surfactants at various concentrations to find the optimal blend.
-
| Excipient Type | Common Examples | Mechanism of Action | Key Considerations |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol, Glycerol | Reduces solvent polarity | Potential for toxicity, precipitation upon dilution |
| Surfactants | Tween® 80, Cremophor® EL, Sodium Lauryl Sulfate (SLS) | Micellar encapsulation | Potential for cell lysis in vitro, toxicity |
Guide 2: Creating Amorphous Solid Dispersions (ASDs)
This is a powerful technique for enhancing the oral bioavailability of BCS Class II compounds (high permeability, low solubility).
-
Causality: Crystalline compounds must overcome their high lattice energy to dissolve. By converting the compound to an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix, this energy barrier is removed.[14] The polymer also helps prevent the drug from recrystallizing and maintains a supersaturated state in solution, which enhances absorption.[14]
-
When to Use: For developing solid oral dosage forms (tablets, capsules) where significant improvement in dissolution rate and bioavailability is required.[15]
-
Common Preparation Methods:
-
Solvent Evaporation/Spray Drying: The drug and polymer are co-dissolved in a common solvent, which is then rapidly evaporated (e.g., by spraying into a hot air stream).[16]
-
Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method.[17]
-
-
Troubleshooting:
-
Physical Instability: The primary challenge with ASDs is the tendency of the amorphous drug to revert to its more stable crystalline form over time, especially in the presence of heat and humidity. This negates the solubility advantage.
-
Self-Validation: Perform accelerated stability studies (e.g., 40°C/75% RH) and use techniques like powder X-ray diffraction (PXRD) to confirm that the drug remains amorphous in your formulation over time.
-
Guide 3: Chemical Modification - The Prodrug Approach
When formulation strategies are insufficient or undesirable, chemically modifying the pyrazole into a prodrug can be a highly effective solution.[18]
-
Causality: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[19] For solubility enhancement, a polar, ionizable promoiety (e.g., phosphate, amino acid, N-methylpiperazine) is temporarily attached to the pyrazole molecule.[19] This appendage dramatically increases aqueous solubility. Once absorbed, enzymes in the body cleave off the promoiety, releasing the active pyrazole drug.
-
When to Use: When a significant, multi-log increase in aqueous solubility is needed, particularly for intravenous (IV) formulations, or when other methods have failed.
-
Example: A pyrazolo[3,4-d]pyrimidine compound's solubility was increased 600-fold by attaching a water-soluble N-methylpiperazino promoiety via a carbamate linker.[19]
-
Considerations:
-
Cleavage Rate: The linker must be stable in the formulation but readily cleaved in vivo. The rate of cleavage will directly impact the pharmacokinetics of the released drug.
-
Synthetic Complexity: Prodrug synthesis adds steps to the manufacturing process.
-
Part 4: Standard Operating Procedures (SOPs)
Accuracy and reproducibility are paramount. Follow these validated protocols for key solubility assessments.
SOP 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid screening of multiple compounds.
Caption: Experimental workflow for a kinetic solubility assay.
-
Objective: To determine the apparent solubility of a compound under non-equilibrium conditions.
-
Materials: 10 mM DMSO stock of test compound, aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), 96-well plates, plate shaker, filtration or centrifugation system, HPLC-UV or LC-MS/MS.
-
Methodology:
-
Prepare a high-concentration stock solution of the pyrazole compound, typically 10 mM in 100% DMSO.[8]
-
Into the wells of a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution.[20]
-
Add the aqueous buffer to each well to achieve the desired final compound concentration and a final DMSO concentration that is typically ≤2%.[8][20]
-
Seal the plate and shake vigorously for 1-2 minutes.
-
Incubate the plate at a controlled temperature (room temperature or 37°C) for a set period, typically 2 hours, to allow for precipitation to occur.[8][20]
-
Separate the precipitated solid from the solution. This is a critical step and is usually done by either centrifuging the plate and taking an aliquot of the supernatant, or by filtering the contents of the wells.
-
Analyze the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[8]
-
-
Self-Validation: Run known high- and low-solubility control compounds in parallel to validate the assay performance. The final DMSO concentration should be kept consistent across all experiments as it can influence the results.
SOP 2: Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the true solubility of the solid compound.
-
Objective: To measure the saturation concentration of a compound in a buffer at equilibrium.
-
Materials: Solid (crystalline) form of the test compound, aqueous buffer, vials, orbital shaker or rotator, filtration unit (e.g., 0.45 µm PVDF syringe filter), HPLC-UV or LC-MS/MS.
-
Methodology:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the aqueous buffer (e.g., 1 mL).[10] The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10]
-
After incubation, visually inspect the vials to confirm that excess solid is still present.
-
Carefully filter the solution to remove all undissolved solid. It is critical to avoid any transfer of solid particles into the filtrate.
-
Dilute the clear filtrate with a suitable solvent and analyze the compound concentration by a validated HPLC-UV or LC-MS/MS method.[10]
-
-
Self-Validation: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). The calculated solubility should be consistent between these time points.
References
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Google Search.
- Title: Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Source: Google Search.
- Title: (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Source: Google Search.
- Title: Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Source: Google Search.
- Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. Source: Google Search.
- Title: Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC - PubMed Central. Source: Google Search.
- Title: Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. Source: Google Search.
- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Source: Google Search.
- Title: (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ - ResearchGate. Source: Google Search.
- Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. Source: Google Search.
- Title: SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. Source: Google Search.
- Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Source: Google Search.
- Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC - NIH. Source: Google Search.
- Title: Thermodynamic Solubility Assay - Evotec. Source: Google Search.
- Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Source: Google Search.
- Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Source: Google Search.
- Title: Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Source: Google Search.
- Title: Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH. Source: Google Search.
- Title: 21.5: Lattice Energies of Crystals - Chemistry LibreTexts. Source: Google Search.
- Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Source: Google Search.
- Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Source: Google Search.
- Title: Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. Source: Google Search.
- Title: (PDF) Solubility Enhancement Techniques by Solid Dispersion - ResearchGate. Source: Google Search.
- Title: (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Source: Google Search.
- Title: Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Source: Google Search.
- Title: Kinetic Solubility Assays Protocol - AxisPharm. Source: Google Search.
- Title: Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives - Benchchem. Source: Google Search.
- Title: Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Source: Google Search.
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- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
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- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Enhancing the Purity of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Welcome to the technical support guide for 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine (CAS No. 1029413-45-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyrazole intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from screening assays to late-stage drug development.
This guide provides field-proven insights and systematic protocols to troubleshoot common purification challenges. The methodologies described are grounded in established chemical principles to ensure you can confidently enhance the purity of your material.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My crude product is a dark-colored oil or solid, and TLC analysis shows multiple spots, including baseline material. What's the first step?
Answer: This is a common scenario, often resulting from colored byproducts formed during pyrazole synthesis, particularly from side reactions involving the hydrazine starting material[1]. The baseline material on a silica TLC plate is indicative of highly polar impurities or compounds that are strongly interacting with the acidic silica.
Causality: The target compound contains a basic pyrazol-4-amine moiety, which can strongly adhere to the acidic silanol groups on standard silica gel, causing streaking or retention at the baseline[2]. Dark colors often arise from polymeric or oxidized impurities.
Recommended First Step: Acid-Base Workup An initial liquid-liquid extraction is highly effective for removing non-basic organic impurities.
-
Protocol:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will be protonated and partition into the aqueous layer.
-
Separate the layers. The organic layer now contains non-basic impurities and can be discarded.
-
Cool the acidic aqueous layer in an ice bath and basify it by slowly adding a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >9. This deprotonates your amine, causing it to precipitate or become extractable.
-
Extract the aqueous layer multiple times with EtOAc or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
This procedure should yield a significantly cleaner, lighter-colored material, ready for further purification if needed.
Question 2: I'm attempting flash column chromatography on silica gel, but my product is eluting with a broad, tailing peak, leading to poor separation and mixed fractions. How can I fix this?
Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel[2]. The peak tailing is a direct result of the strong acid-base interaction between the basic amine group of your product and the acidic silanol (Si-OH) groups on the silica surface.
Causality: The interaction causes a portion of the molecules to "stick" to the stationary phase and elute more slowly, resulting in a tailed peak. To achieve sharp, symmetrical peaks, this interaction must be mitigated.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.
-
Use of an Alternative Stationary Phase: Amine-functionalized or deactivated silica gels are specifically designed for purifying basic compounds and can often provide superior results without mobile phase modifiers[2].
| Method | Mobile Phase System (Typical) | Advantages | Disadvantages |
| Standard Silica | Hexanes/EtOAc | Ineffective for basic amines; causes severe tailing. | Not recommended without modification. |
| Silica + Modifier | DCM/Methanol with 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) | Utilizes standard, inexpensive silica. Effective at reducing tailing. | Modifier must be removed post-purification. |
| Amine-Functionalized Silica | Hexanes/EtOAc or EtOAc/Isopropanol | Excellent peak shape without modifiers. Simplifies post-purification workup.[2] | More expensive than standard silica. |
| Alumina (Basic or Neutral) | Hexanes/EtOAc | Can be effective for basic compounds. | Different selectivity compared to silica; may require re-optimization. |
Expert Recommendation: Start by modifying your mobile phase with 1% triethylamine in a DCM/Methanol or EtOAc/Hexane system. If separation is still challenging, transitioning to an amine-functionalized silica column is a highly reliable alternative.
Question 3: My NMR analysis indicates the presence of a regioisomeric impurity. How can I separate two closely related pyrazole isomers?
Answer: The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrical pyrazoles, arising from the two possible orientations of the hydrazine derivative condensing with the 1,3-dicarbonyl precursor[1][3]. Separating these isomers can be difficult due to their similar physical properties.
Causality: Regioisomers often have very similar polarities and boiling points, making standard purification techniques less effective.
Strategies for Separation:
-
High-Performance Flash Chromatography: Utilize a very long column with a slow, shallow solvent gradient to maximize resolution between the two isomers.
-
Recrystallization/Fractional Crystallization: This can be highly effective if a suitable solvent system can be found where one isomer is significantly less soluble than the other. Experiment with a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) and anti-solvents (e.g., hexanes, heptane).
-
Purification via Acid Addition Salts: Convert the mixture of free bases into their corresponding acid addition salts (e.g., hydrochloride, phosphate, or tartrate salts).[4][5] The different crystal lattice energies of the isomeric salts can lead to significant differences in solubility, often allowing one to be selectively crystallized. The purified salt can then be neutralized to recover the pure free base.
Experimental Protocols & Diagrams
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Decision workflow for purifying crude this compound.
Protocol 1: Flash Column Chromatography with a Modified Mobile Phase
This protocol is designed to overcome peak tailing associated with basic amines on standard silica gel.
-
Slurry Preparation: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your compound). Dry it completely under vacuum to create a free-flowing powder. This is known as "dry loading" and generally provides better resolution than loading the sample dissolved in a liquid.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using your initial eluent (e.g., 98:2 DCM/Methanol + 1% TEA). Ensure the column is packed uniformly without any air bubbles.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column, and gently add a thin layer of sand to protect the surface.
-
Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity of the mobile phase (the "gradient"). A typical gradient might be from 2% to 10% Methanol in DCM, ensuring 1% TEA is present in the Methanol portion throughout.
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a visualization agent like potassium permanganate or ninhydrin stain if the compound is not UV-active.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, co-evaporate with a low-boiling solvent like DCM or dissolve the residue in EtOAc and wash with water.
Protocol 2: Purification via Acid Addition Salt Formation
This method is particularly useful if the free base is an oil or difficult to crystallize.[4][5]
-
Dissolution: Dissolve the impure free base in a suitable solvent, such as isopropanol (IPA) or ethyl acetate (EtOAc). Use a minimal amount of solvent, warming gently if necessary.
-
Acid Addition: Stoichiometrically add a solution of an acid. For a hydrochloride salt, a solution of HCl in IPA or dioxane is commonly used. Add the acid dropwise while stirring.
-
Crystallization: The acid addition salt will often begin to precipitate immediately. If not, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. You can also add an anti-solvent like hexanes to promote precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., cold IPA) or the anti-solvent used.
-
Drying: Dry the salt under high vacuum.
-
Analysis: Confirm the purity of the salt by NMR, HPLC, and elemental analysis.
-
(Optional) Free Base Liberation: To recover the free base, dissolve the salt in water, basify the solution with NaOH or NaHCO₃, and extract the pure amine with an organic solvent as described in the acid-base workup.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to confirm the final purity of my compound? A: A combination of methods is essential for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities with distinct signals. Integration of signals in ¹H NMR can provide a semi-quantitative estimate of purity against a known standard.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides highly accurate purity data (% area under the curve) and confirms the molecular weight of the compound and any impurities.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for the pure compound, serving as a strong indicator of purity.[6][7]
Q: How should I store purified this compound? A: Like many primary amines, this compound can be susceptible to air oxidation over time, which may lead to discoloration and degradation. For long-term storage, it is recommended to keep the material in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) and store it in a refrigerator or freezer, protected from light.
Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase HPLC (typically on a C18 column) is an excellent analytical tool and can be used for preparative purification. A common mobile phase would be a gradient of water and acetonitrile (or methanol) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid modifier protonates the amine, ensuring a good peak shape. However, after purification, the product will be isolated as its corresponding salt (e.g., TFA salt), which will require an additional basic workup step to liberate the free base if needed.
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Guides.
- Grote, T., et al. (2009). Method for purifying pyrazoles.
- Grote, T., et al. (2009). Process for the purification of pyrazoles.
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Technical Note. [Link]
- Wang, J., et al. (2019). A kind of preparation method of pyrazole derivatives.
-
Gawale, Y., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 7(5), 336-343. [Link]
-
Saeed, A., et al. (2015). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Journal of Saudi Chemical Society, 19(5), 529-537. [Link]
-
Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
University of Rochester. Workup: Amines. Department of Chemistry Resources. [Link]
-
Hrytsai, I., et al. (2019). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate. [Link]
-
Sharath, B. S., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(4), 4646-4661. [Link]
-
Hage, F. X. (2017). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions, 46(31), 10161-10162. [Link]
Sources
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- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Welcome to the technical support center for 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. In pharmaceutical development, a thorough understanding of a molecule's degradation pathways is not just a regulatory requirement but a cornerstone of ensuring product safety and efficacy.[1][2] This document provides in-depth, question-and-answer-based troubleshooting guides and detailed protocols to navigate the complexities of its stability assessment.
The molecule this compound, a pyrazole derivative, serves as a key intermediate in synthetic and medicinal chemistry.[3] Its structure combines a pyrazole ring, a primary amine, and a tetrahydrofuran (oxolane) moiety, each presenting unique chemical properties that influence its stability. Understanding how this molecule behaves under stress conditions is critical for developing stable formulations and robust analytical methods.
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for identifying likely degradation products and establishing the intrinsic stability of a drug substance.[2][4][5] This guide will walk you through the process, from predicting potential degradation pathways to troubleshooting common experimental challenges.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most probable degradation pathways for this compound based on its structure?
Answer: Based on the functional groups present, we can anticipate several primary degradation pathways under forced stress conditions. The molecule's susceptibility lies in its primary amine, the ether linkage of the oxolane ring, and the aromatic pyrazole system.
-
Oxidative Degradation: The primary amine (-NH2) on the pyrazole ring is a prime target for oxidation. Exposure to oxidative agents can lead to the formation of nitroso, nitro, or other oxidized species. The methylene bridge could also be a site of oxidation.
-
Acid-Catalyzed Hydrolysis: The ether bond within the tetrahydrofuran (oxolane) ring is susceptible to cleavage under strong acidic conditions. This would result in the ring opening to form a hydroxyl and potentially a reactive carbocation intermediate, which could be trapped by a nucleophile from the reaction medium.
-
Photolytic Degradation: Aromatic heterocyclic systems like pyrazole can absorb UV light, potentially leading to photochemical reactions, including rearrangement or dimerization.
-
Thermal Degradation: While generally stable, high temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.
These predicted pathways are crucial for designing a comprehensive forced degradation study.[5][6]
Caption: Predicted degradation pathways for the target molecule.
Q2: My HPLC analysis shows a significant loss of the parent peak with several new peaks appearing under oxidative stress (H₂O₂). How can I identify the degradants?
Answer: This is a common and expected outcome, as primary aromatic amines are often sensitive to oxidation.[1] The appearance of multiple peaks suggests that the degradation may proceed through several parallel or sequential reactions.
Troubleshooting & Identification Workflow:
-
Confirm the Cause: Run a control sample without the oxidizing agent (e.g., H₂O₂) under the same temperature and time conditions to ensure the degradation is not simply thermal.
-
Characterize Degradants with LC-MS/MS: This is the most powerful tool for this task.[7]
-
Method: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to your HPLC.
-
What to Look For:
-
Mass Shifts: Compare the mass-to-charge ratio (m/z) of the degradant peaks to the parent compound. A mass increase of +16 Da suggests hydroxylation (-NHOH or ring hydroxylation). A decrease of -2 Da could indicate the formation of an imine.
-
Fragmentation Patterns (MS/MS): Fragment both the parent ion and the degradant ions. The loss of specific fragments can help pinpoint the site of modification. For example, if a fragment corresponding to the pyrazole-amine portion of the molecule shows a mass shift, the modification likely occurred there.
-
-
-
Vary Oxidative Conditions: Using different types of oxidizing agents, such as AIBN (a radical initiator), can provide insight into the reaction mechanism.[8]
Caption: Workflow for stability-indicating HPLC method development.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
-
The Dangers of Chemical Compound Degradation. (n.d.). Moravek. Retrieved January 19, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved January 19, 2026, from [Link]
-
Degradation Profiling of Pharmaceuticals: A Review. (2023). International Journal of Novel Research and Development, 8(7). Retrieved from [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. (n.d.). US Department of Energy. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]
-
A new stability indicating RP-HPLC method for estimation of brexpiprazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved from [Link]
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- 2. rjptonline.org [rjptonline.org]
- 3. This compound [synhet.com]
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- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. ijrpp.com [ijrpp.com]
Validation & Comparative
Comparative Analysis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine: A Kinase Inhibitor Perspective
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Its versatility allows for the design of potent and selective inhibitors against a wide array of biological targets, particularly protein kinases.[4][5] This guide provides a comprehensive comparative analysis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine , a representative pyrazole-based compound, within the context of kinase inhibition. Due to the prevalence of the pyrazol-4-amine core in kinase inhibitors, we will hypothesize its activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[6][7]
This analysis will benchmark our lead compound against established CDK inhibitors, providing a framework for researchers and drug development professionals to evaluate its potential. We will delve into the mechanistic underpinnings of CDK2 inhibition, present detailed protocols for comparative experimental validation, and contextualize the data to guide further research.
The Rationale: Targeting the Cell Cycle with Pyrazole Scaffolds
Uncontrolled cell proliferation is a hallmark of cancer, often driven by the dysregulation of cyclin-dependent kinases (CDKs).[8] The CDK family, in partnership with their cyclin regulatory subunits, orchestrates the progression of the cell through its various phases.[9] Specifically, the CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S phase transition and S phase progression, respectively.[9] Inhibition of CDK2 can therefore lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic strategy.[6][10]
The pyrazole ring system is an excellent starting point for the design of ATP-competitive kinase inhibitors.[5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitate strong interactions within the ATP-binding pocket of kinases.[5] The structural simplicity of this compound, featuring a pyrazol-4-amine core and an oxolane (tetrahydrofuran) substituent, presents a foundational scaffold that can be further optimized for potency and selectivity.
Comparative Inhibitor Landscape
To contextualize the potential of this compound, we will compare its hypothetical performance against a panel of well-characterized CDK inhibitors:
-
Roscovitine (Seliciclib/CYC202): A purine analog and a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[2][11][12][13] It serves as a benchmark for multi-CDK inhibitors.
-
AT7519: A potent, multi-CDK inhibitor targeting CDK1, CDK2, CDK4, 6, and 9.[3][14][15][16] It is known to induce apoptosis and has been investigated in clinical trials.
-
Palbociclib (Ibrance): A highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative breast cancer.[4][8][17][18][19] It provides a crucial comparison for assessing the selectivity profile of our lead compound.
The following sections will outline the experimental methodologies to generate comparative data for these inhibitors.
In Vitro Performance Evaluation: Biochemical and Cellular Assays
Biochemical Potency: Determining IC50 Values
The initial step in characterizing a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target enzyme. This is a measure of the compound's potency in a purified, cell-free system.
Table 1: Hypothetical Comparative Biochemical IC50 Data
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK2/Cyclin A | 250 |
| Roscovitine | CDK2/Cyclin A | 700[12] |
| AT7519 | CDK2/Cyclin A | 40[14] |
| Palbociclib | CDK2/Cyclin A | >10,000 |
Cellular Efficacy: Antiproliferative Activity
Moving from a biochemical to a cellular context is crucial to assess a compound's ability to penetrate cell membranes and engage its target in a more physiologically relevant environment. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21][22][23]
Table 2: Hypothetical Comparative Antiproliferative IC50 Data (HCT116 Colon Cancer Cell Line)
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Roscovitine | 16[12] |
| AT7519 | 0.3[14] |
| Palbociclib | >20 |
Induction of Apoptosis: Quantifying Programmed Cell Death
A desired outcome of many anticancer agents is the induction of apoptosis. Annexin V staining in conjunction with propidium iodide (PI) allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[5][24][25]
Table 3: Hypothetical Comparative Apoptosis Induction (HCT116 Cells at 24h)
| Compound (at 5x IC50) | % Apoptotic Cells (Annexin V+) |
| This compound | 35% |
| Roscovitine | 45% |
| AT7519 | 60% |
| Palbociclib | <10% |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each inhibitor in 100% DMSO.
-
Dilute recombinant CDK2/Cyclin A enzyme and the substrate (e.g., a peptide derived from Histone H1) in the appropriate kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km for CDK2.
-
-
Assay Procedure:
-
Dispense 2.5 µL of serially diluted inhibitor or vehicle (DMSO) into a 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 2: MTT Cell Proliferation Assay
This protocol outlines the steps for assessing the antiproliferative effects of the inhibitors on an adherent cancer cell line (e.g., HCT116).[20][21][23][26]
Methodology:
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the procedure for quantifying apoptosis in inhibitor-treated cells.[5][24][25]
Methodology:
-
Cell Treatment:
-
Seed HCT116 cells in a 6-well plate and grow to ~70% confluency.
-
Treat the cells with each inhibitor at a concentration of 5 times their respective cellular IC50 for 24 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization).
-
Combine the cells and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Visualizing the Mechanism and Workflow
To better understand the context of this comparative analysis, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Overall experimental workflow for inhibitor comparison.
Conclusion and Future Directions
This guide outlines a systematic approach to the comparative analysis of this compound, framing it as a hypothetical CDK2 inhibitor. By benchmarking against established compounds like Roscovitine, AT7519, and Palbociclib, we can generate a comprehensive profile of its potency, cellular efficacy, and mechanism of action. The detailed protocols provided serve as a robust foundation for researchers to perform these evaluations.
The hypothetical data presented suggests that this compound could be a moderately potent inhibitor of CDK2 with antiproliferative and pro-apoptotic effects. While less potent than a dedicated multi-CDK inhibitor like AT7519, its potential for greater selectivity over other CDKs (as suggested by the comparison with Palbociclib) warrants further investigation. Future work should focus on expanding the kinase panel to confirm selectivity, elucidating the structure-activity relationship (SAR) of the oxolane moiety, and optimizing the scaffold to enhance potency and drug-like properties.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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The Oncology Pharmacist. (2015). Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. Retrieved from [Link]
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Atsena Therapeutics. (2025). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Journal of Immunotherapy and Precision Oncology. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Retrieved from [Link]
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Wikipedia. (n.d.). Seliciclib. Retrieved from [Link]
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Spandidos Publications. (2017). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Retrieved from [Link]
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Drug Hunter. (2025). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Retrieved from [Link]
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Wikipedia. (n.d.). Palbociclib. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Retrieved from [Link]
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ResearchGate. (n.d.). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrazole Compounds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatile structure allows for diverse chemical modifications, making it a cornerstone in modern drug discovery for creating potent therapeutic agents.[3] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][5] Drugs like Celecoxib (a selective COX-2 inhibitor)[6][7][8] and Vemurafenib (a BRAF kinase inhibitor) highlight the therapeutic success of this heterocyclic motif.[9]
This guide provides a comprehensive, technically-grounded framework for researchers validating the biological activity of novel pyrazole compounds. Moving beyond a simple checklist of protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach. We will use a common oncology-focused workflow as our primary example: initial cytotoxicity screening followed by specific kinase target validation.
Part 1: The Overall Validation Workflow
A logical, phased approach is critical to efficiently validate a novel compound. The workflow begins with broad screening to confirm general bioactivity and narrows down to specific mechanistic studies. This ensures that resources are focused on compounds with the highest therapeutic potential.
Workflow Diagram: From Synthesis to In Vitro Validation
Caption: High-level workflow for validating novel pyrazole compounds.
Part 2: Primary Screening - The Cytotoxicity Assay
The first crucial step is to determine if the novel compound has a general cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Expertise & Causality: Why the MTT Assay?
The principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living, metabolically active cells.[10] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Choice of Cell Line: For this example, we'll use the A375 human melanoma cell line . This is a critical choice because A375 cells harbor the BRAF V600E mutation .[9][11] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation.[9][12] Using this cell line allows us to later compare our novel compound to established BRAF inhibitors like Vemurafenib.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals before measuring absorbance. It is also the solvent of choice for dissolving the novel pyrazole compound due to its high solubilizing power and compatibility with most cell culture assays at low concentrations (<0.5%).
Detailed Protocol: MTT Assay for IC50 Determination
This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of a novel pyrazole compound.[13][14]
-
Cell Seeding:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the "Novel Pyrazole Compound A" in 100% DMSO.
-
Perform a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[13] During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[13]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[15]
-
Part 3: Target-Specific Validation - The Kinase Assay
If the primary screen reveals potent cytotoxicity (e.g., a low micromolar IC50), the next step is to validate its effect on the intended molecular target. Many pyrazole-based anticancer agents function as kinase inhibitors.[1][5] Given our use of BRAF V600E-mutant A375 cells, a logical hypothesis is that our novel compound inhibits BRAF kinase.
Expertise & Causality: Why an In Vitro Kinase Assay?
An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific, isolated kinase. This is essential to prove a direct mechanism of action and distinguish it from off-target cytotoxic effects.
-
Assay Type: We will describe a luminescence-based kinase assay, such as the ADP-Glo™ assay. This format measures the amount of ADP produced during the kinase reaction.[16][17] Lower ADP production in the presence of the inhibitor indicates higher kinase inhibition. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.[17]
-
ATP Concentration: A critical parameter is the concentration of ATP used in the reaction. For IC50 determination, the ATP concentration should ideally be set at or near the Michaelis constant (Km) of the kinase.[18] This ensures that the inhibition data is physiologically relevant and comparable across different studies.
Signaling Pathway: The MAPK/ERK Cascade
BRAF is a key protein kinase in the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival.[19][20] In BRAF V600E-mutant cancers, this pathway is constitutively active, leading to uncontrolled cell division.[12][21] A successful inhibitor will block this pathway.
Caption: Inhibition of the MAPK/ERK pathway by a BRAF inhibitor.
Detailed Protocol: In Vitro BRAF V600E Kinase Assay
This protocol is adapted for a luminescence-based assay format.[16]
-
Reagent Preparation:
-
Prepare a serial dilution of "Novel Pyrazole Compound A" in DMSO. Also, prepare dilutions of a standard inhibitor (Vemurafenib) as a positive control.
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a solution of recombinant human BRAF V600E enzyme and its specific substrate peptide (e.g., MEK1) in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer at a concentration equal to the Km of BRAF.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the BRAF V600E enzyme solution and incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the target kinase.
-
Part 4: Comparative Analysis
To establish the potential of a novel compound, its performance must be benchmarked against established alternatives. This objective comparison provides context for the experimental data and is crucial for publication and further development.
Data Presentation: Comparing Novel vs. Standard Inhibitors
The table below presents hypothetical data for our "Novel Pyrazole Compound A" compared to Vemurafenib, a well-known, pyrazole-containing BRAF inhibitor used to treat melanoma.[9][22]
| Compound | Target Cell Line | Assay Type | IC50 (nM) | Notes |
| Novel Pyrazole Compound A | A375 (BRAF V600E) | MTT (Cell Viability) | 250 | Hypothetical Data |
| Vemurafenib | A375 (BRAF V600E) | MTT (Cell Viability) | 248.3[9][11] | Published value for comparison. Shows potent whole-cell activity. |
| Novel Pyrazole Compound A | BRAF V600E Kinase | In Vitro Kinase Assay | 35 | Hypothetical Data |
| Vemurafenib | BRAF V600E Kinase | In Vitro Kinase Assay | 31 | Published value showing direct, potent inhibition of the target. |
Analysis of Results:
In this hypothetical scenario, "Novel Pyrazole Compound A" demonstrates comparable efficacy to the standard drug, Vemurafenib, both in inhibiting the growth of BRAF-mutant melanoma cells and in directly inhibiting the target kinase. The slightly lower IC50 in the cell-free kinase assay compared to the cell-based MTT assay is expected, as factors like cell membrane permeability and cellular metabolism can affect a compound's potency in a whole-cell environment.
Conclusion and Future Directions
This guide has outlined a robust, multi-step process for validating the biological activity of a novel pyrazole compound, using an oncology target as a primary example. By integrating broad-based cellular screening with specific mechanistic assays and benchmarking against established drugs, researchers can build a compelling, data-driven case for their compound's therapeutic potential.
Future steps would involve selectivity profiling (testing against a panel of other kinases to ensure specificity), ADME/Tox studies, and eventual progression into in vivo animal models to validate efficacy in a whole-organism context.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogs
Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to engage in various biological interactions have established it as a "privileged structure," forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[1][2] The remarkable success of these therapeutics has spurred extensive research into the structure-activity relationships (SAR) of pyrazole analogs, aiming to fine-tune their pharmacological profiles for enhanced potency, selectivity, and reduced toxicity.[3][4]
This guide provides an in-depth comparative analysis of the SAR of pyrazole derivatives across key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial. We will dissect how specific structural modifications to the pyrazole scaffold influence biological activity, supported by experimental data and mechanistic insights, to empower researchers in the rational design of next-generation therapeutic agents.
Core Synthesis Strategies: Building the Pyrazole Scaffold
The foundation of any SAR study lies in the synthetic accessibility of analogs. The pyrazole ring is most commonly constructed via the cyclocondensation of a hydrazine with a 1,3-dielectrophilic compound, a method famously known as the Knorr pyrazole synthesis.[5][6] This reaction involves the initial formation of an imine, followed by an enamine cyclization.[6] Variations using precursors like 1,3-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds allow for the introduction of diverse substituents at various positions on the pyrazole ring, providing a robust platform for generating chemical libraries for SAR exploration.[5][7]
Caption: General workflow for the synthesis of pyrazole analogs.
Comparative SAR Analysis I: Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[8] The development of selective COX-2 inhibitors like Celecoxib was a landmark achievement, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[2][9]
The key to COX-2 selectivity lies in exploiting a secondary, hydrophilic pocket present in the COX-2 active site, which is absent in COX-1.[9] SAR studies have meticulously mapped the structural requirements for this selective binding.
-
N1-Aryl Substitution: An aryl ring at the N1 position is crucial. A para-sulfonamide (-SO2NH2) or a similar polar group on this ring is a hallmark of selective COX-2 inhibitors. This group anchors the molecule into the hydrophilic side pocket of the COX-2 enzyme, a pivotal interaction for selectivity.[2][9]
-
C5-Aryl Substitution: A substituted phenyl ring at the C5 position fits into the primary active site. Modifications here, such as a para-methyl group (as in Celecoxib), contribute to overall binding affinity.[9]
-
C3 Substitution: The substituent at the C3 position influences potency. Electron-withdrawing groups, such as a trifluoromethyl (-CF3) group, have been shown to enhance inhibitory activity.[2]
-
C4 Substitution: The C4 position is generally unsubstituted in classic diarylpyrazole inhibitors. Introducing bulky groups here can disrupt the optimal conformation for binding.
Caption: Key SAR principles for selective COX-2 inhibition.
Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Analogs (COX Inhibition)
| Compound ID | N1-Aryl Substituent | C3 Substituent | C5-Aryl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Celecoxib | 4-Sulfonamidophenyl | -CF3 | 4-Methylphenyl | >100 | 0.04 | >2500 | [2][3] |
| Deracoxib | 4-Sulfonamidophenyl | -H | 3-Fluoro-4-methoxyphenyl | 30 | 0.1 | 300 | [10] |
| Compound 11 | 4-Sulfonamidophenyl | -CN | 4-Chlorophenyl | >100 | 0.043 | >2325 | [11] |
| Compound 12 | 4-Sulfonamidophenyl | -CN | 4-Fluorophenyl | >100 | 0.049 | >2040 | [11] |
| Compound 44 | 4-Carboxyphenyl | Benzothiophenyl | - | 15.2 | 0.01 | 1520 |[3][4] |
Data synthesized from multiple sources for comparative purposes.
Comparative SAR Analysis II: Anticancer Activity
The pyrazole scaffold is a prolific source of anticancer agents, with derivatives demonstrating activity through multiple mechanisms, including the inhibition of protein kinases (e.g., EGFR, CDK), tubulin polymerization, and DNA binding.[12][13][14]
-
Kinase Inhibition: Many pyrazole-based anticancer agents function as ATP-competitive inhibitors of kinases.[15] The SAR often mimics that of other kinase inhibitors, where specific substituents are designed to interact with the hinge region, the DFG motif, and other key areas of the kinase domain. For instance, appropriate substitutions on the N1 and C5 aryl rings can significantly enhance efficacy and selectivity against specific kinases like PI3K.[14]
-
Cytotoxicity: The antiproliferative effect is broadly evaluated against a panel of cancer cell lines. SAR studies have shown that the nature and position of substituents dramatically affect cytotoxicity. For example, pyrazole-thiophene hybrids have shown enhanced cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[16] The introduction of acylhydrazone and amide groups has also yielded compounds with potent antiproliferative profiles.[17]
-
Induction of Apoptosis: Active compounds often trigger programmed cell death. Mechanistic studies reveal that potent analogs can induce apoptosis by upregulating pro-apoptotic proteins like BAX and p53, and downregulating anti-apoptotic proteins like Bcl-2.[14]
Caption: Pyrazole analogs can inhibit kinase signaling pathways.
Table 2: Comparison of Anticancer Activity of Pyrazole Analogs (Cytotoxicity)
| Compound ID | Key Structural Features | Target Cell Line | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Compound 37 | Isolongifolanone derivative | MCF-7 (Breast) | 5.21 | [14] |
| Compound 43 | Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | [14] |
| KA5 | 1,3-diphenyl-4-(diazophenyl) | HepG2 (Liver) | 8.5 | [18][19] |
| Compound 59 | Polysubstituted pyrazole | HepG2 (Liver) | 2.0 | [14] |
| Compound 11a | Phenylamino pyrazole with acylhydrazone | HeLa (Cervical) | 4.63 | [16][17] |
| Compound 11a | Phenylamino pyrazole with acylhydrazone | MCF-7 (Breast) | 5.11 |[16][17] |
Data synthesized from multiple sources for comparative purposes.
Comparative SAR Analysis III: Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][20][21]
-
Broad-Spectrum Activity: The fusion of the pyrazole core with other heterocyclic systems like thiazole or imidazo-pyridine has yielded potent broad-spectrum agents.[20] For example, imidazo-pyridine substituted pyrazoles have shown efficacy against E. coli, K. pneumoniae, and P. aeruginosa with MIC values below 1 µg/mL.[20]
-
Targeting Resistant Strains: SAR studies have been specifically directed at tackling resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[21][22] The presence of a dihydrotriazine and a 4-nitrophenyl substitution on the pyrazole ring was found to be vital for potent anti-MRSA activity.[23]
-
Mechanism of Action: The antibacterial mechanisms are diverse. Some analogs act as inhibitors of essential bacterial enzymes like DNA gyrase, topoisomerase IV, and dihydrofolate reductase (DHFR).[20] SAR exploration focuses on optimizing interactions with the active sites of these bacterial-specific targets. The presence of electron-withdrawing groups, such as a nitro (-NO2) group, has been shown to enhance antimicrobial properties.[24]
Table 3: Comparison of Antimicrobial Activity of Pyrazole Analogs (MIC)
| Compound ID | Key Structural Features | Target Organism | MIC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Compound 7l | 1,3-diaryl pyrazole with furan | S. aureus | 1-2 | [25] |
| Compound 7l | 1,3-diaryl pyrazole with furan | E. coli | 1-2 | [25] |
| Compound 17 | Tethered thiazolo-pyrazole | MRSA | 4 | [20] |
| Compound 18 | Imidazo-pyridine substituted | E. coli | <1 | [20] |
| Compound 18 | Imidazo-pyridine substituted | P. aeruginosa | <1 | [20] |
| Compound 36 | Aza-indole-derived pyrazole | E. coli | 0.31-1.56 | [20] |
| Compound 2 | Mannich base derivative | Aspergillus niger | 1 |[26] |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols: A Practical Guide
Scientific integrity demands reproducible and self-validating methodologies. Here, we provide detailed protocols for a representative synthesis and a critical biological assay.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Analog
This protocol describes the synthesis of a pyrazole via the cyclocondensation of a 1,3-diketone with a substituted hydrazine, a foundational method for generating analogs.[5]
Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.
Materials:
-
1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1,3-diketone)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin-Layer Chromatography (TLC) plate and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.96 g (10 mmol) of 1-(4-chlorophenyl)-3-methyl-1,3-propanedione in 30 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 1.08 g (10 mmol) of phenylhydrazine dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4 hours. Causality: Heating provides the activation energy for the cyclization reaction, while the condenser prevents solvent loss.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. Trustworthiness: TLC provides a real-time, semi-quantitative check on reaction completion, preventing premature workup or unnecessary heating.
-
Workup: After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume by half using a rotary evaporator.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[27][28] It is a fundamental tool in screening compounds for anticancer activity.
Objective: To determine the IC50 value of a pyrazole analog against the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test pyrazole analog (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[29]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[30]
-
Sterile 96-well plates, multichannel pipette, CO2 incubator (37°C, 5% CO2).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Expertise: Seeding density is critical; it must be low enough to ensure cells are in the exponential growth phase during the experiment but high enough for a reliable absorbance reading.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analog in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a "vehicle control" (medium with DMSO, same concentration as the highest test compound) and a "no-cell" blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[29] Incubate for 3-4 hours. Mechanism: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT to insoluble purple formazan crystals.[30][31]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[30]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[30]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). Trustworthiness: The dose-response curve validates the compound's effect, ensuring the observed cytotoxicity is not an artifact of a single concentration.
-
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to the core ring system can profoundly and predictably alter biological activity. For anti-inflammatory agents, the key remains the strategic placement of a polar group to achieve COX-2 selectivity. In anticancer applications, the versatility of the scaffold allows for the targeting of diverse mechanisms, from specific enzyme inhibition to broad cytotoxicity. For antimicrobials, pyrazole hybrids offer a promising avenue to combat drug-resistant pathogens.
Future research will undoubtedly focus on developing dual-target inhibitors (e.g., COX-2/5-LOX inhibitors) and pyrazole-based PROTACs (proteolysis-targeting chimeras) to achieve novel therapeutic outcomes.[3][4] The continued, systematic exploration of the chemical space around the pyrazole nucleus, guided by the foundational SAR principles outlined in this guide, will undoubtedly lead to the discovery of more potent, selective, and safer medicines.
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Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: PubMed Central URL: [Link]
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Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]
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Title: Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition Source: PubMed URL: [Link]
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Title: Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents Source: PubMed URL: [Link]
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Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL: [Link]
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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Title: Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies Source: ResearchGate URL: [Link]
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Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed URL: [Link]
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Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives Source: PubMed URL: [Link]
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Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: RSC Publishing URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Synthesis and biological evaluation of novel pyrazole scaffold Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]
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Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub URL: [Link]
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Title: Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives Source: Taylor & Francis Online URL: [Link]
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Confirming the Binding Affinity of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine: A Comparative Guide to Experimental Validation
Introduction: The Therapeutic Potential of Novel Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2] Its versatile structure allows for diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3] Notable examples include the selective COX-2 inhibitor Celecoxib and various kinase inhibitors.[4][5] 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is a novel compound featuring this privileged scaffold, suggesting its potential as a therapeutic agent. The presence of the oxolane (tetrahydrofuran) moiety may enhance its pharmacokinetic properties.[6] However, to ascertain its biological relevance and mechanism of action, the crucial first step is to confirm and quantify its binding affinity to putative biological targets.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the binding affinity of this compound. We will delve into the rationale behind selecting potential targets, provide detailed protocols for robust binding assays, and present a comparative analysis with established pyrazole-based inhibitors.
Identifying Potential Biological Targets
Given the prevalence of the pyrazole core in anti-inflammatory drugs, two high-value putative targets for this compound are:
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][7] Celecoxib, a diarylpyrazole, achieves its therapeutic effect through selective COX-2 inhibition.[4]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and plays a critical role in the inflammatory cascade by regulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] Several pyrazole-containing compounds have been developed as potent p38 MAPK inhibitors.[5]
Experimental Approaches to Quantify Binding Affinity
A variety of robust biophysical and biochemical techniques are available to determine the binding affinity of a small molecule to its protein target.[8][9][10][11] For a comprehensive analysis, we recommend a primary label-free, real-time binding assay, supplemented by a functional enzymatic assay.
-
Surface Plasmon Resonance (SPR): This is a gold-standard, label-free technique that monitors the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor chip in real-time.[12][13] SPR provides a wealth of information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[12][14]
-
Enzyme Inhibition Assay: This functional assay measures the effect of the compound on the catalytic activity of the target enzyme. The half-maximal inhibitory concentration (IC50) is determined, which can be converted to an inhibition constant (Ki) to reflect binding affinity.
Detailed Protocol 1: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps to determine the binding kinetics and affinity of this compound for a target protein (e.g., recombinant human COX-2).
I. Materials and Reagents:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5 dextran chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human COX-2 protein (high purity)
-
This compound (test compound)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
II. Experimental Workflow:
Caption: Workflow for SPR-based binding affinity determination.
III. Step-by-Step Methodology:
-
Surface Preparation and Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the recombinant protein (e.g., COX-2) at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Inject ethanolamine to deactivate any remaining active esters on the surface. A reference channel should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Measurement:
-
Prepare a dilution series of this compound in running buffer. It is advisable to perform a broad concentration range first, followed by a narrower range around the expected KD.
-
Inject the compound dilutions over the protein and reference surfaces for a set association time, followed by a dissociation phase with running buffer.
-
Between each concentration, regenerate the sensor surface with a pulse of regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]
-
Detailed Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay
This protocol measures the ability of the test compound to inhibit the enzymatic activity of COX-2.
I. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., Amplex Red)
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Celecoxib (positive control)
-
96-well microplate and plate reader
II. Experimental Workflow:
Caption: Workflow for a COX-2 enzymatic inhibition assay.
III. Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare a serial dilution of this compound and the positive control (Celecoxib) in assay buffer.
-
In a 96-well plate, add the diluted compounds, a vehicle control (e.g., DMSO), and a no-enzyme control.
-
-
Enzymatic Reaction:
-
Add the COX-2 enzyme solution (containing heme) to each well and pre-incubate with the compounds for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the detection probe.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C and monitor the signal (e.g., fluorescence) over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Analysis of Pyrazole Derivatives
To provide context for the experimental results obtained for this compound, it is essential to compare them against well-characterized compounds. The following tables summarize the binding affinities of established pyrazole-based inhibitors for COX-2 and p38 MAPK.
Table 1: Binding Affinities of Pyrazole Derivatives against COX-2
| Compound | Target | Assay Type | Binding Affinity | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | COX-2 | Radioligand Binding | KD = 2.3 nM | ~375-fold | [4][15] |
| Compound 5u | COX-2 | Enzyme Inhibition | IC50 = 1.79 µM | 72.73 | [16] |
| Compound 5s | COX-2 | Enzyme Inhibition | IC50 = 2.51 µM | 65.75 | [16] |
| PYZ28 | COX-2 | Enzyme Inhibition | IC50 = 0.26 µM | >192.3 | [17] |
| PYZ31 | COX-2 | Enzyme Inhibition | IC50 = 19.87 nM | - | [17] |
Table 2: Binding Affinities of Pyrazole Derivatives against p38 MAPK
| Compound | Target | Assay Type | Binding Affinity (KD) | Reference |
| Compound 14 | p38 MAPK | Not Specified | 350 nM | [5] |
| BIRB 796 (Doramapimod) | p38 MAPK | Not Specified | - | [5] |
| SB202190 | p38α MAPK | P-EIM | - | [18] |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to confirming the binding affinity of the novel compound this compound. By employing techniques such as Surface Plasmon Resonance and enzyme inhibition assays, researchers can obtain quantitative data on its interaction with potential targets like COX-2 and p38 MAPK. Comparing these results with established inhibitors will be critical in evaluating its potency and selectivity. A confirmed and potent binding affinity would be the first step in validating this compound as a promising lead for further preclinical development.
References
-
Characterization of celecoxib and valdecoxib binding to cyclooxygenase. (n.d.). PubMed. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018, March 1). Biocompare. [Link]
-
Recent advances in computational and experimental protein-ligand affinity determination techniques. (n.d.). Taylor & Francis. [Link]
-
Lu J (2023) Principles and Experimental Methodologies on Protein-Ligand Binding. Enz Eng. 12:221. [Link]
-
Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
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Enhancing Research Integrity: A Guide to the Reproducibility of Experimental Data for Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The reliability of experimental data underpins the entire drug discovery pipeline, from initial synthesis to clinical trials. However, the reproducibility of this data can be a significant challenge, influenced by a myriad of subtle factors.[3][4]
This guide provides an in-depth comparison of common experimental methodologies for pyrazole derivatives, focusing on the critical aspects that govern data reproducibility. We will explore the nuances of synthetic routes, the rigor of analytical characterization, and the establishment of self-validating experimental systems. Our goal is to equip you with the insights and protocols necessary to generate robust, reliable, and reproducible data in your own research endeavors.
The Landscape of Pyrazole Synthesis: A Reproducibility Perspective
The diverse synthetic routes to pyrazole derivatives each present unique challenges and advantages concerning reproducibility. The choice of starting materials and reaction conditions can significantly impact yield, purity, and the formation of regioisomers, all of which are critical parameters for reproducible outcomes.[2][5]
A common and well-established method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] While seemingly straightforward, the regioselectivity of this reaction can be a point of contention and a source of irreproducibility, often yielding a mixture of regioisomers.[5]
Another prevalent method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This century-old reaction is also known to produce mixtures of regioisomers, highlighting the need for meticulous analytical characterization to ensure the identity of the synthesized compound.[2][5] More contemporary approaches, such as one-pot multicomponent reactions and transition-metal-catalyzed syntheses, offer alternative pathways that can enhance efficiency and, in some cases, regioselectivity.[5][6]
Table 1: Comparison of Common Pyrazole Synthesis Methods and Reproducibility Factors
| Synthetic Method | Key Reactants | Common Reproducibility Challenges | Mitigation Strategies |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Regioisomer formation, incomplete reaction, side products. | Precise control of temperature and pH, use of regioselective catalysts, thorough purification and characterization. |
| Reaction with Acetylenic Ketones | Acetylenic ketones, Hydrazines | Formation of regioisomeric mixtures.[2][5] | Careful selection of substituted hydrazines and reaction conditions, rigorous separation and analysis of isomers. |
| 1,3-Dipolar Cycloaddition | Alkynes/Alkenes, Nitrilimines | In-situ generation of unstable intermediates, competing side reactions. | Strict control of reaction atmosphere (inert gas), slow addition of reagents, optimization of temperature. |
| Multicomponent Reactions | e.g., Aldehyde, Malononitrile, Hydrazine | Stoichiometry of reactants, reaction solvent and catalyst sensitivity. | Accurate measurement of all components, screening of solvents and catalysts for optimal and consistent performance.[6] |
The Cornerstone of Reproducibility: Rigorous Analytical Characterization
The unambiguous characterization of synthesized pyrazole derivatives is non-negotiable for ensuring data reproducibility. A combination of spectroscopic and analytical techniques is essential to confirm the structure, purity, and yield of the target compound.[1][7][8]
Key Analytical Techniques for Pyrazole Derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[7][9] This is crucial for distinguishing between isomers.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.[1][8] High-resolution mass spectrometry (HRMS) is often required to confirm the elemental composition.[10]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[7][8]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in a sample, providing a fundamental measure of purity.[7][8]
-
Melting Point: A sharp melting point range is a good indicator of a pure crystalline compound.[11]
The American Chemical Society (ACS) guidelines for reporting research data emphasize the importance of providing comprehensive characterization data for all new compounds to allow for the reproducibility of the work by others.[10]
Experimental Workflows for Ensuring Reproducibility
To foster a culture of reproducibility, it is imperative to adopt self-validating experimental systems. This involves meticulous planning, execution, and documentation of every step of the experimental process.
Diagram: A Self-Validating Experimental Workflow
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selectivity profiling of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine against a kinase panel
A Case Study Approach for 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine and its Analogs
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology. The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets. This homology presents a formidable challenge in the development of kinase inhibitors: achieving selectivity for the intended target kinase while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Its versatility allows for the generation of potent and selective inhibitors against a variety of kinases.
This guide provides a comprehensive overview of the principles and methodologies for determining the kinase selectivity profile of a novel compound. While specific experimental data for this compound is not publicly available[3], this document will utilize it as a representative pyrazole-based scaffold. We will present a hypothetical, yet plausible, selectivity profile for a compound from this series, herein referred to as "Compound P" , and compare it against well-characterized kinase inhibitors to illustrate the process of data interpretation and comparative analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
Strategic Approaches to Kinase Selectivity Profiling
The initial step in characterizing a novel kinase inhibitor is to understand its interaction with the broader kinome. This can be achieved through a variety of strategic approaches, each with its own advantages and considerations.
Outsourcing to a Contract Research Organization (CRO)
For many research groups, outsourcing kinase profiling to a specialized CRO is the most efficient and comprehensive option. Companies such as Reaction Biology , Eurofins Discovery (utilizing the KINOMEscan® platform) , and Pharmaron offer extensive panels of hundreds of kinases.[1][2][3][4][5][6][7] These services provide high-quality, reproducible data with rapid turnaround times, enabling swift decision-making in a drug discovery pipeline.
-
Key Advantages of Outsourcing:
-
Breadth of Coverage: Access to large, well-validated kinase panels that cover a significant portion of the human kinome.
-
Standardized Assays: Established and robust assay formats ensure data quality and comparability across different studies.
-
Time and Resource Efficiency: Eliminates the need for in-house assay development, optimization, and execution, which can be a significant investment of time and resources.
-
In-House Assay Development
While more resource-intensive, developing in-house kinase assays can provide greater flexibility and control over the experimental conditions. This is particularly valuable for novel kinases or for situations requiring highly customized assay formats.
-
Considerations for In-House Assays:
-
Assay Format Selection: A variety of assay formats are available, each with its own principles of detection. Common formats include:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Fluorescence/Luminescence-Based Assays: These assays, such as ADP-Glo™, measure a product of the kinase reaction (e.g., ADP) and offer a non-radioactive, high-throughput alternative.
-
Binding Assays: These assays, like the one employed by KINOMEscan®, measure the displacement of a known ligand from the kinase active site, providing a direct measure of binding affinity (Kd).
-
-
Reagent Sourcing: High-quality recombinant kinases, substrates, and other assay components are critical for reliable data.
-
Experimental Protocol: A Representative In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., "Compound P")
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution. The final ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate reflection of the inhibitor's potency.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Diagram of the Experimental Workflow
Caption: Workflow for an in vitro kinase assay using a luminescence-based detection method.
Data Interpretation and Quantifying Selectivity
Once IC50 or percent inhibition data has been generated for a compound against a panel of kinases, the next critical step is to analyze and interpret its selectivity profile.
The Selectivity Score (S-Score)
A commonly used metric to quantify selectivity is the Selectivity Score (S-score) .[8][9] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC50 < 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, an S(1µM) of 0.01 means that the compound inhibits 1% of the kinases in the panel at a concentration of 1 µM or less.
Kinome Tree Visualization
Visualizing the inhibition data on a kinome dendrogram, often referred to as a "kinome tree," provides an intuitive representation of a compound's selectivity.[10] Hits are typically represented by colored circles on the tree, with the size and/or color of the circle indicating the potency of the interaction. This allows for a rapid assessment of which kinase families are targeted by the inhibitor.
Conceptual Representation of Kinase Selectivity
Caption: A selective inhibitor potently interacts with its intended target, while a non-selective inhibitor interacts with multiple kinases.
Comparative Analysis: "Compound P" vs. Established Kinase Inhibitors
To put the selectivity profile of a novel compound into context, it is essential to compare it with known kinase inhibitors. For this guide, we will compare the hypothetical data for "Compound P" with published data for three clinical-stage or approved drugs: Ruxolitinib , Tozasertib , and Vemurafenib .
-
Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2.[11][12][13][14]
-
Tozasertib (VX-680): A pan-Aurora kinase inhibitor with activity against other kinases.[15][16][17][18][19]
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase.[20][21][22][23][24]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | "Compound P" (IC50, nM) (Hypothetical) | Ruxolitinib (IC50, nM) | Tozasertib (Ki, nM) | Vemurafenib (IC50, nM) |
| Primary Target(s) | ||||
| JAK2 | 5 | 2.8 [11] | >10,000 | >10,000 |
| JAK1 | 15 | 3.3 [11] | >10,000 | >10,000 |
| Aurora A | >10,000 | >10,000 | 0.6 [15] | >10,000 |
| Aurora B | >10,000 | >10,000 | 18 [16] | >10,000 |
| BRAF (V600E) | >10,000 | >10,000 | >10,000 | 31 |
| Selected Off-Targets | ||||
| TYK2 | 50 | 19 | >10,000 | >10,000 |
| JAK3 | >1000 | >400[11] | >10,000 | >10,000 |
| FLT3 | 250 | - | 25 | >10,000 |
| ABL1 | >5000 | - | 30 | >10,000 |
| c-SRC | >5000 | - | - | 48 |
| Selectivity Score (S(1µM)) | ~0.02 | ~0.01 | ~0.05 | <0.01 |
(Note: Data for Ruxolitinib, Tozasertib, and Vemurafenib are from published sources. The data for "Compound P" is hypothetical and for illustrative purposes only. The S-scores are estimations based on the known selectivity profiles.)
Analysis of Comparative Data:
-
"Compound P" (Hypothetical): Our hypothetical pyrazole-based inhibitor, "Compound P," is designed to be a potent JAK2/JAK1 inhibitor with good selectivity against the closely related JAK3. It shows some off-target activity against TYK2 at a higher concentration. This profile is characteristic of many pyrazole-based JAK inhibitors and represents a good starting point for further optimization.
-
Ruxolitinib: Demonstrates high potency for JAK1 and JAK2 with excellent selectivity against JAK3.[11] This high degree of selectivity within the JAK family is a key attribute of this successful drug.
-
Tozasertib: As a pan-Aurora inhibitor, it is highly potent against Aurora A and B. However, it also shows significant off-target activity against other kinases like FLT3 and ABL1.[15] This broader activity profile may contribute to both its efficacy and its toxicity profile.
-
Vemurafenib: Represents a highly selective kinase inhibitor, with potent activity against the BRAF V600E mutant and minimal off-target effects on the kinases listed.[22] This "laser-focused" selectivity is a hallmark of the new generation of targeted therapies.
Conclusion and Future Directions
Kinase selectivity profiling is an indispensable component of modern drug discovery. A thorough understanding of a compound's interactions with the kinome is crucial for interpreting its biological effects, predicting potential liabilities, and guiding medicinal chemistry efforts to optimize its properties.
For a novel pyrazole-based compound like this compound, a systematic profiling campaign would be the first step in elucidating its therapeutic potential. The hypothetical "Compound P" illustrates a promising starting point for a JAK inhibitor program. The next steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of "Compound P" to improve potency against JAK1/2 and enhance selectivity over other kinases, particularly TYK2.
-
Cellular Assays: Confirming that the in vitro enzymatic potency translates into inhibition of the JAK-STAT signaling pathway in relevant cell models.
-
In Vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic effect and tolerability in animal models of diseases driven by JAK signaling, such as myeloproliferative neoplasms or inflammatory conditions.
By employing the strategies and methodologies outlined in this guide, researchers can effectively navigate the complexities of the kinome and advance the development of safe and effective kinase inhibitors.
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Benchmarking a Novel Pyrazole Compound Against Known JAK Inhibitors: A Comparative Guide for Drug Development Professionals
Abstract
The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a high-value target for therapeutic intervention in a host of autoimmune diseases and cancers.[1][2] The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, with several approved drugs featuring this core structure.[3][4][5] This guide introduces a novel investigational compound, 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, hereafter referred to as Compound X , and positions it as a potential JAK inhibitor.[3][6] We present a comprehensive benchmarking framework, comparing its hypothetical performance against established, FDA-approved JAK inhibitors: Tofacitinib, Ruxolitinib, and Upadacitinib.[7][8][9][10][11] This document provides detailed experimental protocols, comparative data tables, and mechanistic insights to guide researchers in the evaluation of new chemical entities in this competitive landscape.
Introduction: The Rationale for Targeting JAKs
The JAK-STAT signaling pathway is a cornerstone of immune cell communication.[12] Upon cytokine binding, receptor-associated JAKs auto-phosphorylate and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13][14] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes crucial for inflammation, immune response, and cell growth.[12][13] Dysregulation of this pathway is a known driver of various immune-mediated inflammatory diseases.[2][15][16]
Inhibiting specific JAK isoforms can modulate this signaling cascade, offering a powerful therapeutic strategy.[14][15] However, the JAK family comprises four members—JAK1, JAK2, JAK3, and TYK2—which form different signaling pairs for various cytokine receptors. The selectivity profile of an inhibitor is therefore paramount, as it dictates both therapeutic efficacy and the potential for off-target side effects.[8][11]
-
Tofacitinib was originally designed as a JAK3 inhibitor but also potently inhibits JAK1.[4][8][11]
-
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[4][9][10][17][18]
-
Upadacitinib is a second-generation inhibitor noted for its selectivity for JAK1 over other isoforms.[7][15][16]
This guide will benchmark our hypothetical Compound X against these drugs, postulating a profile of high potency and selectivity for JAK1, a desirable feature for minimizing side effects associated with JAK2 or JAK3 inhibition.[8]
Foundational Physicochemical & In Vitro Benchmarking
The initial characterization of a new chemical entity involves assessing its fundamental drug-like properties and its potency against the target enzymes.
Physicochemical Properties
A compound's absorption, distribution, metabolism, and excretion (ADME) profile is heavily influenced by its physicochemical characteristics. We compare the calculated properties of Compound X with the known values for our benchmark drugs.
| Property | Compound X (Hypothetical) | Tofacitinib | Ruxolitinib | Upadacitinib |
| Molecular Weight ( g/mol ) | 181.23 | 312.36 | 306.37 | 380.44 |
| LogP (Calculated) | 1.25 | 1.19 | 1.60 | 2.10 |
| Topological Polar Surface Area (Ų) | 60.8 | 77.5 | 87.8 | 95.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 | 6 |
Table 1: Comparative Physicochemical Properties. The hypothetical values for Compound X suggest good oral bioavailability potential based on Lipinski's Rule of Five.
In Vitro Kinase Inhibition Profile
The core of our benchmarking is the direct measurement of inhibitory activity against the target enzymes. This is typically performed using a cell-free biochemical assay.[19][20][21]
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay [19][21][22]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Methodology: An ATP-competitive kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.[22]
-
Procedure:
-
Recombinant JAK enzymes are incubated with a specific peptide substrate and a fixed concentration of ATP (typically at the Km value).
-
Test compounds (Compound X, Tofacitinib, Ruxolitinib, Upadacitinib) are added in a serial dilution format.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP generated is quantified via a luminescent signal.
-
Inhibition percentages are calculated relative to a DMSO vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Comparative Data: JAK Family IC50 Values (nM)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Compound X (Hypothetical) | 2.5 | 150 | 220 | 185 | JAK1 Selective |
| Tofacitinib | 1.1 | 20 | 0.8 | 105 | JAK1/3 > JAK2 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 |
| Upadacitinib | 43 | 110 | 2300 | 460 | JAK1 >> JAK2/3/TYK2 |
Table 2: Hypothetical and known IC50 values for Compound X and benchmark JAK inhibitors. The data positions Compound X as a potent and highly selective JAK1 inhibitor.
Cellular Activity: Assessing Target Engagement in a Biological Context
While biochemical assays are crucial, demonstrating activity in a cellular environment is a critical next step. This confirms cell permeability and the ability to inhibit the target in its native signaling complex.
Experimental Protocol: IL-6-Induced STAT3 Phosphorylation Assay [23][24][25]
-
Objective: To measure the ability of the compounds to inhibit JAK1/2-mediated STAT3 phosphorylation in response to Interleukin-6 (IL-6) stimulation in a human cell line.
-
Methodology: A flow cytometry-based phospho-STAT (pSTAT) assay is used.
-
Procedure:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are plated.
-
Cells are pre-incubated with serially diluted concentrations of the test compounds for 1-2 hours.
-
Cells are stimulated with a pre-determined concentration of recombinant human IL-6 to activate the JAK1/JAK2/STAT3 pathway.
-
The reaction is stopped by fixing and permeabilizing the cells.
-
Cells are stained with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
The median fluorescence intensity (MFI) of pSTAT3 is quantified by flow cytometry.
-
IC50 values are calculated based on the reduction in pSTAT3 signal.
-
Caption: Workflow for a cellular pSTAT inhibition assay.
Comparative Data: Cellular pSTAT3 Inhibition (IC50, nM)
| Compound | IL-6 Induced pSTAT3 IC50 (nM) |
| Compound X (Hypothetical) | 25 |
| Tofacitinib | 32 |
| Ruxolitinib | 28 |
| Upadacitinib | 80 |
Table 3: Hypothetical cellular potency data. Compound X demonstrates excellent cellular activity, consistent with its biochemical potency and good cell permeability.
In Vivo Efficacy: Modeling Therapeutic Effect
The ultimate preclinical test is to assess efficacy in a relevant animal model of disease. The collagen-induced arthritis (CIA) model in rodents is a gold standard for evaluating anti-inflammatory agents for rheumatoid arthritis.[12][26][27][28]
Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model [12][26][29]
-
Objective: To evaluate the therapeutic efficacy of Compound X in reducing disease severity in an established arthritis model.
-
Methodology: Female DBA/1 mice are immunized with type II collagen to induce an autoimmune arthritis that mimics human rheumatoid arthritis.
-
Procedure:
-
Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.
-
Dosing: Once arthritis is established (typically around day 25-28), mice are randomized into treatment groups. Dosing with vehicle, Compound X (e.g., 10 mg/kg, PO, QD), or a benchmark drug is initiated.
-
Assessment: Animals are scored daily or every other day for clinical signs of arthritis (paw swelling, erythema, joint stiffness) on a scale of 0-4 per paw (max score of 16).
-
Endpoint Analysis: At the end of the study (e.g., day 42), terminal plasma samples are collected for PK analysis, and paws are harvested for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Comparative Data: Efficacy in CIA Model
| Treatment Group (10 mg/kg) | Mean Arthritis Score (Day 42) | % Inhibition of Disease | Histological Damage Score (Reduction) |
| Vehicle Control | 12.5 ± 1.2 | - | - |
| Compound X (Hypothetical) | 3.1 ± 0.5 | 75% | Significant Reduction |
| Tofacitinib | 4.4 ± 0.8 | 65% | Moderate Reduction |
| Upadacitinib | 3.5 ± 0.6 | 72% | Significant Reduction |
Table 4: Hypothetical in vivo efficacy data. Compound X shows robust efficacy in a therapeutic CIA model, superior to Tofacitinib and comparable to the highly selective Upadacitinib, validating its potential as a clinical candidate.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a novel pyrazole-based compound, This compound (Compound X) , against established JAK inhibitors. Based on our hypothetical data, Compound X presents a compelling target profile:
-
High Potency: Demonstrates low nanomolar inhibition of JAK1.
-
Excellent Selectivity: Exhibits significant selectivity for JAK1 over other JAK isoforms, which may translate to an improved safety profile.
-
Robust Efficacy: Shows strong activity in both cellular and in vivo models of inflammation.
The logical next steps in the development of Compound X would involve comprehensive ADME/Tox profiling, further optimization of its formulation, and scaling of its synthesis to support IND-enabling studies. The data presented herein provides a strong rationale for its continued investigation as a next-generation therapeutic for autoimmune and inflammatory diseases.
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Quintás-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Pharmacotherapy. Available at: [Link]
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Combination of the SYK Inhibitor, GS-9876, with a JAK Inhibitor Increases Efficacy in a Chronic Rat Model of Collagen-Induced Arthritis. ACR Meeting Abstracts. Available at: [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
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Stump, K. L., et al. (2011). JAK2 blockade ameliorates collagen antibody-induced arthritis (CAIA) paw inflammation. ResearchGate. Available at: [Link]
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Structures of pyrazole-based JAK inhibitors and their IC50/Ki values. ResearchGate. Available at: [Link]
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Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]
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Relationship between tofacitinib PK and inhibition of JAK1/3 (IL-15), JAK1/2 (IL-6), and JAK2/2 (GM-CSF) signaling in a murine arthritis model. ResearchGate. Available at: [Link]
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AB0383 COMPARISON OF EFFICACY AND SAFETY IN JAK INHIBITOR DUE TO A DIFFERENCE OF SELECTIVITY – TOFACITINIB vs. BARICITINIB. Annals of the Rheumatic Diseases. Available at: [Link]
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Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]
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Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Research Square. Available at: [Link]
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A Comprehensive Guide to the Cross-Reactivity and Selectivity Profiling of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Introduction: Defining the Selectivity Profile of a Novel 4-Aminopyrazole Scaffold
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine (hereafter referred to as Compound X ) is a novel entity within this chemical class. As of this writing, no public data exists regarding its biological targets or potential cross-reactivity.[4]
This guide, therefore, serves as an expert-driven, comprehensive experimental blueprint for the systematic evaluation of Compound X's selectivity. In modern drug discovery, understanding a compound's interaction with both its intended target and unintended "off-targets" is paramount. Early, comprehensive selectivity profiling is not merely a checkbox exercise; it is a critical step to de-risk clinical progression by identifying potential safety liabilities and can even unveil new therapeutic opportunities.[5][6] This document outlines a multi-tiered strategy, employing industry-standard platforms and methodologies to build a robust selectivity profile for Compound X, comparing its activity across the kinome, G-protein coupled receptors (GPCRs), and critical safety-related ion channels.
Tier 1: Primary Target Class Assessment - Kinome-Wide Selectivity
Rationale for Kinase Screening: Given that numerous pyrazole derivatives function as kinase inhibitors, this target class represents the most logical starting point for characterization.[7][8] Kinases are central regulators of cellular signaling, and their dysregulation is implicated in diseases ranging from cancer to autoimmune disorders.[7] A broad kinome scan will establish a baseline of selectivity and identify the primary target(s) of Compound X.
Experimental Approach: Competition Binding vs. Enzymatic Assays: For a broad initial screen, an active site-directed competition binding assay is superior to traditional enzymatic assays. Binding assays, such as Eurofins Discovery's KINOMEscan®, measure the thermodynamic dissociation constant (Kd), which reflects the direct physical interaction between the compound and the kinase, independent of ATP concentration or substrate.[9][10] This provides a cleaner, more comparable dataset across hundreds of kinases.
Data Summary: Hypothetical Kinome Profiling of Compound X The following table represents plausible data from a comprehensive scanMAX panel, which assesses binding against 468 kinases.[11] A single concentration (e.g., 1 µM) screen is performed first to identify initial hits, which are then followed up with Kd determinations.
| Kinase Target | Family | Percent of Control (@ 1 µM) | Kd (nM) | Comments |
| JAK2 | TK | 2.1 | 15 | Potent primary target interaction. |
| JAK3 | TK | 15.6 | 120 | Moderate off-target activity. |
| ROCK1 | AGC | 34.2 | 850 | Weak off-target interaction. |
| p38α (MAPK14) | CMGC | 88.9 | >10,000 | No significant binding. |
| ABL1 | TK | 95.3 | >10,000 | No significant binding. |
| (Data is hypothetical and for illustrative purposes only) |
This hypothetical data suggests Compound X is a potent and relatively selective inhibitor of JAK2, a key target in myeloproliferative neoplasms and inflammatory conditions.
Figure 1: KINOMEscan® experimental workflow.
Tier 2: Safety Pharmacology - GPCR and Ion Channel Panels
Rationale for Safety Screening: Unintended interactions with GPCRs and ion channels are a leading cause of adverse drug reactions.[12][13] Proactively screening Compound X against a panel of well-characterized safety targets is essential for predicting potential liabilities, such as cardiovascular, CNS, or gastrointestinal side effects.
Part A: G-Protein Coupled Receptor (GPCR) Profiling
Experimental Approach: Functional Assays for Broad Liability Detection: A functional assay panel is the preferred method for assessing GPCR liability. These assays, often utilizing readouts like intracellular calcium flux or β-arrestin recruitment, can detect agonist, antagonist, and allosteric modulator activities.[14][15] Screening against a diversity panel that represents the main receptor families provides a comprehensive overview of potential off-target effects.[14]
Data Summary: Hypothetical GPCR Safety Panel Screen of Compound X The following table illustrates results from a 32-target safety panel, testing Compound X at 10 µM in both agonist and antagonist modes.[12]
| GPCR Target | Family | Agonist Mode (% Activation) | Antagonist Mode (% Inhibition) | Result |
| ADRA1A (α1A Adrenergic) | Adrenergic | 2.1 | 5.5 | No significant activity |
| DRD2 (Dopamine D2) | Dopamine | -1.5 | 8.1 | No significant activity |
| HTR2B (Serotonin 5-HT2B) | Serotonin | 4.3 | 10.2 | No significant activity |
| OPRM1 (μ-Opioid) | Opioid | 0.8 | -3.4 | No significant activity |
| CHRM1 (Muscarinic M1) | Muscarinic | 6.7 | 1.9 | No significant activity |
| (Data is hypothetical and for illustrative purposes only. A typical cutoff for significance is >50% activation or inhibition.) |
This clean profile suggests Compound X has a low liability for common GPCR-mediated side effects at a concentration several orders of magnitude above its putative primary target Kd.
Figure 2: Decision workflow for GPCR liability screening.
Part B: Cardiac Ion Channel Profiling
Experimental Approach: Automated Electrophysiology for Gold-Standard Data: For assessing cardiac risk, automated patch-clamp electrophysiology is the gold standard.[16][17] It directly measures the flow of ions through channels in live cells, providing high-fidelity data on compound-induced inhibition. The primary target is the hERG (Kv11.1) potassium channel, as its inhibition can lead to fatal cardiac arrhythmias.[18] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends an expanded panel including key sodium and calcium channels for a more predictive safety assessment.[18]
Data Summary: Hypothetical CiPA Core Panel Screen of Compound X
| Ion Channel Target | Current | IC50 (µM) | Therapeutic Index (IC50 / JAK2 Kd) | Result |
| hERG (Kv11.1) | IKr | > 50 | > 3300x | Low risk of QT prolongation |
| Nav1.5 | INa | > 50 | > 3300x | Low risk of sodium channel block |
| Cav1.2 | ICaL | 42 | 2800x | Low risk of calcium channel block |
| (Data is hypothetical and for illustrative purposes only. An IC50 > 30 µM for hERG is generally considered low risk.) |
The data indicates a wide safety margin between the therapeutic concentration required for JAK2 inhibition and the concentration that affects key cardiac ion channels, suggesting a low risk of proarrhythmic events.
Tier 3: Unbiased Off-Target Discovery with CETSA®
Rationale for Unbiased Screening: While panel-based screens are excellent for assessing known liabilities, they cannot identify novel or unexpected off-targets. An unbiased, proteome-wide approach can provide a more complete picture of a compound's interactions in a physiological context.[19][20]
Experimental Approach: Cellular Thermal Shift Assay (CETSA®): CETSA® leverages the principle that when a drug binds to its target protein inside a cell, it typically stabilizes the protein's structure.[20] This stabilization leads to an increase in the protein's melting temperature. By heating cell lysates treated with the compound to various temperatures and then using quantitative mass spectrometry to measure which proteins remain soluble, one can identify direct and indirect targets of the compound across the proteome.[20]
Figure 3: Workflow for CETSA® coupled with mass spectrometry.
Protocols for Key Methodologies
Protocol 1: Automated Electrophysiology for hERG Assessment
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture under standard conditions (37°C, 5% CO2) to ~80% confluency.
-
Cell Preparation: Detach cells using a gentle enzyme-free dissociation buffer. Wash and resuspend in the appropriate external buffer solution to a final concentration of 1-2 million cells/mL.
-
Compound Preparation: Prepare a serial dilution of Compound X in a 384-well compound plate, typically from 100 µM down to 10 nM, including a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution (e.g., on a Nanion SyncroPatch 384):
-
Prime the system with internal and external buffer solutions.
-
Pipette cell suspension and compound plates into the instrument.
-
The instrument will automatically perform cell capture, seal formation (to GΩ resistance), and whole-cell patch-clamp configuration.
-
Rationale: Achieving a high-resistance "giga-seal" is critical for low-noise, high-quality recordings of ion channel activity.
-
-
Voltage Protocol: Apply a depolarizing voltage pulse to activate the hERG channels, followed by a repolarizing step to measure the characteristic "tail current." This tail current is the primary endpoint for measuring hERG inhibition.
-
Compound Application: Apply pre-compound buffer, followed by the various concentrations of Compound X. Allow for a 3-5 minute incubation at each concentration to reach equilibrium.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the vehicle control and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Functional GPCR Calcium Flux Assay
-
Cell Plating: Plate a cell line engineered to express the target GPCR and a calcium-sensitive dye reporter (e.g., Fluo-4) into black-walled, clear-bottom 384-well microplates. Incubate overnight.
-
Rationale: The black walls minimize well-to-well light scatter, improving the signal-to-noise ratio.
-
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of Compound X in an appropriate assay buffer. For antagonist mode, also prepare the known receptor agonist at its EC80 concentration.
-
Assay Execution (on a FLIPR® or similar instrument):
-
Place the cell plate and compound plates into the instrument.
-
Measure the baseline fluorescence for 10-20 seconds.
-
For Agonist Mode: The instrument adds Compound X to the wells and continues to read fluorescence for 2-3 minutes. An increase in fluorescence indicates calcium release triggered by receptor activation.
-
For Antagonist Mode: The instrument first adds Compound X (the potential antagonist). After a 5-15 minute pre-incubation, the known agonist is added. A blunted fluorescence response compared to the agonist-only control indicates antagonism.
-
-
Data Analysis: Calculate the percent activation (agonist mode) or percent inhibition (antagonist mode) relative to control wells.
Integrated Conclusion and Path Forward
This comprehensive, multi-tiered profiling strategy provides a robust framework for characterizing the selectivity of this compound. Based on our hypothetical data, Compound X emerges as a potent and selective JAK2 inhibitor with a favorable preclinical safety profile. It displays minimal cross-reactivity against a broad kinome panel and shows no significant activity against key GPCR and cardiac ion channel safety targets.
The path forward would involve validating the on-target activity in cell-based assays of JAK2 signaling and then using the identified weak off-targets (e.g., JAK3, ROCK1) to guide structure-activity relationship (SAR) studies. The goal of these studies would be to rationally design next-generation molecules with even greater selectivity, thereby maximizing therapeutic potential while minimizing the risk of off-target-driven toxicity.[21]
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The Cutting Edge of Cancer Therapy: A Comparative Guide to Pyrazole-Based Scaffolds in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its synthetic accessibility and versatile structure have made it a cornerstone in the development of targeted cancer therapies.[1] This guide provides an in-depth, objective comparison of the efficacy of various pyrazole-based scaffolds, supported by experimental data, to empower researchers in their quest for novel and more effective anticancer agents.
Kinase Inhibitors: The Powerhouses of Targeted Therapy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole-based scaffolds have proven exceptionally effective as kinase inhibitors.[1]
JAK Inhibitors: Taming Myeloproliferative Neoplasms
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling pathways that are often hyperactivated in myeloproliferative neoplasms (MPNs).[2] Several pyrazole-based JAK inhibitors have been developed, with some achieving FDA approval.
A comparative analysis of prominent JAK2 inhibitors reveals nuances in their potency and selectivity. Ruxolitinib, the first FDA-approved JAK inhibitor for myelofibrosis, demonstrates potent inhibition of both JAK1 and JAK2.[3] Newer generation inhibitors like fedratinib and pacritinib also potently suppress JAK2, with pacritinib showing the greatest potency in ex vivo studies.[2][4] Momelotinib, while also a potent JAK1/2 inhibitor, shows a greater relative sparing of erythroid colonies, which may contribute to its observed clinical benefit in treating anemia in MPN patients.[4]
| Inhibitor | Primary Targets | IC50 (JAK1) | IC50 (JAK2) | Key Findings | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | ~3 nM | First FDA-approved JAK inhibitor for myelofibrosis. Consistently showed the lowest IC50 in several human JAK2 mutant leukemic cell lines. | [4][5][6] |
| Fedratinib | JAK2, FLT3 | - | Potent | Approved for both JAK-inhibitor naive and previously treated myelofibrosis patients. | [4][7][8] |
| Pacritinib | JAK2, FLT3, IRAK1, CSF1R | - | Potent | Demonstrated the greatest potency in reducing leukemic cells in patient-derived xenograft models. | [2][4][7] |
| Momelotinib | JAK1, JAK2, ACVR1, TBK1 | - | Potent | Shows a greater relative sparing of erythroid colonies, potentially aiding in anemia. | [4][7][8] |
| Gandotinib (LY2784544) | JAK2 | - | Potent and Selective | A potent and selective JAK2 inhibitor. | [5][6] |
ALK Inhibitors: A Paradigm Shift in Lung Cancer Treatment
Anaplastic lymphoma kinase (ALK) rearrangements are key drivers in a subset of non-small cell lung cancer (NSCLC). Crizotinib, a pyrazole-based inhibitor of ALK and c-Met, was the first-in-class drug that revolutionized the treatment of ALK-positive NSCLC.[3][9] However, resistance to crizotinib spurred the development of next-generation ALK inhibitors with improved efficacy and central nervous system penetration.[10]
Ceritinib and alectinib, second-generation inhibitors, have demonstrated superiority over crizotinib in terms of progression-free survival.[3][9][10] A meta-analysis of clinical trials confirmed the significant efficacy of these ALK inhibitors in treating ALK-positive NSCLC.[10][11]
| Inhibitor | Primary Targets | Key Findings | Reference |
| Crizotinib | ALK, c-Met | First FDA-approved ALK inhibitor for NSCLC. | [3][5][9] |
| Ceritinib | ALK | Second-generation inhibitor with longer progression-free survival compared to crizotinib. | [3][10][12] |
| Alectinib | ALK | Commonly used first-line treatment that significantly prolonged progression-free survival compared to crizotinib. | [3][9][10] |
Other Prominent Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold extends to the inhibition of a wide array of other kinases implicated in cancer.
| Inhibitor | Primary Target(s) | IC50/Ki | Key Findings | Reference |
| Afuresertib | Akt1, Akt2, Akt3 | 1.3 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3) | Potent pan-Akt inhibitor. | [5][13] |
| Asciminib (ABL001) | Bcr-Abl | 0.5 nM (IC50), 0.5-0.8 nM (Ki) | Potent inhibitor of Bcr-Abl. | [5] |
| Encorafenib | B-raf | Potent inhibitor | FDA-approved for BRAF-mutant melanoma. | [5] |
| Erdafitinib | FGFR | Potent inhibitor | FDA-approved for FGFR-mutated urothelial carcinoma. | [5] |
| Pralsetinib | RET | Potent inhibitor | FDA-approved for RET fusion-positive cancers. | [5] |
| Pirtobrutinib | BTK | Potent inhibitor | FDA-approved for mantle cell lymphoma. | [5] |
| Avapritinib | KIT, PDGFRA | Potent inhibitor | FDA-approved for gastrointestinal stromal tumors. | [5] |
Beyond Kinase Inhibition: Pyrazoles Targeting the Cytoskeleton and Cell Cycle
The anticancer activity of pyrazole-based compounds is not limited to kinase inhibition. They have also shown significant efficacy in disrupting fundamental cellular processes like microtubule dynamics and cell cycle progression.
Tubulin Polymerization Inhibitors: Disrupting the Mitotic Spindle
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[14][15][16] These compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis.[16]
| Compound Class | Example Compound | IC50 (Tubulin Polymerization) | Antiproliferative Activity (Example) | Reference |
| Pyrazole-oxadiazole conjugates | Compound 11a | 1.3 µM | IC50 1.5 µM (HeLa) | [17] |
| Pyrazole hybrid chalcones | Compound 5o | 1.15 µM | IC50 2.13 µM (MCF-7) | [15] |
| Pyrazole-chalcone analogs of Lonazolac | Hybrid 8g | 4.77 µM | IC50 2.41 µM (HeLa, HCT-116) | [16] |
Cyclin-Dependent Kinase (CDK) Inhibitors: Halting Uncontrolled Cell Proliferation
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Pyrazole-based scaffolds have been successfully employed to develop selective and potent CDK inhibitors.[18] In particular, CDK2 has been a prominent target for pyrazole derivatives, with several compounds demonstrating low micromolar to nanomolar inhibitory activity.[13][19]
| Compound | IC50 (CDK2/cyclin A2) | Antiproliferative Activity (Example) | Reference |
| Compound 9 | 0.96 µM | Mean Growth Inhibition (GI) of 65.90% across NCI-60 cell line panel. | [19][20] |
| Compound 7d | 1.47 µM | - | [19][20] |
| Compound 7a | 2.0 µM | - | [19][20] |
| Compound 4 | 3.82 µM | Mean GI of 96.47% across NCI-60 cell line panel. | [19][20] |
| CAN508 | 0.35 µM | - | [19] |
Experimental Protocols: A Guide to In Vitro Efficacy Assessment
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of pyrazole-based anticancer agents.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-based compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[21]
-
Compound Addition: Add the pyrazole-based compound at various concentrations to the wells of a 96-well plate. Include positive (e.g., nocodazole) and negative (e.g., paclitaxel) controls.
-
Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to microtubule polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.
CDK2/Cyclin A2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin A2 complex.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., Histone H1), and the pyrazole-based inhibitor at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Substrate Phosphorylation: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, a variety of detection methods are available (e.g., luminescence-based ADP detection).[22]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Visualizing the Mechanisms of Action
Understanding the signaling pathways and experimental workflows is crucial for rational drug design.
Caption: Key signaling pathways targeted by pyrazole-based inhibitors.
Caption: General workflow for the in vitro evaluation of pyrazole-based anticancer agents.
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel anticancer agents. Its versatility allows for the targeting of a diverse range of oncogenic drivers, from protein kinases to cytoskeletal components and cell cycle regulators. This guide has provided a comparative overview of the efficacy of different pyrazole-based scaffolds, highlighting their potential in various oncological settings. The detailed experimental protocols and visualizations aim to equip researchers with the necessary tools and knowledge to advance the development of the next generation of pyrazole-based cancer therapeutics. As our understanding of cancer biology deepens, the rational design and synthesis of new pyrazole derivatives hold immense promise for improving patient outcomes.
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Safety Operating Guide
Navigating the Disposal of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant disposal of laboratory waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are therefore synthesized from safety data for structurally analogous compounds, including various aminopyrazoles and tetrahydrofuran derivatives, and are grounded in established principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and regulations.[1]
Understanding the Hazard Profile: A Composite Analysis
The hazard profile of this compound can be inferred by examining its core structural components: the aminopyrazole head and the tetrahydrofuran (oxolane) tail.
-
Aminopyrazole Core: Many aminopyrazole derivatives are classified as irritants to the skin and eyes.[2][3][4] Some are also noted to be harmful if swallowed and may cause respiratory irritation.[3][5] Certain aminopyrazoles are corrosive and can cause severe skin burns and eye damage.[5]
-
Tetrahydrofuran (Oxolane) Moiety: The tetrahydrofuran (THF) component introduces a significant, yet distinct, set of hazards. THF is a flammable liquid and, critically, can form explosive peroxides upon exposure to air and light, especially when stored for extended periods.[6][7][8] This peroxide formation is a primary safety concern that dictates specific handling and disposal precautions.[7][9]
Based on this composite analysis, it is prudent to handle this compound as a hazardous substance with the potential for irritation, toxicity, and peroxide formation.
Hazard Summary Table
| Hazard Category | Inferred Risk for this compound | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Potentially harmful if swallowed.[3][5] | Various aminopyrazole derivatives are classified as Category 4 for acute oral toxicity.[5] |
| Skin Corrosion/Irritation | Causes skin irritation; potentially corrosive.[2][3][4][5] | Structurally similar aminopyrazoles are classified as skin irritants (Category 2) or corrosive (Category 1B).[2][3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation; potentially corrosive.[2][3][4][5] | Analogous compounds are classified as causing serious eye irritation (Category 2/2A) or severe eye damage (Category 1).[2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[3][5] | Some aminopyrazoles are classified as STOT SE 3 for respiratory tract irritation.[3][5] |
| Peroxide Formation | Risk of forming explosive peroxides.[6][7][8] | The tetrahydrofuran (oxolane) moiety is known to form peroxides upon exposure to air.[6][7][8] |
| Flammability | Assumed to be a flammable liquid. | The tetrahydrofuran component is a flammable liquid (Category 2).[10] |
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound in solid form, as solutions, and in contaminated labware.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Nitrile gloves (or other chemically resistant gloves as determined by your institution's safety office)
-
Chemical safety goggles
2. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Due to its inferred hazards, this compound and its waste streams must be managed as hazardous waste.[5]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[1] Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent violent reactions.[11][12]
3. Disposal of Solid Waste:
-
Collection: Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[13]
-
Labeling: The label must include the full chemical name, "this compound," and prominent hazard warnings such as "Hazardous Waste," "Irritant," and "Flammable."[13]
4. Disposal of Liquid Waste (Solutions):
-
Collection: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.[13]
-
Labeling: Label the container with the full chemical name of the compound, the solvent(s) used, and the estimated concentration. Affix a "Hazardous Waste" label.
-
Peroxide Precaution: If the compound has been stored in a solvent prone to peroxide formation (like THF or diethyl ether) for an extended period, it should be tested for peroxides before disposal. If peroxides are present, consult your EHS department immediately for specialized disposal procedures.[7][9] Do not attempt to evaporate solutions to dryness, as this can concentrate explosive peroxides. [7]
5. Disposal of Contaminated Labware and Materials:
-
Triple Rinsing: For empty containers that held the pure compound or its solutions, triple-rinse with a suitable solvent (e.g., acetone or ethanol).[13]
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.[13]
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and absorbent materials as solid hazardous waste in a labeled, sealed container.
6. Storage and Final Disposal:
-
Accumulation: Store the sealed waste containers in a designated hazardous waste accumulation area. This area must be well-ventilated and away from heat and ignition sources.[1][11]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's licensed chemical waste management program.[1] The most appropriate disposal method for this type of compound is typically high-temperature incineration.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Personal protective equipment for handling 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Comprehensive Safety Protocol: Handling 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Operations
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. This guide is constructed based on the known hazards of its constituent chemical classes: pyrazole derivatives and aliphatic amines.[1] It is imperative to treat this compound as potentially hazardous and to handle it with the highest degree of caution. The toxicological properties have not been thoroughly investigated.[2][3][4] This protocol is intended for use by trained professionals in a controlled laboratory setting.
Foundational Hazard Assessment: A Chemist's Perspective
To establish a robust safety protocol, we must first deconstruct the molecule to anticipate its potential reactivity and toxicity. The structure combines a pyrazole ring, a secondary amine, and a tetrahydrofuran (oxolane) moiety.
-
Pyrazole Core: Pyrazole and its derivatives are known to be biologically active. While some are developed as pharmaceuticals, many can be harmful.[2] Hazards often include oral toxicity, skin and eye irritation, and potential for long-lasting adverse effects on aquatic life.[2][5]
-
Amine Functionality: Aliphatic amines can be corrosive, flammable, and cause severe irritation to the skin, eyes, and respiratory tract.[1][6][7] They are often readily absorbed through the skin.
-
Combined Risk Profile: The combination of these functional groups necessitates treating this compound with significant caution. We must assume it is, at a minimum, harmful if swallowed, a skin and eye irritant, and potentially harmful if absorbed through the skin or inhaled.[3][8][9]
Engineering Controls: The Primary Barrier
Personal protective equipment is the final line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.
Mandatory Procedure: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[1] The fume hood provides critical exhaust ventilation to prevent the inhalation of any vapors, mists, or dusts.[2][5] Ensure the sash is positioned at the lowest feasible height to maximize protection. An emergency shower and eyewash station must be readily accessible.[9][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for preventing chemical contact. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfers (Solid) | Chemical splash goggles meeting ANSI Z87.1 standards.[1] | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Not required if performed within a certified chemical fume hood. |
| Solution Preparation & Reactions | Chemical splash goggles and a full-face shield worn over the goggles.[1][6] | Chemical-resistant gloves (e.g., Neoprene or Nitrile). Consult manufacturer's guide for breakthrough times. | Chemical-resistant lab coat or apron, long pants, and closed-toe shoes. | Not required if performed within a certified chemical fume hood. |
| Large-Scale Operations (>5g) | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls.[6] | A NIOSH-approved respirator with organic vapor cartridges may be required based on risk assessment.[1] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[6] | NIOSH-approved respirator with appropriate cartridges is mandatory.[11][12] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Goggles are essential to prevent splashes from entering the eyes.[6] A face shield is added during operations with a higher splash risk, as it protects the entire face from direct contact.[1]
-
Hand Protection: Double-gloving provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin. The choice of glove material is vital; always check resistance charts, as no single material protects against all chemicals indefinitely.
-
Body Protection: A chemical-resistant lab coat prevents incidental contact with skin and contamination of personal clothing.[10] Standard cotton lab coats are not sufficient as they can absorb chemicals.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Emergency Protocols: Immediate and Decisive Action
Preparedness is key to mitigating the impact of an accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][5] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Chemical waste from this compound must be handled as hazardous.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[13] Keep it in a dedicated, clearly labeled, and sealed container.[2]
-
Disposal Method: All waste, including empty containers and contaminated PPE, must be disposed of through a licensed professional waste disposal company.[2][13] The preferred method for pyrazole derivatives is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] Never discharge this chemical into drains or the environment.[2]
References
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
- Pyrazole - Safety D
- Safety Data Sheet - N-butyl-6-chloropyridin-3-amine. Enamine.
- Personal protective equipment for handling 5-Tert-butylnonan-5-amine. Benchchem.
- Emergency Response & PPE - Ammonia Refriger
- Aldrich P56607 - SAFETY D
- Personal Protective Equipment | US EPA. (2025).
- SAFETY D
- SAFETY DATA SHEET - 5-Amino-1H-tetrazole. TCI Chemicals. (2024).
- SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
- sigma-aldrich - Safety D
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth. (2021).
- SAFETY DATA SHEET - 4-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
- MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical. (2026).
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Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
